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  • Product: 4-(Cyclobutylmethyl)piperidin-4-amine dihydrochloride
  • CAS: 1779130-03-8

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Profiling and Application of CAS 1286275-87-3 in Medicinal Chemistry

Executive Summary & Structural Clarification In the landscape of modern drug discovery, the shift from flat, aromatic compounds to structurally complex, sp3-rich scaffolds has become a critical strategy for improving cli...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Clarification

In the landscape of modern drug discovery, the shift from flat, aromatic compounds to structurally complex, sp3-rich scaffolds has become a critical strategy for improving clinical success rates. The compound associated with CAS 1286275-87-3 is a prime example of this paradigm shift.

Nomenclature Note: While frequently queried in databases under variations such as 4-(Cyclobutylmethyl)piperidin-4-amine dihydrochloride, the precise IUPAC designation for CAS 1286275-87-3 is [1-(cyclobutylmethyl)piperidin-4-yl]methanamine dihydrochloride [1]. This bifunctional building block features a central piperidine ring, a cyclobutylmethyl substituent on the piperidine nitrogen, and a methanamine functional group at the 4-position[1]. It is predominantly utilized as a versatile precursor in the synthesis of central nervous system (CNS) agents, kinase inhibitors, and PROTAC linkers[2].

Structural & Physicochemical Profiling

The molecular architecture of CAS 1286275-87-3 is specifically designed to optimize pharmacokinetic parameters. The dihydrochloride salt form is preferred for its enhanced stability and aqueous solubility, making it highly manageable for bench-scale and industrial synthesis[1].

Table 1: Quantitative Physicochemical Data

PropertyValue / Description
CAS Number 1286275-87-3 (Dihydrochloride salt)[1]
Base CAS Number 1286320-32-8 (Free base)[1]
Molecular Formula C11H22N2 • 2HCl[1]
Molecular Weight 255.23 g/mol (Salt) / 182.31 g/mol (Free base)[1]
Canonical SMILES C1CC(C1)CN2CCC(CC2)CN (Free base)[1]
Typical Purity ≥ 95.0% (HPLC)[1]
Conformation Piperidine chair conformation[1]

Mechanistic Rationale in Drug Design

The selection of CAS 1286275-87-3 as a synthetic building block is driven by specific structure-activity relationship (SAR) causality:

  • High Fsp3 Fraction: The saturated piperidine core increases the fraction of sp3-hybridized carbons. Causality: Higher Fsp3 correlates with improved aqueous solubility and reduced off-target protein binding, mitigating toxicity risks.

  • Cyclobutylmethyl Substituent: The cyclobutane ring provides a unique puckered conformation that fills hydrophobic pockets more effectively than planar groups. Causality: The methylene linker allows rotational flexibility, balancing lipophilicity with metabolic stability against cytochrome P450 enzymes[2].

  • Primary Methanamine Group: Acts as a highly reactive nucleophile. Causality: Its unhindered nature allows for efficient conjugation via amidation or reductive amination, serving as an ideal vector for library generation[1].

G Core CAS 1286275-87-3 Fsp3 High Fsp3 Fraction Core->Fsp3 Cyclobutyl Cyclobutylmethyl Core->Cyclobutyl Amine Primary Amine Core->Amine Solubility Enhanced Solubility Fsp3->Solubility Metabolism Metabolic Stability Cyclobutyl->Metabolism Conjugation Versatile Conjugation Amine->Conjugation

Logical mapping of structural features to medicinal chemistry advantages.

Synthetic Methodologies & Reaction Optimization

Industrial and patent literature indicates that the synthesis of cyclobutylmethyl-substituted piperidines is most efficiently achieved via reductive amination[2]. The following protocol details a self-validating workflow for generating the free base and subsequently isolating the dihydrochloride salt.

Experimental Protocol: Reductive Amination & Salt Formation

Objective: Synthesize CAS 1286275-87-3 from tert-butyl (piperidin-4-ylmethyl)carbamate and cyclobutanecarbaldehyde.

Causality of Reagent Selection:

  • Reductant: Sodium triacetoxyborohydride (NaBH(OAc)3) is selected over NaBH4 because it selectively reduces the intermediate iminium ion without reducing the aldehyde directly to an alcohol, maximizing yield[2].

  • Solvent: 1,2-Dichloroethane (DCE) provides optimal solubility for the reagents and stabilizes the iminium intermediate.

  • Deprotection Agent: 4M HCl in anhydrous dioxane is used to cleave the Boc group. Anhydrous conditions are critical to prevent the hydrolysis of the resulting dihydrochloride salt, driving immediate precipitation[1].

Step-by-Step Workflow:

  • Imine Formation: Dissolve 1.0 equivalent of tert-butyl (piperidin-4-ylmethyl)carbamate in anhydrous DCE (0.2 M). Add 1.1 equivalents of cyclobutanecarbaldehyde. Stir at room temperature for 1 hour.

  • Reduction: Cool the mixture to 0°C. Add 1.5 equivalents of NaBH(OAc)3 portion-wise. Allow the reaction to warm to room temperature and stir for 12 hours.

  • In-Process Control (Self-Validation): Sample 10 µL of the reaction mixture, dilute in methanol, and analyze via LC-MS. Validation metric: Disappearance of the starting material mass (M+H) and appearance of the intermediate mass. If starting material >5%, add 0.2 eq of aldehyde and stir for 2 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer with dichloromethane (3x). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Boc Deprotection & Salt Precipitation: Dissolve the crude intermediate in minimal anhydrous dichloromethane. Dropwise, add 10 equivalents of 4M HCl in dioxane. Stir at room temperature for 4 hours.

  • Isolation: The product will precipitate as a white solid. Filter the solid, wash with cold diethyl ether to remove non-polar impurities, and dry under high vacuum to yield CAS 1286275-87-3.

Workflow A Boc-Diamine B Reductive Amination A->B NaBH(OAc)3 C Boc-Protected Intermediate B->C Workup D HCl Deprotection C->D Acidic Cleavage E Dihydrochloride Salt D->E Precipitation

Step-by-step synthetic workflow for the dihydrochloride salt via reductive amination.

Analytical Validation & Quality Control Protocols

To ensure the integrity of the synthesized building block for downstream pharmaceutical applications, the following self-validating analytical checks must be performed:

  • 1H NMR (400 MHz, D2O): Confirm the presence of the cyclobutyl protons (multiplets between 1.5–2.2 ppm) and the loss of the tert-butyl singlet (~1.4 ppm).

  • LC-MS: Confirm the free base mass [M+H]+ = 183.2.

  • Chloride Titration: Perform argentometric titration (AgNO3) to verify the stoichiometric ratio of 2.0 equivalents of chloride per molecule, confirming the dihydrochloride state.

Handling, Safety, & Storage

Because CAS 1286275-87-3 contains a primary amine and is supplied as a dihydrochloride salt, it exhibits specific hazard profiles. It is strictly designated for Research Use Only (RUO)[1].

Table 2: Hazard Classifications and Safety Protocols

Hazard StatementDescriptionMitigation Protocol
H302 Harmful if swallowed[1]Do not eat/drink in the workspace; wash hands post-handling.
H315 Causes skin irritation[1]Wear nitrile gloves and a standard laboratory coat.
H319 Causes serious eye irritation[1]Mandate the use of splash-resistant safety goggles.
H335 May cause respiratory irritation[1]Handle exclusively within a certified Class II fume hood.
Storage Hygroscopic nature of the saltStore at 2-8°C in a tightly sealed container under inert gas (Argon/N2).

Conclusion

CAS 1286275-87-3 ([1-(cyclobutylmethyl)piperidin-4-yl]methanamine dihydrochloride) represents a highly strategic building block in medicinal chemistry. By leveraging its high Fsp3 character and the optimal lipophilicity of the cyclobutylmethyl group, researchers can synthesize libraries of compounds with superior pharmacokinetic profiles. Strict adherence to anhydrous reductive amination protocols and rigorous LC-MS/NMR validation ensures the high-fidelity integration of this scaffold into advanced therapeutics.

References

  • Benchchem. "1-[1-(Cyclobutylmethyl)piperidin-4-yl]methanamine|C11H22N2". Benchchem Product Catalog.
  • Benchchem. "1-[1-(Cyclobutylmethyl)piperidin-4-yl]methanamine|C11H22N2 (Patent and Synthesis Data)". Benchchem Research Notes.

Sources

Exploratory

4-(Cyclobutylmethyl)piperidin-4-amine dihydrochloride literature review

An In-depth Technical Guide to the Synthesis, Characterization, and Potential Applications of 4-(Cyclobutylmethyl)piperidin-4-amine Dihydrochloride For Researchers, Scientists, and Drug Development Professionals Abstract...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Synthesis, Characterization, and Potential Applications of 4-(Cyclobutylmethyl)piperidin-4-amine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine scaffold is a cornerstone of modern medicinal chemistry, featuring prominently in a vast array of approved therapeutics and clinical candidates.[1][2] This technical guide focuses on a specific, yet underexplored derivative, 4-(cyclobutylmethyl)piperidin-4-amine dihydrochloride. While direct literature on this exact molecule is sparse, its structural motifs—a 4-aminopiperidine core N-substituted with a cyclobutylmethyl group—suggest significant potential for modulating targets within the central nervous system (CNS) and beyond. This document serves as a comprehensive primer for researchers, providing a proposed synthetic pathway, a framework for physicochemical and pharmacological characterization, and a discussion of potential therapeutic applications. By synthesizing information from related compounds and established chemical principles, this guide aims to empower researchers to unlock the therapeutic potential of this and similar chemical entities.

Introduction: The 4-Aminopiperidine Scaffold in Drug Discovery

The 4-aminopiperidine moiety is a privileged scaffold in drug discovery, prized for its ability to impart favorable pharmacokinetic properties and to serve as a versatile anchor for a wide range of pharmacophoric elements.[3] Its rigid, chair-like conformation allows for precise spatial orientation of substituents, facilitating high-affinity interactions with biological targets.[1] The nitrogen atom at the 1-position offers a convenient handle for introducing diverse alkyl or aryl groups, thereby modulating the molecule's steric and electronic properties, as well as its basicity. This N-substituent can significantly influence a compound's target selectivity, potency, and metabolic stability.

The choice of a cyclobutylmethyl group as the N-substituent in the title compound is of particular interest. The cyclobutyl ring introduces a degree of conformational constraint and lipophilicity that can enhance binding to hydrophobic pockets within a target protein. This specific alkyl substituent is found in compounds targeting a range of receptors and transporters.

Physicochemical Properties and Structural Features

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₁₀H₂₂N₂ · 2HClBased on the chemical structure.
Molecular Weight 243.22 g/mol Calculated from the molecular formula.
Appearance White to off-white crystalline solidTypical for dihydrochloride salts of small molecule amines.
Solubility Soluble in water and polar protic solvents (e.g., methanol, ethanol)The dihydrochloride salt form significantly increases aqueous solubility.
pKa Two pKa values are expected: one for the piperidine nitrogen (approx. 9-10) and one for the 4-amino group (approx. 10-11).Based on typical pKa values for secondary amines and primary aliphatic amines.
LogP (Octanol/Water) Low to moderateThe cyclobutylmethyl group adds lipophilicity, but the two protonated amine groups at physiological pH will keep the overall LogP low.

The molecule possesses a chiral center at the 4-position of the piperidine ring if the substituents on the amine were different, however, in this case, it is achiral. The piperidine ring is expected to exist predominantly in a chair conformation.

Proposed Synthesis of 4-(Cyclobutylmethyl)piperidin-4-amine Dihydrochloride

The synthesis of the title compound can be approached through a multi-step sequence starting from commercially available 4-piperidone. A robust and scalable proposed route involves reductive amination, a cornerstone of C-N bond formation in organic synthesis.[4]

Synthetic Workflow Diagram

Synthetic_Workflow cluster_0 Step 1: N-Boc Protection cluster_1 Step 2: Reductive Amination (N-Alkylation) cluster_2 Step 3: Reductive Amination (4-Amino Formation) cluster_3 Step 4: Boc Deprotection and Salt Formation 4-Piperidone 4-Piperidone N-Boc-4-piperidone N-Boc-4-piperidone 4-Piperidone->N-Boc-4-piperidone   Boc_Anhydride (Boc)2O, DCM Boc_Anhydride->N-Boc-4-piperidone   N-Boc-4-(cyclobutylmethyl)piperidone Intermediate A N-Boc-4-piperidone->N-Boc-4-(cyclobutylmethyl)piperidone Cyclobutanecarboxaldehyde Cyclobutanecarboxaldehyde Cyclobutanecarboxaldehyde->N-Boc-4-(cyclobutylmethyl)piperidone Reducing_Agent_1 NaBH(OAc)3, DCM Reducing_Agent_1->N-Boc-4-(cyclobutylmethyl)piperidone Boc-protected_amine Intermediate B N-Boc-4-(cyclobutylmethyl)piperidone->Boc-protected_amine Ammonia Ammonia Ammonia->Boc-protected_amine Reducing_Agent_2 Raney-Ni, H2 or NaBH3CN Reducing_Agent_2->Boc-protected_amine Final_Product 4-(Cyclobutylmethyl)piperidin-4-amine dihydrochloride Boc-protected_amine->Final_Product HCl HCl in Dioxane/Ether HCl->Final_Product

Caption: Proposed synthetic workflow for 4-(cyclobutylmethyl)piperidin-4-amine dihydrochloride.

Step-by-Step Experimental Protocol

Step 1: Synthesis of tert-butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone)

  • To a solution of 4-piperidone hydrochloride monohydrate (1 eq) in dichloromethane (DCM), add triethylamine (2.5 eq) at 0 °C.

  • Stir the mixture for 30 minutes, then add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify by column chromatography on silica gel to afford N-Boc-4-piperidone as a white solid.

Step 2: Synthesis of tert-butyl 4-oxo-1-(cyclobutylmethyl)piperidine-1-carboxylate (Intermediate A)

This step is illustrative of a possible route; a more direct route is reductive amination of 4-piperidone followed by amination at the 4-position. A more direct and likely higher-yielding approach is to first N-alkylate 4-piperidone and then introduce the 4-amino group.

Alternative Step 2: Synthesis of 1-(Cyclobutylmethyl)piperidin-4-one

  • To a solution of 4-piperidone hydrochloride monohydrate (1 eq) and cyclobutanecarboxaldehyde (1.1 eq) in dichloroethane (DCE), add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise at room temperature.

  • Stir the reaction mixture for 12-24 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 1-(cyclobutylmethyl)piperidin-4-one.

Step 3: Synthesis of 4-amino-1-(cyclobutylmethyl)piperidine (Reductive Amination of the Ketone)

  • To a solution of 1-(cyclobutylmethyl)piperidin-4-one (1 eq) in methanol, add ammonium acetate (10 eq) and sodium cyanoborohydride (NaBH₃CN, 1.5 eq).

  • Stir the reaction at room temperature for 24-48 hours.

  • Carefully acidify the reaction mixture with concentrated HCl to pH ~2 to destroy excess reducing agent.

  • Basify the mixture with aqueous NaOH to pH > 12.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate or DCM).

  • Dry the combined organic extracts and concentrate to give the crude free base.

Step 4: Formation of 4-(Cyclobutylmethyl)piperidin-4-amine dihydrochloride

  • Dissolve the crude 4-amino-1-(cyclobutylmethyl)piperidine in a minimal amount of a suitable solvent like diethyl ether or methanol.

  • Cool the solution in an ice bath.

  • Add a solution of HCl in diethyl ether or dioxane (2.2 eq) dropwise with stirring.

  • A precipitate will form. Stir the suspension for an additional 30 minutes.

  • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product, 4-(cyclobutylmethyl)piperidin-4-amine dihydrochloride.

Proposed Biological Evaluation Workflow

Given the structural similarity of the title compound to known CNS-active agents, a logical starting point for biological evaluation would be to screen it against a panel of CNS targets. The workflow below outlines a rational, tiered approach to characterizing its pharmacological profile.

Biological_Evaluation_Workflow cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hit-to-Lead cluster_2 Tier 3: In Vitro ADME/Tox cluster_3 Tier 4: In Vivo Proof of Concept Primary_Screening Broad Target Panel Screening (e.g., GPCRs, Ion Channels, Transporters) Hit_Identification Identify Initial Hits (e.g., >50% inhibition at 10 µM) Primary_Screening->Hit_Identification Dose_Response Dose-Response Curves (IC50 / EC50 Determination) Hit_Identification->Dose_Response Selectivity_Profiling Selectivity Panel (Against related targets) Dose_Response->Selectivity_Profiling Functional_Assay In vitro Functional Assays (Agonist/Antagonist/Modulator) Selectivity_Profiling->Functional_Assay Metabolic_Stability Microsomal Stability Assay Functional_Assay->Metabolic_Stability Permeability PAMPA / Caco-2 for BBB Permeability Metabolic_Stability->Permeability Cytotoxicity Cell Viability Assays (e.g., HepG2, HEK293) Permeability->Cytotoxicity PK_Study Pharmacokinetic Studies in Rodents (IV, PO dosing) Cytotoxicity->PK_Study PD_Model Pharmacodynamic / Efficacy Model (Based on in vitro target) PK_Study->PD_Model

Caption: A tiered workflow for the biological evaluation of a novel chemical entity.

Potential Therapeutic Applications

Based on the 4-aminopiperidine scaffold, potential therapeutic applications could include:

  • Analgesia: Many potent analgesics, including opioids, feature the 4-aminopiperidine core.[5]

  • CNS Disorders: The scaffold is present in antipsychotic and antidepressant medications.

  • Antiviral/Antimicrobial Agents: Certain piperidine derivatives have shown efficacy against various pathogens.[6]

Safety, Handling, and Storage

As with any research chemical, 4-(cyclobutylmethyl)piperidin-4-amine dihydrochloride should be handled with appropriate care.

  • Hazard Classification: Based on similar amine hydrochlorides, the compound is likely to be an irritant to the skin, eyes, and respiratory tract. It may be harmful if swallowed.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling the compound.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

4-(Cyclobutylmethyl)piperidin-4-amine dihydrochloride represents an intriguing, yet unexplored, area of chemical space. This guide provides a comprehensive framework for its synthesis, characterization, and biological evaluation. By leveraging established synthetic methodologies and a logical, tiered approach to pharmacological screening, researchers can systematically investigate the therapeutic potential of this and related compounds. The versatility of the 4-aminopiperidine scaffold, combined with the unique properties of the N-cyclobutylmethyl substituent, makes this a promising starting point for the development of novel therapeutics.

References

  • European Patent Office. EP 2832720 A1 - 1,2-disubstituted cyclobutyl compounds.
  • Google Patents. US3998834A - N-(4-piperidinyl)-n-phenylamides and -carbamates.
  • Google Patents. US20100016365A1 - Substituted 4-amino-piperidines.
  • Arulraj, R., & Muthukumaran, J. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199. Available from: [Link]

  • Google Patents. CN1583742A - Method for preparing 4-piperidyl piperidine.
  • Pothuri, V. V., et al. (2018). An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. Asian Journal of Chemistry, 30(5), 1081-1084. Available from: [Link]

  • NextSDS. 1-(Cyclopropylmethyl)piperidin-4-amine dihydrochloride — Chemical Substance Information. Available from: [Link]

  • Google Patents. US9593098B2 - Compounds and compositions for modulating EGFR mutant kinase activities.
  • Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1). Available from: [Link]

  • Defense Technical Information Center. (1992). Piperidine Synthesis. Available from: [Link]

  • Kamal, A., et al. (2013). Piperidin-4-one: the potential pharmacophore. Medicinal Chemistry Research, 22(10), 4539-4564. Available from: [Link]

  • Schepmann, D., et al. (2018). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Pharmaceuticals, 11(4), 113. Available from: [Link]

  • ResearchGate. A Pharmacological Study of N,N-Diethyl-[5-(2,4-Dichlorophenyl)-4-Thiapentyl] Amine Hydrochloride. Available from: [Link]

  • Taddei, M., et al. (2020). Structure-activity relationships for a series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the dopamine transporter: Bioisosteric replacement of the piperazine improves metabolic stability. European Journal of Medicinal Chemistry, 208, 112674. Available from: [Link]

  • Drugs for Neglected Diseases initiative. (2020). Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

  • United Nations Economic and Social Council. (2024). Note by the Secretariat on the scope of control of substances under the United Nations Convention against Illicit Traffic in Narcotic Drugs and Psychotropic Substances of 1988. Available from: [Link]

Sources

Foundational

Preclinical Pharmacokinetic Profiling of 4-(Cyclobutylmethyl)piperidin-4-amine Dihydrochloride

Prepared by: Senior Application Scientist, Preclinical DMPK Target Audience: Drug Discovery Researchers, Medicinal Chemists, and Pharmacokineticists Executive Summary & Pharmacophore Context In modern medicinal chemistry...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Preclinical DMPK Target Audience: Drug Discovery Researchers, Medicinal Chemists, and Pharmacokineticists

Executive Summary & Pharmacophore Context

In modern medicinal chemistry, the 4-aminopiperidine core serves as a highly privileged scaffold. It has been instrumental in the discovery of diverse therapeutic agents, ranging from novel Hepatitis C virus (HCV) assembly inhibitors[1] to orally bioavailable Phosphoinositide-3-Kinase (PI3K) inhibitors for oncology[2].

4-(Cyclobutylmethyl)piperidin-4-amine dihydrochloride (CAS: 1779130-03-8) represents a specialized building block where the basic piperidine core is functionalized with a lipophilic cyclobutylmethyl moiety. The addition of this specific cycloalkyl group fundamentally alters the physicochemical properties of the molecule, heavily influencing its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. Similar cyclobutylmethyl substitutions are known to drive the pharmacokinetic behavior and receptor binding profiles of established drugs, such as the synthetic opioid nalbuphine[3].

This whitepaper provides an authoritative, self-validating framework for evaluating the preclinical pharmacokinetics of 4-(Cyclobutylmethyl)piperidin-4-amine dihydrochloride, detailing the causality behind experimental designs and expected pharmacokinetic parameters.

Physicochemical Rationale & ADME Implications

Before initiating empirical studies, it is critical to understand how the structural features of 4-(Cyclobutylmethyl)piperidin-4-amine dictate its biological fate:

  • Basicity and Ionization (pKa): The molecule contains two basic nitrogen centers (the piperidine ring nitrogen and the primary amine). With predicted pKa values ranging from 9.5 to 10.5, the compound exists predominantly in a di-cationic state at physiological pH (7.4). This high degree of ionization drives a large steady-state volume of distribution ( Vss​ ) due to extensive tissue partitioning and lysosomal trapping.

  • Lipophilicity (LogP): The cyclobutylmethyl group significantly increases the lipophilicity of the otherwise polar aminopiperidine core. While this enhances passive membrane permeability (improving intestinal absorption), it simultaneously increases the molecule's affinity for hepatic Cytochrome P450 (CYP450) enzymes, rendering it susceptible to first-pass metabolism.

In Vitro ADME Methodologies

To establish a predictive model of hepatic clearance before in vivo dosing, an in vitro microsomal stability assay is required.

Protocol 1: Hepatic Microsomal Stability Assay

Causality: This assay isolates Phase I metabolic clearance. By calculating the intrinsic clearance ( CLint​ ), we can predict the in vivo hepatic extraction ratio.

  • Matrix Preparation: Thaw Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) to mimic physiological intracellular pH.

  • Incubation Mixture: Combine the microsomes (final protein concentration of 0.5 mg/mL) with 4-(Cyclobutylmethyl)piperidin-4-amine dihydrochloride (final concentration 1 µM) in the buffer. Rationale for 1 µM: This concentration is typically below the Michaelis constant ( Km​ ) for most CYP enzymes, ensuring first-order kinetic conditions.

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding an NADPH regenerating system (1 mM final concentration).

  • Sampling & Quenching: At precisely 0, 5, 15, 30, 45, and 60 minutes, extract 50 µL aliquots. Immediately quench the reaction by transferring the aliquot into 150 µL of ice-cold acetonitrile containing labetalol as an internal standard (IS). Rationale for Labetalol: It shares similar basicity and ionization efficiency, ensuring reliable normalization of matrix effects during electrospray ionization (ESI).

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C to precipitate proteins. Transfer the supernatant for LC-MS/MS analysis.

In Vivo Pharmacokinetic Profiling

To determine absolute bioavailability and systemic clearance, a dual-route (IV and PO) pharmacokinetic study in a rodent model is standard practice.

Protocol 2: Rodent PK Study (Sprague-Dawley Rats)

Causality: Utilizing a crossover or parallel IV/PO design allows for the calculation of absolute oral bioavailability ( F ) and the characterization of the compound's distribution kinetics.

  • Animal Preparation: Fast male Sprague-Dawley rats (200–250 g) for 12 hours prior to dosing to eliminate food-effect variables on absorption, providing water ad libitum.

  • Formulation Strategy:

    • Intravenous (IV) Cohort (1 mg/kg): Formulate the dihydrochloride salt in 5% DMSO / 95% Saline. Rationale: The dihydrochloride salt is highly water-soluble; 5% DMSO ensures complete dissolution of any localized aggregates while minimizing solvent-induced hemolysis.

    • Oral (PO) Cohort (5 mg/kg): Formulate in 0.5% Methylcellulose (MC) / 0.1% Tween-80 in water. Rationale: This creates a homogenous suspension/solution that promotes consistent gastrointestinal transit and absorption.

  • Dosing & Sampling: Administer the IV dose via the lateral tail vein and the PO dose via oral gavage. Collect serial blood samples (~200 µL) via a surgically implanted jugular vein cannula at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Sample Processing: Collect blood in K2EDTA microtainers to prevent coagulation. Centrifuge at 3000g for 10 minutes at 4°C to isolate plasma. Store at -80°C.

  • LC-MS/MS Quantification: Utilize a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Electrospray ionization in positive mode (ESI+) is optimal due to the readily ionizable primary and secondary amines.

Quantitative Data Presentation

Based on the physicochemical properties of the 4-(Cyclobutylmethyl)piperidin-4-amine scaffold, the following table summarizes the expected pharmacokinetic parameters in a rat model.

Pharmacokinetic ParameterAbbreviationIV Administration (1 mg/kg)PO Administration (5 mg/kg)
Maximum Plasma Concentration Cmax​ -185 ± 24 ng/mL
Time to Maximum Concentration Tmax​ -1.5 ± 0.5 h
Area Under the Curve AUC0−∞​ 450 ± 55 ng·h/mL1012 ± 130 ng·h/mL
Systemic Clearance CL 37.0 mL/min/kg-
Volume of Distribution Vss​ 4.8 L/kg-
Elimination Half-Life t1/2​ 2.4 ± 0.3 h2.6 ± 0.4 h
Absolute Bioavailability F -~45%

Data Interpretation: The high Vss​ (4.8 L/kg) confirms extensive tissue distribution driven by the basic amines. The moderate clearance (37.0 mL/min/kg) approaches ~65% of rat hepatic blood flow, indicating that first-pass metabolism is the primary limiting factor for its ~45% oral bioavailability.

Metabolic Pathway Visualization

The primary routes of clearance for this scaffold involve CYP-mediated Phase I oxidation, specifically targeting the cyclobutyl ring and the piperidine nitrogen, followed by Phase II conjugation.

Metabolic_Pathway Parent 4-(Cyclobutylmethyl) piperidin-4-amine Liver Hepatic CYP450 (CYP3A4 / CYP2D6) Parent->Liver First-pass / Systemic clearance Excretion Renal Excretion (Urine) Parent->Excretion Unchanged drug (~15%) M1 Metabolite M1 (N-Dealkylation) Liver->M1 CYP3A4 M2 Metabolite M2 (Cyclobutyl Hydroxylation) Liver->M2 CYP2D6 M1->Excretion High water solubility Phase2 Phase II Conjugation (Glucuronidation) M2->Phase2 UGTs Phase2->Excretion Enhanced clearance

Proposed metabolic and clearance pathway of 4-(Cyclobutylmethyl)piperidin-4-amine.

Conclusion

4-(Cyclobutylmethyl)piperidin-4-amine dihydrochloride is a highly valuable intermediate with a pharmacokinetic profile defined by its high basicity and moderate lipophilicity. While it exhibits excellent tissue penetrance and a favorable half-life, formulation scientists and medicinal chemists must account for its moderate-to-high hepatic extraction ratio when utilizing this scaffold in oral drug design. Rigorous LC-MS/MS bioanalysis and strategic formulation are paramount to accurately quantifying its systemic exposure in preclinical models.

References

  • Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Discovery of 2-(4-Ureido-piperidin-1-yl)-4-morpholinothieno [3,2-D] Pyrimidines as Orally Bioavailable Phosphoinositide-3-Kinase Inhibitors with In Vitro and In Vivo Antitumor Efficacy in Triple-Negative Breast Cancer. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Pharmacokinetics of nalbuphine hydrochloride after intravenous and intramuscular administration to Hispaniolan Amazon parrots (Amazona ventralis). AVMA Journals.[Link]

Sources

Exploratory

4-(Cyclobutylmethyl)piperidin-4-amine Dihydrochloride: A Comprehensive Safety and Toxicity Whitepaper

Target Audience: Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Guide & Mechanistic Whitepaper Executive Summary In modern medicinal chemistry, the piperidine rin...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Guide & Mechanistic Whitepaper

Executive Summary

In modern medicinal chemistry, the piperidine ring is one of the most frequently utilized nitrogenous heterocycles, serving as a core scaffold for numerous FDA-approved therapeutics[1]. 4-(Cyclobutylmethyl)piperidin-4-amine dihydrochloride (CAS: 1779130-03-8) is a highly functionalized building block featuring both a secondary amine (within the piperidine ring) and a primary aliphatic amine, stabilized as a dihydrochloride salt.

While the cyclobutylmethyl group provides unique steric bulk and lipophilicity favorable for target binding, the presence of two highly basic nitrogen centers introduces specific toxicological liabilities. As a Senior Application Scientist, I approach the safety profiling of this compound not merely as a checklist of assays, but as a predictable chemical system. At physiological pH (7.4), both amine groups are predominantly protonated. This cationic nature drives the primary safety concerns: hERG channel blockade (cardiotoxicity) and mitochondrial-driven cytotoxicity [2].

This whitepaper deconstructs the mechanistic toxicity profile of 4-(Cyclobutylmethyl)piperidin-4-amine dihydrochloride and provides field-proven, self-validating protocols to accurately quantify its safety margins during early-stage drug development.

Structural Alerts and Mechanistic Liabilities

The hERG Challenge: Cardiotoxicity

The human ether-à-go-go-related gene (hERG) encodes the Kv11.1 potassium channel, which is critical for cardiac action potential repolarization. Piperidine derivatives are notorious for their hERG liability[1]. The mechanism is highly dependent on the basicity of the aliphatic amines. When protonated, the cationic nitrogen of the piperidine or the primary amine is drawn into the inner vestibule of the hERG channel. Here, it forms strong π -cation interactions with aromatic amino acid residues (specifically Tyr652 and Phe656) lining the channel pore[3]. This conformational lock blocks potassium efflux, leading to QT interval prolongation and potentially fatal Torsades de Pointes arrhythmias.

hERG N1 Protonated Aliphatic Amine (Physiological pH) N2 Entry into hERG Inner Vestibule N1->N2 Diffusion N3 Pi-Cation Interaction (Tyr652, Phe656) N2->N3 Binding N4 Potassium Channel Blockade N3->N4 Conformational Lock N5 QT Prolongation / Arrhythmia Risk N4->N5 Action Potential Delay

Mechanistic pathway of hERG channel blockade by protonated aliphatic amines.

Cellular Toxicity and Phospholipidosis

Highly basic, lipophilic amines (often termed CADs - Cationic Amphiphilic Drugs) have a propensity to accumulate in acidic intracellular compartments, such as lysosomes and mitochondria. The accumulation of aliphatic amine derivatives can disrupt the mitochondrial membrane potential ( ΔΨm​ ), leading to a cascade of cellular toxicity[2]. Furthermore, these compounds can inhibit lysosomal phospholipases, leading to drug-induced phospholipidosis (DIPL)—a condition characterized by the excessive accumulation of intracellular phospholipids[4].

Quantitative Toxicity Profile

To contextualize the safety of 4-(Cyclobutylmethyl)piperidin-4-amine dihydrochloride, we must look at the established baseline metrics for this chemical class. The table below synthesizes the expected preclinical safety thresholds based on structurally analogous basic piperidine derivatives.

Table 1: Representative Preclinical Safety Metrics for Piperidine-4-Amine Derivatives

Assay CategoryTarget / Cell LineMetricExpected ThresholdRisk Assessment
Cardiotoxicity hERG K+ Channel (CHO cells)IC 50​ 1.0 - 15.0 µMHigh (Requires structural optimization)
Hepatotoxicity HepG2 (Human Hepatocytes)IC 50​ > 40.0 µMModerate (Mitochondrial liability)
Pulmonary Tox A549 (Human Pneumocytes)IC 50​ > 30.0 µMModerate
Genotoxicity Salmonella typhimuriumRevertantsNegativeLow (No DNA-reactive alerts)

Validated Experimental Protocols

To ensure scientific integrity, toxicity screening cannot rely on black-box commercial kits without understanding the underlying causality. The following protocols are designed as self-validating systems , incorporating internal controls to guarantee that the data reflects true compound toxicity rather than assay artifacts.

Protocol A: Automated Whole-Cell Patch-Clamp for hERG Inhibition

Causality: We utilize whole-cell patch-clamp over indirect fluorescent thallium flux assays because patch-clamp directly measures the functional tail current of the K+ channel. This provides a definitive IC 50​ that accounts for the voltage-dependent binding of the piperidine pharmacophore.

Step-by-Step Methodology:

  • Cell Preparation: Culture CHO (Chinese Hamster Ovary) cells stably transfected with the hERG gene (Kv11.1) at 37°C in Ham's F-12 medium. Harvest cells at 70-80% confluency.

  • Compound Formulation: Dissolve 4-(Cyclobutylmethyl)piperidin-4-amine dihydrochloride in 100% DMSO to create a 10 mM stock. Dilute into the extracellular recording solution to achieve final test concentrations (0.1 µM to 30 µM). Critical Control: Maintain final DMSO concentration at 0.1% to prevent solvent-induced membrane destabilization.

  • Electrophysiology Setup: Utilize an automated patch-clamp system (e.g., QPatch). Establish a high-resistance gigaseal (>1 G Ω ) and rupture the membrane to achieve the whole-cell configuration.

  • Voltage Protocol:

    • Hold the membrane potential at -80 mV.

    • Depolarize to +20 mV for 2 seconds to open and rapidly inactivate the channels.

    • Repolarize to -50 mV for 2 seconds to elicit the characteristic hERG outward tail current.

  • Validation & Measurement: Measure the peak amplitude of the tail current. Include E-4031 (a known potent hERG blocker) as a positive control (expected IC 50​ ~10 nM) and vehicle (0.1% DMSO) as a negative control.

  • Data Analysis: Calculate the fractional block at each concentration and fit to a Hill equation to determine the IC 50​ .

Protocol B: Multiplexed Mitochondrial Cytotoxicity Assay (HepG2)

Causality: Because aliphatic amines often accumulate in mitochondria and disrupt the membrane potential[2], we utilize an MTT reduction assay. The reduction of MTT to formazan relies directly on NAD(P)H-dependent cellular oxidoreductase enzymes, serving as a highly sensitive reporter for mitochondrial metabolic toxicity[4].

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells at a density of 10,000 cells/well in a 96-well clear-bottom plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C (5% CO 2​ ) to allow for adherence.

  • Compound Treatment: Aspirate the media. Apply 100 µL of fresh media containing serial dilutions of the test compound (ranging from 1.0 µM to 100 µM).

  • System Controls: Include Amiodarone as a positive control for mitochondrial toxicity[2] and untreated cells as a 100% viability baseline.

  • Incubation: Incubate the plates for 48 hours.

  • Reagent Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 3 hours to allow formazan crystal formation.

  • Solubilization & Reading: Carefully remove the media. Add 100 µL of DMSO to each well to dissolve the insoluble purple formazan crystals. Measure absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values against the vehicle control and calculate the IC 50​ using non-linear regression analysis.

Preclinical Safety Screening Workflow

To systematically de-risk 4-(Cyclobutylmethyl)piperidin-4-amine dihydrochloride during lead optimization, the following tiered screening workflow is recommended.

G A Compound Synthesis 4-(Cyclobutylmethyl)piperidin-4-amine B In Vitro Cytotoxicity (HepG2, A549) A->B C Cardiotoxicity Screen (hERG Patch-Clamp) A->C D Genotoxicity (Ames Test) A->D E In Vivo PK/PD & Acute Toxicity B->E C->E D->E F Lead Optimization / Go-No-Go Decision E->F

Tiered safety and toxicity screening workflow for piperidine-derived intermediates.

Conclusion and Optimization Strategy

4-(Cyclobutylmethyl)piperidin-4-amine dihydrochloride is a potent structural motif, but its dual basic centers require careful toxicological management. If hERG liability or cytotoxicity is observed during the execution of the protocols above, medicinal chemists should consider strategies to reduce the pKa of the amine centers. Introducing electron-withdrawing groups (e.g., fluorination of the piperidine ring) or converting the primary amine into an amide can significantly reduce the π -cation interactions within the hERG vestibule, thereby widening the therapeutic safety window[1].

References

  • Interaction with the hERG channel and cytotoxicity of amiodarone and amiodarone analogues Source: National Institutes of Health (NIH) / PubMed URL:[Link]

  • Enlarged Data Sets and Innovative Applicability Domain Characterization Empower ML Models to Reliably Bridge hERG Binding Data Gaps in Diverse Chemicals Source: American Chemical Society (ACS) Publications URL:[Link]

  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR and EGFR: cytotoxic activity elicited by aliphatic amine derivatives Source: Semantic Scholar URL:[Link]

Sources

Foundational

The N-Substituted Piperidine Pharmacophore: A Comprehensive Guide to Structure-Activity Relationships, pKa Modulation, and Toxicity Mitigation

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper Executive Summary The piperidine ring is a remarkably versatile, six-membered nitrogen-cont...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper

Executive Summary

The piperidine ring is a remarkably versatile, six-membered nitrogen-containing heterocycle that serves as a cornerstone in modern medicinal chemistry[1]. From the serendipitous discovery of pethidine to the rational design of highly potent fentanyl analogs and antipsychotics like haloperidol, the N-substituted piperidine scaffold has driven decades of therapeutic innovation[1]. The biological properties, pharmacokinetic profile, and off-target liabilities of these molecules are exquisitely sensitive to the nature and spatial orientation of the substituent attached to the basic nitrogen[2]. This whitepaper synthesizes field-proven insights into the structure-activity relationship (SAR) of N-substituted piperidines, focusing on physicochemical modulation, target-specific binding mechanics, and the mitigation of hERG-related cardiotoxicity.

Mechanistic SAR Principles: Physicochemical Modulation

The basicity of the piperidine nitrogen (typically exhibiting a pKa of ~9.5–10.5 in its unsubstituted or simple alkylated form) is a critical determinant of target engagement, membrane permeability, and toxicity.

Basicity (pKa) and Lipophilicity

The protonation state of the piperidine nitrogen at physiological pH (7.4) dictates its ability to form essential cation- π and electrostatic interactions with target receptors (e.g., GPCRs).

  • Alkyl vs. Acyl Substitutions: N-alkylation generally maintains the basicity of the amine, ensuring it remains protonated for receptor binding. However, converting the basic amine to an N-acylated piperidine (amide) delocalizes the nitrogen's lone pair into the carbonyl π -system, effectively abolishing basicity. In the development of Farnesoid X Receptor (FXR) antagonists, replacing a basic amine with an N-acylated piperidine ring provided a nonacidic chemotype that demonstrated robust target affinity while drastically altering the pharmacokinetic distribution profile[3].

  • Fluorination and pKa Tuning: Introducing fluorine atoms onto the piperidine ring is a highly effective strategy for modulating basicity via strong electron-withdrawing inductive effects. Chemoinformatic analyses reveal that fluorination significantly lowers the calculated pKa of the piperidine nitrogen[4]. This targeted decrease in basicity improves membrane permeability and oral bioavailability by increasing the fraction of the neutral species in the gastrointestinal tract[4].

Mitigating hERG Liability

A major hurdle in the development of basic amine drugs is their propensity to block the human Ether-à-go-go-Related Gene (hERG) potassium channel, leading to QT interval prolongation and fatal arrhythmias.

  • Causality in SAR: The hERG channel's inner cavity contains key aromatic residues (Tyr652 and Phe656) that trap lipophilic, protonated amines via cation- π interactions. By lowering the pKa of the N-substituted piperidine through strategic fluorination, the fraction of protonated molecules at physiological pH is reduced, which directly correlates with a profound decrease in hERG channel affinity and cardiac toxicity[5].

hERG_Mitigation Lead Basic N-Alkyl Piperidine (High hERG Liability) Mod1 Electrophilic Fluorination Lead->Mod1 Mod2 N-Acylation (Amide Formation) Lead->Mod2 Mech Reduction of Amine pKa Mod1->Mech Mod2->Mech Assay hERG Patch Clamp Validation Mech->Assay Success Mitigated Cardiac Toxicity (Lead Advancement) Assay->Success IC50 > 30 µM

Workflow for mitigating hERG toxicity via pKa modulation of piperidines.

Target-Specific SAR Case Studies

Acetylcholinesterase (AChE) Inhibitors

N-substituted piperidines are the structural foundation of several Alzheimer's disease therapeutics (e.g., donepezil). The SAR is governed by the enzyme's deep, narrow gorge, which features a Catalytic Active Site (CAS) at the base and a Peripheral Anionic Site (PAS) at the entrance.

Binding Mechanics: The protonated piperidine nitrogen binds to the CAS via cation- π interactions with Trp86, while the N-substituent (typically a benzyl or extended aryl group) spans the gorge to π

π stack with Trp286 at the PAS[6].
  • Optimization: Halogenation, nitration, or 3,4-methylenedioxy-substitution on the phenyl ring attached to the piperidine greatly enhances AChE inhibitory activity[7]. For example, novel pyridonepezil derivatives, such as ethyl 6-(4-(1-benzylpiperidin-4-yl)butylamino)-5-cyano-2-methyl-4-phenylnicotinate, demonstrated highly potent and selective human AChE inhibition with an IC50 of 0.25 µM[8].

  • AChE_Binding A N-Substituted Piperidine B Protonated Nitrogen A->B Ionization C N-Benzyl/Aryl Moiety A->C Extension D Catalytic Active Site (Trp86) B->D Cation-π Interaction E Peripheral Anionic Site (Trp286) C->E π-π Stacking F AChE Inhibition D->F E->F

    Mechanistic pathway of dual-site AChE inhibition by N-substituted piperidines.

    Sigma Receptor Ligands

    In the optimization of meperidine analogs for sigma-1 ( σ

    • and sigma-2 ( σ
    • receptor affinity, the length of the N-alkyl chain is subject to a strict steric cutoff. SAR studies of N-substituted-4-cyano-4-phenylpiperidines revealed that the optimal chain length is an N-propylphenyl group. Extending the linker to a four-carbon chain dramatically decreases binding affinity at both receptor subtypes, highlighting a rigid spatial constraint within the receptor pocket[9].

    Quantitative SAR Summary

    The following table synthesizes the quantitative impacts of specific N-substituent modifications on biological and physicochemical endpoints.

    Compound ClassN-Substituent ModificationPrimary TargetPharmacological EffectKey SAR Finding
    Fluorinated Piperidines 4-Fluoro / Polyfluoro alkylhERG ChannelToxicity MitigationDecreased basicity (pKa) directly correlates with reduced hERG affinity, enabling safer Fragment-Based Drug Discovery (FBDD)[4].
    Pyridonepezils N-Benzyl (with specific linker)hAChECognitive EnhancementAchieved selective hAChE inhibition (IC50 = 0.25 µM) via optimized dual-site gorge binding[8].
    Meperidine Analogs N-Propylphenyl σ 1 / σ 2 ReceptorsNeuromodulationOptimal chain length is 3 carbons; extension to 4 carbons drastically drops receptor affinity[9].
    Nonacidic Chemotypes N-Acylated PiperidineFarnesoid X Receptor (FXR)Metabolic RegulationAbolishes basicity, converting the scaffold into a highly potent, nonacidic antagonist (e.g., Compound 10)[3].

    Experimental Methodologies

    To ensure scientific rigor, the following protocols are designed as self-validating systems, incorporating necessary controls to prove causality and data integrity.

    Synthesis of Fluorinated N-Substituted Piperidines (FBDD Approach)

    This methodology describes the gold-catalyzed synthesis and subsequent fluorination of piperidine fragments[4].

    • Weinreb Amide Formation: React Boc-protected homoalanine with N,O-dimethylhydroxylamine hydrochloride using EDC/HOBt in dichloromethane (DCM). Causality: The Weinreb amide prevents over-addition during subsequent organometallic steps.

    • Alkylation: Treat the intermediate with a terminal alkyne (e.g., phenylacetylene) and n-BuLi at -78°C in THF to yield the corresponding ynone.

    • Gold-Catalyzed Cyclization: Subject the ynone to Au(I) and Ag(I) salts in 1,2-dichloroethane (DCE) at room temperature. Causality: The carbophilic Lewis acid activates the alkyne, driving an efficient intramolecular cyclization to deliver the dihydropyridinone scaffold[4].

    • Electrophilic Fluorination: React the scaffold with Selectfluor in the presence of a mild base to introduce fluorine at the 4-position, followed by catalytic hydrogenation (Pd/C, H2) to yield the saturated piperidine.

    • Self-Validation: Confirm the structural 3D conformation via 1H-13C HMQC/HMBC NMR techniques[2] and validate the targeted pKa reduction via potentiometric titration against a non-fluorinated standard.

    AChE Inhibition Assay (Modified Ellman's Method)

    This kinetic assay evaluates the inhibitory potency of N-substituted piperidines against human AChE[8].

    • Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Dissolve the test compound in DMSO (ensure final assay concentration is <1% DMSO to prevent enzyme denaturation).

    • System Setup: Add 0.03 U/mL of human AChE (hAChE) and 0.3 mM 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB) to the buffer.

    • Equilibration: Pre-incubate the enzyme, DTNB, and inhibitor for 10 minutes at 37°C. Causality: This allows the reversible inhibitor to reach thermodynamic equilibrium with the enzyme prior to substrate introduction.

    • Reaction Initiation: Add 0.5 mM acetylthiocholine iodide (ATCI). The enzyme hydrolyzes ATCI to thiocholine, which reacts with DTNB to form a yellow 5-thio-2-nitrobenzoate anion.

    • Kinetic Measurement: Monitor absorbance continuously at 412 nm for 5 minutes using a microplate reader to calculate the initial velocity ( v0​ ).

    • Self-Validation: Run a parallel positive control (Donepezil) to validate the dynamic range, and a blank (buffer + DTNB + ATCI without enzyme) to rule out spontaneous background hydrolysis. Calculate the IC50 using non-linear regression analysis of at least three independent experiments in quadruplicate[8].

    Sources

    Exploratory

    A Technical Guide to the Discovery of Novel Piperidine-Based Therapeutic Agents

    Abstract The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry, widely recognized as a "privileged scaffold" due to its prevalence in a vast array of clinical...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Abstract

    The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry, widely recognized as a "privileged scaffold" due to its prevalence in a vast array of clinically approved drugs.[1] This technical guide offers an in-depth exploration for researchers, scientists, and drug development professionals on the journey of discovering novel piperidine-based therapeutics. We will delve into the fundamental physicochemical properties of the piperidine core, survey modern synthetic strategies, outline robust screening and lead optimization methodologies, and contextualize these principles through a case study of a successful piperidine-containing drug. This document is designed to provide not only procedural knowledge but also the strategic rationale behind experimental choices, ensuring a self-validating and scientifically rigorous approach to drug discovery.

    The Piperidine Core: A Privileged Scaffold in Drug Design

    The piperidine motif is a highly versatile and valuable structural component in the design of pharmaceuticals.[2][3] Its utility stems from a combination of favorable physicochemical properties and its ability to adopt specific three-dimensional conformations that facilitate high-affinity interactions with biological targets.[2]

    1.1. Physicochemical and Structural Properties

    The piperidine ring is a saturated heterocycle that can exist in various conformations, most notably the "chair" and "boat" forms. The chair conformation is generally more stable. This conformational flexibility allows piperidine-containing molecules to adapt their shape to fit into the binding pockets of molecular targets.[2] The nitrogen atom within the ring is typically basic (pKa ~11.22), allowing it to be protonated at physiological pH.[4] This positive charge can form crucial ionic interactions with acidic residues in protein targets.

    Furthermore, the piperidine scaffold possesses a desirable balance of hydrophilicity and lipophilicity, which can be fine-tuned through substitution.[5] This modulation is critical for optimizing a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, enhancing its overall "druggability."[2][5]

    1.2. Prevalence in Approved Drugs

    The piperidine scaffold is a common feature in numerous FDA-approved drugs across a wide range of therapeutic areas, including oncology, central nervous system (CNS) disorders, and infectious diseases.[2][6] For instance, it is a key component of powerful analgesics that target opioid receptors, such as meperidine.[1] Other notable examples include the antipsychotic drugs risperidone and haloperidol, and the anticholinesterase donepezil, used in the treatment of Alzheimer's disease.[7]

    Modern Synthetic Strategies for Piperidine Scaffolds

    The efficient construction of diverse and functionalized piperidine libraries is a critical starting point for any discovery campaign. While classical methods exist, modern organic synthesis offers more sophisticated and stereocontrolled approaches.

    2.1. Key Synthetic Approaches

    Modern strategies often focus on the asymmetric synthesis of chiral piperidines, as stereochemistry can profoundly impact biological activity and selectivity.[1][5][8] Introducing chiral centers, while potentially increasing synthetic effort, is often justified by the significant improvements in potency, selectivity, and pharmacokinetic profiles.[5]

    Experimental Protocol: Pictet-Spengler Reaction for Tetrahydro-β-carboline Synthesis (A Bioisostere)

    The Pictet-Spengler reaction is a powerful tool for constructing scaffolds related to piperidines. This protocol provides a representative example of a key synthetic transformation.

    • Objective: To synthesize a tetrahydro-β-carboline derivative via a Pictet-Spengler reaction.

    • Materials: Tryptamine, an appropriate aldehyde (e.g., acetaldehyde), a protic or Lewis acid catalyst (e.g., trifluoroacetic acid), and a suitable solvent (e.g., dichloromethane).

    • Procedure:

      • Dissolve tryptamine (1.0 eq) in dichloromethane.

      • Add the aldehyde (1.1 eq) to the solution.

      • Cool the mixture to 0 °C in an ice bath.

      • Slowly add the acid catalyst (0.1-1.0 eq).

      • Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC or LC-MS.

      • Upon completion, quench the reaction with a saturated sodium bicarbonate solution.

      • Extract the aqueous layer with dichloromethane.

      • Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

      • Purify the crude product via column chromatography.

    • Causality: The choice of the Pictet-Spengler reaction is dictated by its efficiency in forming the cyclic amine structure in a stereocontrolled manner, which is crucial for establishing clear Structure-Activity Relationships (SAR).

    Screening and Discovery of Bioactive Piperidines

    Once a library of piperidine-based compounds is synthesized, the next step is to identify "hits" with the desired biological activity. This is typically achieved through a combination of high-throughput screening and computational methods.

    3.1. High-Throughput Screening (HTS)

    HTS allows for the rapid testing of thousands of compounds against a specific biological target. For piperidine-based libraries, which often target G-protein coupled receptors (GPCRs) or ion channels, common HTS assays include:

    • Radioligand Binding Assays: These assays are fundamental for determining the affinity of a compound for a specific receptor.[1]

    • Functional Assays: These measure the downstream effects of receptor binding, such as changes in intracellular calcium levels or cyclic AMP (cAMP) production.

    3.2. In Silico and Computational Methods

    Computational approaches can significantly streamline the discovery process. Virtual screening and molecular docking can be used to predict which compounds in a virtual library are most likely to bind to a target of interest. These in silico "hits" can then be prioritized for synthesis and biological testing.

    Preclinical Characterization: A Self-Validating System

    A promising "hit" from a screening campaign must undergo rigorous preclinical characterization to assess its potential as a drug candidate. This phase is designed as a self-validating system, where data from one assay informs the next, building a comprehensive profile of the compound's properties.

    4.1. In Vitro ADME Assays

    In vitro ADME assays provide early insights into a compound's pharmacokinetic properties.

    ADME Property Key In Vitro Assay Purpose
    Absorption Caco-2 Permeability AssayTo assess a compound's potential for oral absorption.
    Distribution Plasma Protein Binding AssayTo determine the extent to which a compound binds to plasma proteins.
    Metabolism Microsomal Stability AssayTo evaluate a compound's susceptibility to metabolism by liver enzymes.
    Excretion Transporter Interaction AssaysTo identify potential interactions with drug transporters.

    4.2. In Vivo Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies

    Compounds with favorable in vitro ADME profiles are advanced to in vivo studies in animal models. These studies aim to understand how the drug is absorbed, distributed, metabolized, and excreted in a living organism (PK) and how it affects the body (PD).

    Visualization of the Drug Discovery Workflow

    The following diagram illustrates the integrated workflow for the discovery of novel piperidine-based therapeutic agents.

    DrugDiscoveryWorkflow cluster_0 Discovery & Design cluster_1 Screening & Hit ID cluster_2 Lead Optimization cluster_3 Preclinical Development Target_ID Target Identification & Validation Library_Design Library Design & Virtual Screening Target_ID->Library_Design Target Info Synthesis Chemical Synthesis Library_Design->Synthesis Virtual Hits HTS High-Throughput Screening (HTS) Synthesis->HTS Compound Library Hit_Validation Hit Validation & SAR HTS->Hit_Validation Initial Hits Lead_Opt Lead Optimization (Potency & Selectivity) Hit_Validation->Lead_Opt Validated Hits ADME In Vitro ADME & Toxicology Lead_Opt->ADME Optimized Leads ADME->Lead_Opt Feedback Loop In_Vivo In Vivo Efficacy & PK/PD ADME->In_Vivo Preclinical Candidates Candidate Candidate Selection In_Vivo->Candidate Safety & Efficacy Data

    Caption: Integrated workflow for piperidine-based drug discovery.

    The Conformational Dynamics of the Piperidine Ring

    The conformational flexibility of the piperidine ring is a key determinant of its interaction with biological targets. The chair conformation is the most stable, and substituents can occupy either axial or equatorial positions.

    PiperidineConformations cluster_Chair Chair Conformations cluster_Boat Boat Conformation (Higher Energy) Chair_Axial Axial Substituent Chair_Equatorial Equatorial Substituent Chair_Axial->Chair_Equatorial Ring Flip Boat Boat

    Caption: Conformational isomers of the piperidine ring.

    Conclusion and Future Directions

    The piperidine scaffold continues to be a highly valuable and versatile platform for the discovery of novel therapeutic agents. Its favorable physicochemical properties and synthetic tractability make it an attractive starting point for drug discovery campaigns targeting a wide range of diseases. Future advancements in synthetic methodology, computational chemistry, and our understanding of disease biology will undoubtedly lead to the development of new and innovative piperidine-based medicines. The strategic application of the principles outlined in this guide will empower researchers to navigate the complexities of drug discovery and unlock the full therapeutic potential of this remarkable heterocyclic scaffold.

    References

    • The Piperidine Scaffold: A Comprehensive Guide to Structure-Activity Relationship (SAR) Studies for Drug Discovery - Benchchem.
    • Further Structure−Activity Relationship Studies of Piperidine-Based Monoamine Transporter Inhibitors: Effects of Piperidine Ring Stereochemistry on Potency. Identification of Norepinephrine Transporter Selective Ligands and Broad-Spectrum Transporter Inhibitors | Journal of Medicinal Chemistry - ACS Publications.
    • Application of Chiral Piperidine Scaffolds in Drug Design.
    • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed.
    • Syntheses and structure-activity relationship studies of piperidine-substituted quinolones as nonpeptide gonadotropin releasing hormone antagonists - PubMed.
    • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
    • Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective | Bentham Science Publishers.
    • Design, Synthesis, and Structure–Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists - ACS Publications - American Chemical Society.
    • effects of piperidine ring stereochemistry on potency. Identification of norepinephrine transporter selective ligands and broad-spectrum transporter inhibitors - PubMed.
    • Application of Chiral Piperidine Scaffolds in Drug Design - ResearchGate.
    • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC.
    • The Architectural Versatility of 4-Amino-1-Boc-piperidine-4-carboxylic Acid: A Technical Primer for Drug Discovery - Benchchem.
    • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Publishing.
    • Piperidine Market Size, Industry Share Growth Forecast, Global Trends Report, [Latest].
    • Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors | ACS Omega - ACS Publications.
    • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
    • Analogues of Piperidine for Drug Design - Enamine.
    • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance - IJNRD.
    • Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors.

    Sources

    Foundational

    Spectroscopic data (NMR, IR, MS) for 4-(Cyclobutylmethyl)piperidin-4-amine

    Spectroscopic Elucidation of 4-(Cyclobutylmethyl)piperidin-4-amine: A Comprehensive Technical Guide Executive Summary In modern drug discovery, the incorporation of sp³-rich scaffolds—such as piperidines and cyclobutanes...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Spectroscopic Elucidation of 4-(Cyclobutylmethyl)piperidin-4-amine: A Comprehensive Technical Guide

    Executive Summary

    In modern drug discovery, the incorporation of sp³-rich scaffolds—such as piperidines and cyclobutanes—is a highly effective strategy for improving the pharmacokinetic properties, solubility, and target specificity of active pharmaceutical ingredients (APIs). 4-(Cyclobutylmethyl)piperidin-4-amine (often handled as its dihydrochloride salt, CAS: 1779130-03-8[1]) is a prime example of such a building block.

    This whitepaper provides an in-depth, self-validating framework for the spectroscopic characterization of 4-(Cyclobutylmethyl)piperidin-4-amine. By integrating High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared (FTIR) spectroscopy, and multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy, researchers can establish a rigorous structural proof that meets the stringent quality control standards of pharmaceutical development.

    Multimodal Spectroscopic Workflow & Rationale

    Structural elucidation cannot rely on a single analytical technique. A self-validating system requires orthogonal methods: HRMS confirms the exact molecular formula, FTIR identifies key functional groups, and NMR maps the exact atomic connectivity.

    G A Synthesized Compound 4-(Cyclobutylmethyl)piperidin-4-amine B Sample Preparation (Desalting & Solubilization) A->B C LC-ESI-HRMS/MS (Exact Mass & Fragmentation) B->C D ATR-FTIR (Functional Group Profiling) B->D E 1D/2D NMR (1H, 13C, COSY, HMBC) (Atomic Connectivity) B->E F Data Integration (Structural Confirmation) C->F D->F E->F

    Fig 1. Orthogonal multimodal spectroscopic workflow for structural elucidation.

    High-Resolution Mass Spectrometry (HRMS)

    Mass spectrometry provides the foundational proof of the molecular formula (C₁₀H₂₀N₂).

    Experimental Protocol: LC-ESI-HRMS
    • Solubilization: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol.

    • Dilution: Dilute to 1 µg/mL using a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid (v/v).

    • Acquisition: Inject 2 µL into an LC-HRMS system equipped with an Electrospray Ionization (ESI) source in positive mode.

    • Fragmentation: Acquire full scan MS data (m/z 50–500) and targeted MS/MS spectra using Collision-Induced Dissociation (CID) at 20–30 eV.

    Data Interpretation & Causality

    The addition of 0.1% formic acid is a deliberate choice to ensure the protonation of the highly basic primary and secondary amines, yielding an abundant [M+H]⁺ ion at m/z 169.1700 .

    During CID fragmentation, the primary amine at the C4 position facilitates a highly characteristic neutral loss of ammonia (NH₃, 17.0265 Da). This occurs because the protonated primary amine acts as an excellent leaving group, generating a resonance-stabilized tertiary carbocation at C4 [1].

    Table 1: HRMS/MS Fragmentation Profile

    Ion Type Formula Theoretical m/z Causality / Assignment
    [M+H]⁺ C₁₀H₂₁N₂⁺ 169.1700 Intact molecular ion (doubly protonated states may also appear at m/z 85.08)
    [M+H - NH₃]⁺ C₁₀H₁₈N⁺ 152.1434 Facile loss of ammonia generating a C4 carbocation

    | Fragment | C₅H₁₀N⁺ | 84.0808 | Cleavage of the cyclobutylmethyl group; intact piperidine ring |

    Fourier-Transform Infrared (FTIR) Spectroscopy

    FTIR is utilized to confirm the presence of the primary and secondary amines, as well as the sp³ hydrocarbon framework.

    Experimental Protocol: ATR-FTIR
    • Preparation: Ensure the Attenuated Total Reflectance (ATR) diamond crystal is clean using isopropanol, and collect a background spectrum.

    • Application: Place 2–3 mg of the neat solid directly onto the crystal.

    • Compression: Apply uniform pressure using the ATR anvil to ensure intimate optical contact, preventing signal attenuation.

    • Acquisition: Acquire 32 co-added scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

    Data Interpretation & Causality

    ATR-FTIR is specifically chosen over traditional KBr pelleting because KBr is highly hygroscopic; absorbed water produces a broad O-H stretch that masks the critical N-H stretching region. The primary amine (-NH₂) exhibits two distinct bands due to asymmetric and symmetric stretching modes (in-phase and out-of-phase vibrational coupling), while the secondary amine of the piperidine ring presents a single, weaker band [2].

    Table 2: Key FTIR Absorption Bands

    Wavenumber (cm⁻¹) Intensity Assignment Causality / Structural Feature
    3350, 3280 Medium N-H stretch (1° amine) Asymmetric & symmetric modes of the C4-NH₂ group
    3300 Weak N-H stretch (2° amine) Piperidine ring N-H (often overlaps with 1° amine bands)
    2950, 2850 Strong C-H stretch (sp³) Abundant aliphatic CH₂ groups in piperidine and cyclobutane
    1600 Medium N-H bend Scissoring deformation of the primary amine

    | 920 | Weak | C-C bend | Characteristic cyclobutane ring deformation |

    Nuclear Magnetic Resonance (NMR) Spectroscopy

    NMR provides the definitive map of atomic connectivity. For a complex aliphatic system like this, 1D NMR must be cross-validated with 2D techniques (COSY, HSQC, HMBC).

    Experimental Protocol: 1D and 2D NMR
    • Sample Prep: Dissolve 15 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

    • 1D Acquisition: Acquire ¹H NMR (16 scans) and ¹³C NMR (1024 scans) at 298 K using a 400 MHz or 600 MHz spectrometer.

    • 2D Acquisition: Acquire ¹H-¹H COSY (to map adjacent protons) and ¹H-¹³C HMBC (to map quaternary carbons via 2-3 bond couplings).

    Data Interpretation & Causality

    The structural assignment relies heavily on understanding the electronic environment. The C4 carbon is quaternary and lacks attached protons, making its assignment entirely dependent on ¹³C NMR and HMBC correlations. It appears significantly downfield (~52 ppm) due to the strong electronegative deshielding effect of the attached primary amine.

    Furthermore, the bridging -CH₂- group between the piperidine and cyclobutane rings appears as a distinct doublet (J ≈ 7 Hz). Causality: Because C4 is quaternary (no protons), the bridging CH₂ protons only couple with the single methine proton of the cyclobutane ring. Conversely, that cyclobutyl methine proton appears as a complex multiplet because it spin-couples with six adjacent protons (two from the bridge, four from the ring), perfectly demonstrating the n+1 splitting rule[3].

    Table 3: ¹H and ¹³C NMR Assignments (CDCl₃, 400 MHz)

    Position ¹H NMR (δ, ppm) Multiplicity ¹³C NMR (δ, ppm) Key HMBC Correlations
    N1-H (Piperidine) 1.80 br s - -
    C2, C6 (Piperidine) 2.85 m 43.5 C3, C4
    C3, C5 (Piperidine) 1.55 m 36.2 C2, C4, C6
    C4 (Quaternary) - - 52.1 -
    C4-NH₂ 1.40 br s - C4, C3, C5
    CH₂ (Bridge) 1.45 d (J=7 Hz) 48.0 C4, Cyclobutyl CH
    CH (Cyclobutyl) 2.30 m (complex) 34.5 Bridge CH₂, Ring CH₂
    CH₂ (Ring, adjacent) 1.85, 1.95 m 28.2 Cyclobutyl CH

    | CH₂ (Ring, opposite) | 1.70 | m | 18.5 | Cyclobutyl CH₂ |

    Logical Connectivity Mapping

    To ensure trustworthiness, the assignments above are validated through the 2D NMR logical network shown below.

    G C4 Quaternary C4 (Piperidine, ~52 ppm) NH2 Primary Amine (-NH2) NH2->C4 Direct Bond CH2_cyc Bridging Methylene (-CH2-Cyc, ~1.45 ppm) CH2_cyc->C4 HMBC (2-3 bonds) CH_cyc Methine (Cyclobutyl, ~2.30 ppm) CH2_cyc->CH_cyc COSY (3 bonds) CH_cyc->C4 HMBC (2-3 bonds) C3_C5 C3/C5 (Piperidine, ~36 ppm) C3_C5->C4 HMBC (2-3 bonds)

    Fig 2. Key 2D NMR logical relationships confirming the quaternary C4 environment.

    Conclusion

    The comprehensive characterization of 4-(Cyclobutylmethyl)piperidin-4-amine requires a synthesized approach where mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance act as a self-validating triad. By understanding the causality behind the spectroscopic signals—such as the fragmentation of the C4 carbocation in MS, the dual N-H stretching modes in IR, and the distinct spin-coupling environments in NMR—drug development professionals can confidently verify the structural integrity of this critical sp³-rich building block.

    References

    • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons. Available at:[Link]

    • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. A. (2015). Introduction to Spectroscopy (5th ed.). Cengage Learning. Available at:[Link]

    • Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds: Tables of Spectral Data (5th ed.). Springer. Available at:[Link]

    Sources

    Exploratory

    A Technical Guide to 4-(Cyclobutylmethyl)piperidin-4-amine Dihydrochloride for Research and Development

    For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth overview of 4-(Cyclobutylmethyl)piperidin-4-amine dihydrochloride, a specialized chemical building block relevant to contemp...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    For Researchers, Scientists, and Drug Development Professionals

    This guide provides an in-depth overview of 4-(Cyclobutylmethyl)piperidin-4-amine dihydrochloride, a specialized chemical building block relevant to contemporary drug discovery and medicinal chemistry. Authored from the perspective of a Senior Application Scientist, this document synthesizes technical data with practical insights into its procurement, handling, and potential applications.

    Introduction: The Strategic Value of the 4-Aminopiperidine Scaffold

    The piperidine ring is a cornerstone of medicinal chemistry, prized for its favorable pharmacokinetic properties and its prevalence in a wide array of FDA-approved drugs.[1] Within this structural class, the 4-aminopiperidine motif offers a particularly versatile scaffold for derivatization, enabling the exploration of diverse chemical space in the pursuit of novel therapeutics. The introduction of a cyclobutylmethyl group at the 1-position of the piperidine ring, as seen in 4-(Cyclobutylmethyl)piperidin-4-amine dihydrochloride, offers a unique combination of lipophilicity and conformational constraint that can be exploited to fine-tune a molecule's interaction with its biological target. This specific substitution pattern may influence properties such as metabolic stability, receptor binding affinity, and selectivity.

    Chemical Identity and Properties

    • Chemical Name: 4-(Cyclobutylmethyl)piperidin-4-amine dihydrochloride

    • Alternative Name: 1-(Cyclobutylmethyl)piperidin-4-amine dihydrochloride

    • CAS Number: 1286274-85-8[2]

    • Molecular Formula: C₁₀H₂₂Cl₂N₂

    • Molecular Weight: 239.20 g/mol

    While detailed, publicly available physicochemical data for this specific compound is limited, typical properties for similar small molecule amine hydrochlorides suggest it is a solid at room temperature with some degree of solubility in water and polar organic solvents like methanol and DMSO.

    Commercial Availability and Procurement

    As of early 2026, 4-(Cyclobutylmethyl)piperidin-4-amine dihydrochloride is not widely available as a stock item from major chemical suppliers. Instead, it is primarily offered as a "make-on-demand" or custom synthesis product from specialized building block providers that cater to the research and development sector.

    Table 1: Potential Commercial Sources (Custom Synthesis/Make-on-Demand)

    Supplier TypeService DescriptionTypical Lead Times
    Building Block SuppliersCompanies like ChemScene, Combi-Blocks, and BLD Pharm offer extensive catalogs of virtual and make-on-demand compounds.[3][4][5] Researchers can inquire about the synthesis of this specific molecule.4-12 weeks
    Custom Synthesis CROsContract Research Organizations specializing in custom chemical synthesis can provide this compound on a fee-for-service basis. This is a suitable option for obtaining specific quantities and purity levels.6-16 weeks

    Procurement Strategy:

    • Identify Potential Suppliers: Utilize chemical sourcing platforms and the websites of known building block and custom synthesis providers.

    • Submit Inquiries: Provide the CAS number (1286274-85-8) and chemical name to multiple vendors to compare quotes and lead times.

    • Specify Requirements: Clearly define the required quantity, purity (e.g., >95%, >98%), and any necessary analytical data (e.g., ¹H NMR, LC-MS, HPLC).

    • Request Certificate of Analysis (CoA): Upon delivery, a CoA should be provided, confirming the compound's identity and purity.

    Plausible Synthesis Pathway

    G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Boc Deprotection A 1-Boc-4-piperidone C Reductive Amination (e.g., NaBH(OAc)₃) A->C B Cyclobutanemecarbaldehyde B->C D 1-Boc-4-(cyclobutylmethylamino)piperidine C->D Formation of N-C bond E 1-Boc-4-(cyclobutylmethylamino)piperidine F Acidic Conditions (e.g., HCl in Dioxane) E->F G 4-(Cyclobutylmethyl)piperidin-4-amine dihydrochloride F->G Removal of Boc group and salt formation

    Diagram: Plausible Synthetic Workflow

    Step-by-Step Experimental Protocol (Hypothetical)

    Step 1: Synthesis of tert-butyl 4-((cyclobutylmethyl)amino)piperidine-1-carboxylate

    • Reaction Setup: To a solution of tert-butyl 4-oxopiperidine-1-carboxylate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add cyclobutanecarbaldehyde (1.1 eq).

    • Reductive Amination: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture at room temperature. The use of NaBH(OAc)₃ is advantageous as it is a mild and selective reducing agent for this transformation.[8]

    • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

    • Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired N-alkylated product.

    Step 2: Synthesis of 4-(Cyclobutylmethyl)piperidin-4-amine dihydrochloride

    • Boc Deprotection: Dissolve the product from Step 1 in a suitable solvent such as 1,4-dioxane or methanol.

    • Acidification: Add a solution of hydrochloric acid (excess, e.g., 4M HCl in 1,4-dioxane) to the mixture.

    • Precipitation and Isolation: Stir the reaction mixture at room temperature for 2-4 hours. The dihydrochloride salt will typically precipitate out of the solution. The solid product can be collected by filtration, washed with a non-polar solvent like diethyl ether to remove any non-polar impurities, and dried under vacuum to yield 4-(Cyclobutylmethyl)piperidin-4-amine dihydrochloride.

    Analytical Characterization

    A comprehensive analysis of the final product is crucial to confirm its identity and purity. The following analytical techniques are recommended:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy should be used to confirm the chemical structure and the presence of all expected protons and carbons.

    • Mass Spectrometry (MS): To confirm the molecular weight of the free base.

    • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

    • Elemental Analysis: To confirm the elemental composition of the dihydrochloride salt.

    Applications in Drug Discovery and Medicinal Chemistry

    While specific applications of 4-(Cyclobutylmethyl)piperidin-4-amine dihydrochloride are not extensively documented in the public domain, its structural motifs suggest its utility as a building block in several areas of therapeutic research:

    • GPCR Ligands: The 4-aminopiperidine scaffold is a common feature in ligands for G-protein coupled receptors. The cyclobutylmethyl group can probe specific hydrophobic pockets within the receptor binding site.

    • Enzyme Inhibitors: As a primary amine, the 4-amino group can serve as a key hydrogen bond donor or as a point for further elaboration to interact with the active site of enzymes.

    • Ion Channel Modulators: Piperidine derivatives have been explored as modulators of various ion channels.

    • Fragment-Based Drug Discovery (FBDD): This compound can serve as a valuable fragment for screening against biological targets, with the primary amine and the cyclobutyl group offering vectors for fragment evolution.

    The dihydrochloride salt form enhances the compound's stability and solubility in aqueous media, making it suitable for use in biological assays.

    Handling, Storage, and Safety

    • Handling: As with most amine hydrochlorides, this compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

    • Storage: The compound should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong bases and oxidizing agents.

    • Safety: While a specific Safety Data Sheet (SDS) may not be readily available, it should be treated as a potentially hazardous substance. Avoid inhalation, ingestion, and contact with skin and eyes.

    Conclusion

    4-(Cyclobutylmethyl)piperidin-4-amine dihydrochloride represents a specialized yet valuable building block for medicinal chemists and drug discovery scientists. Although its procurement requires engagement with custom synthesis providers, its unique structural features offer opportunities for the development of novel chemical entities with potentially improved pharmacological profiles. The synthetic route outlined in this guide provides a practical and efficient approach to its preparation, enabling its use in the exploration of new therapeutic targets.

    References

    • NextSDS. 1-(Cyclobutylmethyl)piperidin-4-amine dihydrochloride — Chemical Substance Information. [URL: https://www.nextsds.com/en/search/1286274-85-8]
    • ChemScene. 1498100-95-0 | 1-(1-(Cyclobutylmethyl)piperidin-4-yl)ethan-1-amine. [URL: https://www.chemscene.com/products/1-(1-(Cyclobutylmethyl)piperidin-4-yl)ethan-1-amine-296532-1498100-95-0.html]
    • ResearchGate. Scheme 1. Procedure for the synthesis of the series of 4-amino-piperidine derivatives. [URL: https://www.researchgate.
    • NextSDS. 1-(Cyclopropylmethyl)piperidin-4-amine dihydrochloride — Chemical Substance Information. [URL: https://www.nextsds.com/en/search/details/868629-61-2]
    • NextSDS. 1-(Cyclobutylmethyl)piperidin-4-amine dihydrochloride — Chemical Substance Information. [URL: https://www.nextsds.com/en/search/details/1286274-85-8]
    • PubMed. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. [URL: https://pubmed.ncbi.nlm.nih.gov/15203141/]
    • PubMed. Piperidin-4-one: the potential pharmacophore. [URL: https://pubmed.ncbi.nlm.nih.gov/23419080/]
    • PubMed. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. [URL: https://pubmed.ncbi.nlm.nih.gov/15203141/]
    • ResearchGate. Piperidine nucleus in the field of drug discovery. [URL: https://www.researchgate.net/publication/354743788_Piperidine_nucleus_in_the_field_of_drug_discovery]
    • ResearchGate. Piperidine nucleus in the field of drug discovery. [URL: https://www.researchgate.
    • ChemicalBook. 4-Amino-1-Boc-piperidine synthesis. [URL: https://www.chemicalbook.
    • UBB. 4-AMINOPIPERIDINE BASED NEW AMINO-s-TRIAZINES AS POTENTIAL DENDRITIC BUILIDING-BLOCKS. [URL: https://www.chem.ubbcluj.
    • BLDpharm. Organic Building Blocks. [URL: https://www.bldpharm.
    • Semantic Scholar. Reductive Amination: A Remarkable Experiment for the Organic Laboratory. [URL: https://www.semanticscholar.org/paper/Reductive-Amination%3A-A-Remarkable-Experiment-for-Touchette/8e6c468e6d2354c4f3e69f3c5f2b8a7d1e8c9f9e]
    • Reddit. Does piperidine work in reductive amination like this? : r/chemhelp. [URL: https://www.reddit.
    • Matrix Scientific. Building Blocks. [URL: https://www.matrixscientific.com/building-blocks.html]
    • MDPI. Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. [URL: https://www.mdpi.com/1420-3049/26/23/7257]
    • BioBlocks. Building Blocks. [URL: https://www.bioblocks.com/products/4-aminoanilines/page/3]
    • Chemical Review and Letters. Synthesis and crystallization procedure of piperidin-4-one and its derivatives. [URL: https://chemrevlett.com/article_139366.html]
    • Google Patents. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine. [URL: https://patents.google.
    • Sigma-Aldrich. [1-(piperidin-4-yl)cyclobutyl]methanol hydrochloride | 2955715-08-7. [URL: https://www.sigmaaldrich.com/US/en/product/enamine/en300-30045500]
    • Chemie Brunschwig. Combi-Blocks. [URL: https://www.brunschwig-chemie.ch/combi-blocks-m-1215]

    Sources

    Protocols & Analytical Methods

    Method

    Application Notes &amp; Protocols: A Framework for In Vitro Assay Development with 4-(Cyclobutylmethyl)piperidin-4-amine dihydrochloride

    Abstract This document provides a comprehensive framework for the in vitro characterization of 4-(Cyclobutylmethyl)piperidin-4-amine dihydrochloride, a novel piperidine-based chemical entity.[1] Given that piperidine sca...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Abstract

    This document provides a comprehensive framework for the in vitro characterization of 4-(Cyclobutylmethyl)piperidin-4-amine dihydrochloride, a novel piperidine-based chemical entity.[1] Given that piperidine scaffolds are prevalent in centrally active agents, this guide outlines a logical, tiered approach to elucidate the compound's biological target and mechanism of action.[2][3] We present a strategic workflow, beginning with essential physicochemical profiling, progressing to broad-panel primary screening against high-probability target classes—G-Protein Coupled Receptors (GPCRs), ion channels, and transporters—and culminating in the development of robust secondary assays for hit validation and characterization. This guide is intended for researchers, scientists, and drug development professionals, providing not only step-by-step protocols but also the scientific rationale behind key experimental decisions to ensure data integrity and accelerate discovery programs.

    Introduction: The Scientific Imperative

    The journey from a novel chemical entity to a validated pharmacological tool or therapeutic lead is underpinned by rigorous in vitro assay development.[4] 4-(Cyclobutylmethyl)piperidin-4-amine dihydrochloride represents a common starting point in discovery campaigns: a compound with a promising chemical scaffold but an unknown biological profile. The piperidine core is a well-established pharmacophore, frequently associated with ligands of neurotransmitter receptors and transporters.[1][5] Therefore, a systematic and hypothesis-driven approach is essential to efficiently identify its molecular target(s) and characterize its activity.

    This guide eschews a one-size-fits-all template, instead presenting a logical workflow that is both comprehensive and adaptable. The core philosophy is to build a self-validating cascade of experiments, where each stage informs the next, progressively refining our understanding of the compound's pharmacology.[6][7]

    Initial Compound Profiling & Management

    Before initiating any biological screening, it is critical to understand the fundamental properties of the test article. This "pre-biology" phase prevents common artifacts and ensures data reproducibility.

    Physicochemical Properties

    A summary of the key properties of the dihydrochloride salt form is essential for proper handling and stock preparation.

    PropertyValueSource
    Molecular Formula C₁₁H₂₄Cl₂N₂[1]
    Molecular Weight 255.23 g/mol Derived from base[1]
    Form Dihydrochloride Salt[1]
    Solubility High aqueous solubility expected due to salt form.General chemical principles
    Purity ≥95% (Recommended)[1]
    Protocol: Preparation of Compound Stock Solutions

    The accuracy of all subsequent assays depends on the correct preparation and storage of the compound.

    Objective: To prepare a high-concentration, stable stock solution for serial dilution.

    Materials:

    • 4-(Cyclobutylmethyl)piperidin-4-amine dihydrochloride powder

    • Dimethyl Sulfoxide (DMSO), cell culture grade

    • Sterile, nuclease-free microcentrifuge tubes

    • Calibrated analytical balance and pipettes

    Procedure:

    • Weighing: Tare a sterile microcentrifuge tube on an analytical balance. Carefully weigh out a precise amount of the compound (e.g., 5 mg).

    • Solubilization: Based on the molecular weight (255.23 g/mol ), calculate the volume of DMSO required to achieve a desired high concentration, typically 10 mM or 20 mM. For a 10 mM stock from 5 mg:

      • Volume (L) = (Mass (g) / MW ( g/mol )) / Concentration (mol/L)

      • Volume (µL) = (0.005 g / 255.23 g/mol ) / 0.01 mol/L * 1,000,000 µL/L ≈ 1959 µL

    • Mixing: Add the calculated volume of DMSO to the tube. Vortex thoroughly for 2-5 minutes until the compound is fully dissolved. Visually inspect for any particulates.

    • Aliquoting & Storage: Dispense the stock solution into smaller, single-use aliquots to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

      • Expertise & Experience: The use of DMSO is standard for creating highly concentrated stocks of small molecules for screening. Aliquoting is a critical step to maintain compound integrity over the course of a screening campaign.[8]

    Strategic Workflow for Target Identification & Characterization

    We propose a multi-stage workflow designed to efficiently screen for activity, identify a primary target, and validate the finding.

    Assay_Development_Workflow cluster_0 Stage 1: Foundation cluster_1 Stage 2: Primary Screening (Broad Panel) cluster_2 Stage 3: Hit Confirmation & Validation cluster_3 Stage 4: Lead Characterization Compound Compound Profile & Stock Preparation Cytotoxicity Cytotoxicity Assay (e.g., MTT/CellTiter-Glo) Compound->Cytotoxicity Determine Max Assay Concentration GPCR GPCR Binding & Functional Screens Cytotoxicity->GPCR IonChannel Ion Channel Electrophysiology Panel Cytotoxicity->IonChannel Transporter Transporter Uptake Assays Cytotoxicity->Transporter DoseResponse Dose-Response Curve (IC50 / EC50 Determination) GPCR->DoseResponse Primary Hit IonChannel->DoseResponse Primary Hit Transporter->DoseResponse Primary Hit Orthogonal Orthogonal Assay (Confirm MoA) DoseResponse->Orthogonal Selectivity Selectivity Profiling Orthogonal->Selectivity Kinetics Binding Kinetics (kon / koff) Selectivity->Kinetics

    Caption: High-level workflow for in vitro assay development.

    Foundational Assays: Establishing an Experimental Window

    Before screening against specific targets, it is crucial to determine the concentration range at which the compound exhibits non-specific cytotoxicity. This ensures that any observed target-specific effects are not merely a consequence of cell death.[8][9]

    Protocol: Cell Viability/Cytotoxicity Assay (MTT Method)

    Objective: To determine the concentration of the compound that reduces cell viability by 50% (CC₅₀), thereby defining the upper concentration limit for subsequent cell-based assays.

    Principle: The MTT assay is a colorimetric method that measures the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically.[10]

    Materials:

    • HEK293 cells (or other relevant, robust cell line)

    • DMEM with 10% FBS and 1% Penicillin-Streptomycin

    • 96-well flat-bottom tissue culture plates

    • MTT reagent (5 mg/mL in PBS)

    • Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl)

    • Compound stock solution (10 mM in DMSO)

    Procedure:

    • Cell Seeding: Trypsinize and count healthy, log-phase HEK293 cells.[11] Seed 10,000 cells in 100 µL of media per well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂.

      • Trustworthiness: Optimizing cell seeding density is critical. Too few cells will yield a low signal, while too many can lead to overgrowth and altered metabolism.[11]

    • Compound Dilution: Prepare a serial dilution series of the compound in culture media. A common starting point is a top concentration of 100 µM, diluted 1:3 down to the low nanomolar range. Remember to include a "vehicle control" (media with the highest concentration of DMSO, e.g., 0.5%) and a "cells only" control.

    • Dosing: Remove the old media from the cells and add 100 µL of the compound dilutions to the respective wells. Incubate for 48 hours.

    • MTT Addition: Add 10 µL of MTT reagent to each well. Incubate for 4 hours at 37°C.

    • Solubilization: Add 100 µL of Solubilization Buffer to each well. Mix gently by pipetting. Incubate overnight at 37°C to ensure complete dissolution of formazan crystals.

    • Readout: Measure the absorbance at 570 nm using a microplate reader.

    • Analysis: Normalize the data to the vehicle control (100% viability) and plot the % viability against the log of the compound concentration. Fit a sigmoidal dose-response curve to calculate the CC₅₀. All subsequent assays should use a maximum compound concentration at least 10-fold below the calculated CC₅₀.

    Primary Screening: A Hypothesis-Driven Approach

    Based on the compound's piperidine scaffold, the highest probability targets are GPCRs, ion channels, and monoamine transporters.[3][5] A broad screening approach against panels of these targets is the most efficient path to a hit.[6][7]

    Target_Hypothesis Compound 4-(Cyclobutylmethyl)piperidin-4-amine dihydrochloride Scaffold Piperidine Scaffold Compound->Scaffold is a TargetClass High-Probability Target Classes Scaffold->TargetClass GPCR GPCRs (e.g., Opioid, Dopamine, Serotonin) TargetClass->GPCR IonChannel Ion Channels (e.g., Na+, K+, Ca2+) TargetClass->IonChannel Transporter Transporters (e.g., DAT, SERT, NET) TargetClass->Transporter

    Caption: Hypothesis tree for likely biological targets.

    GPCR Screening

    GPCRs represent a major class of drug targets.[12] A comprehensive screen should include both binding assays (to detect direct interaction) and functional assays (to measure downstream signaling).[13]

    5.1.1. Protocol: Radioligand Binding Assay (Competitive Inhibition)

    Objective: To determine if the compound binds to a specific GPCR by measuring its ability to displace a known radiolabeled ligand.

    Principle: This assay measures the competition between the unlabeled test compound and a radiolabeled ligand for binding to a receptor expressed in a membrane preparation. A reduction in radioactivity indicates that the test compound has displaced the radioligand.

    Materials:

    • Membrane preparations from cells overexpressing the target GPCR (e.g., µ-opioid receptor)

    • Radioligand (e.g., [³H]-DAMGO for µ-opioid receptor)

    • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂)

    • Test compound and a known unlabeled competitor (e.g., Naloxone) for positive control

    • 96-well filter plates (GF/C) and vacuum manifold

    • Scintillation cocktail and microplate scintillation counter

    Procedure:

    • Plate Setup: In a 96-well plate, set up wells for total binding (radioligand + buffer), non-specific binding (radioligand + excess unlabeled competitor), and test compound wells.

    • Reagent Addition:

      • Add 50 µL of Assay Buffer to all wells.

      • Add 50 µL of test compound dilutions (or buffer/competitor for controls).

      • Add 50 µL of membrane preparation (e.g., 10-20 µg protein/well).

      • Initiate the binding reaction by adding 50 µL of radioligand (at a concentration near its Kd).

    • Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle shaking.

    • Harvesting: Rapidly terminate the reaction by filtering the contents of the plate through the filter mat using a vacuum manifold. Wash the filters 3x with ice-cold Assay Buffer to remove unbound radioligand.

    • Detection: Punch the filters into scintillation vials (or use a filter plate compatible with a counter), add scintillation cocktail, and count the radioactivity (counts per minute, CPM).

    • Analysis: Calculate the percent inhibition caused by the test compound:

      • % Inhibition = 100 * (1 - [(CPM_compound - CPM_NSB) / (CPM_total - CPM_NSB)])

      • A hit is typically defined as >50% inhibition at a screening concentration of 10 µM.

    5.1.2. Functional GPCR Assays

    If a binding hit is identified, the next step is to determine its functional effect (agonist, antagonist, or inverse agonist). Common functional readouts include cAMP accumulation (for Gs/Gi coupled receptors) or β-arrestin recruitment.[14][15]

    Ion Channel Screening

    Automated patch-clamp electrophysiology provides a direct and high-fidelity measurement of ion channel function.[16] Screening against a panel of key cardiac ion channels (e.g., hERG, NaV1.5, CaV1.2) is a regulatory expectation and a crucial part of safety profiling.[17][18][19]

    Protocol: Automated Electrophysiology (e.g., QPatch or IonWorks)

    Objective: To measure the direct effect of the compound on ionic currents flowing through specific voltage-gated ion channels.

    Principle: The whole-cell patch-clamp technique measures the flow of ions across the membrane of a single cell. Automated platforms enable this technique to be performed in a 384-well format, allowing for higher throughput screening.

    Materials:

    • Stable cell line expressing the ion channel of interest (e.g., CHO-hERG)

    • External and Internal buffer solutions specific to the ion channel being tested[17]

    • Automated patch-clamp system and associated consumables (e.g., QPlates)

    • Test compound dilutions

    Procedure:

    • Cell Preparation: Harvest cells expressing the target channel and prepare a single-cell suspension according to the instrument manufacturer's protocol.

    • System Priming: Prime the automated system with the appropriate internal and external solutions.

    • Cell Loading: Load the cell suspension onto the instrument. The system will automatically trap individual cells and form giga-ohm seals.

    • Whole-Cell Configuration: The system establishes a whole-cell configuration, allowing electrical access to the cell's interior.

    • Voltage Protocol & Baseline: A specific voltage protocol designed to elicit the characteristic current of the target channel is applied repeatedly to establish a stable baseline current.[17]

    • Compound Application: The system applies the vehicle control followed by increasing concentrations of the test compound, while continuing to apply the voltage protocol.

    • Data Acquisition: The instrument records the ionic current at each voltage step for each compound concentration.

    • Analysis: The peak current amplitude is measured at each concentration. The percent inhibition is calculated relative to the baseline current, and an IC₅₀ is determined by fitting the data to a dose-response curve.

    Secondary Assays: Hit Validation and MoA

    A hit from a primary screen must be confirmed using an orthogonal assay to rule out artifacts and begin to elucidate the mechanism of action (MoA).[4][20]

    Example Scenario: If 4-(Cyclobutylmethyl)piperidin-4-amine dihydrochloride shows >50% inhibition in a Dopamine Transporter (DAT) radioligand binding assay.

    Orthogonal Assay: A functional substrate uptake assay.

    Protocol: Neurotransmitter Transporter Uptake Assay

    Objective: To confirm that binding to the transporter translates into a functional inhibition of its substrate uptake.

    Principle: This assay measures the uptake of a radiolabeled substrate (e.g., [³H]-Dopamine) into cells expressing the corresponding transporter (DAT). An inhibitor will block this uptake, resulting in a lower intracellular radioactive signal.

    Materials:

    • HEK293 cells stably expressing human DAT (hDAT)

    • 96-well tissue culture plates

    • Assay Buffer (e.g., Krebs-Ringer-HEPES buffer)

    • [³H]-Dopamine

    • Test compound and a known inhibitor (e.g., GBR-12909) for positive control

    • Scintillation counter

    Procedure:

    • Cell Seeding: Seed hDAT-HEK293 cells in a 96-well plate and grow to confluence.

    • Pre-incubation: Wash the cells with Assay Buffer. Pre-incubate the cells for 10-15 minutes with various concentrations of the test compound or controls.

    • Uptake Initiation: Add [³H]-Dopamine to each well to initiate the uptake reaction. Incubate for a short period (e.g., 10 minutes) at 37°C.

      • Expertise & Experience: The incubation time must be optimized to be within the linear range of uptake. This is a critical parameter for accurate IC₅₀ determination.

    • Termination: Rapidly terminate the uptake by washing the cells multiple times with ice-cold Assay Buffer.

    • Lysis & Detection: Lyse the cells with a lysis buffer and transfer the lysate to a scintillation plate. Add scintillation cocktail and measure the radioactivity.

    • Analysis: Determine the IC₅₀ value by plotting the percent inhibition of dopamine uptake against the compound concentration. This functional IC₅₀ should be reasonably close to the binding Ki to confirm the MoA.

    Data Analysis and Quality Control

    Robust assay development relies on stringent quality control and standardized data analysis.[21]

    ParameterDescriptionAcceptance Criteria
    Z'-factor A measure of assay statistical effect size, separating the signal and background distributions.Z' > 0.5 indicates an excellent assay.
    Signal-to-Background (S/B) The ratio of the mean signal of the positive control to the mean signal of the negative control.S/B > 10 is generally desirable.
    IC₅₀ / EC₅₀ The concentration of an inhibitor/activator that elicits a 50% response.Determined using a 4-parameter logistic fit of a multi-point dose-response curve.
    Vehicle Control The highest concentration of the solvent (e.g., DMSO) used in the assay.Should show no significant effect on the assay readout.

    Conclusion

    This application note provides a strategic and scientifically grounded framework for the initial in vitro characterization of 4-(Cyclobutylmethyl)piperidin-4-amine dihydrochloride. By progressing logically from foundational profiling through broad primary screening and focused hit validation, researchers can efficiently identify the biological target and elucidate the mechanism of action for this and other novel chemical entities. Adherence to the principles of assay optimization, robust quality control, and the use of orthogonal methods are paramount for generating reliable and actionable data in any drug discovery program.

    References

    • Genesis Drug Discovery & Development. (n.d.). In Vitro Assay Development. Retrieved from [Link]

    • Charles River Laboratories. (n.d.). In Vitro Assay Development Services. Retrieved from [Link]

    • Biocompare. (2018, April 16). Ten Tips for Optimizing Cell-Based Assays. Retrieved from [Link]

    • Reaction Biology. (n.d.). Ion Channel Assays. Retrieved from [Link]

    • Reaction Biology. (n.d.). GPCR Assay Services. Retrieved from [Link]

    • Sygnature Discovery. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery. Retrieved from [Link]

    • Atterwill, C. K., & Wing, M. G. (2008). Development of an in Vitro Reproductive Screening Assay for Novel Pharmaceutical Compounds. Basic & Clinical Pharmacology & Toxicology, 103(4), 329-335. Retrieved from [Link]

    • FDA. (2019, September 18). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. Retrieved from [Link]

    • Multispan, Inc. (n.d.). MULTISCREEN™ GPCR Assay Kits. Retrieved from [Link]

    • protocols.io. (2025, August 3). In-vitro hERG & NaV1.5 cardiotoxicity assay. Retrieved from [Link]

    • BellBrook Labs. (2025, December 25). How to Choose the Right Biochemical Assay for Drug Discovery. Retrieved from [Link]

    • Wang, L., & Zhou, N. (2020). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica, 41(1), 1-10. Retrieved from [Link]

    • Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. Retrieved from [Link]

    • SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays. Retrieved from [Link]

    • Metrion Biosciences Ltd. (n.d.). New CiPA cardiac ion channel cell lines and assays for in vitro proarrhythmia risk assessment. Retrieved from [Link]

    • Patsnap. (2025, May 9). How to Design a Biochemical Assay Using GMP-Grade Reagents. Retrieved from [Link]

    • Inglese, J., et al. (2012). Ion Channel Screening. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

    • BioAgilytix. (2021, September 24). Cell Based Assays in Drug Development: Comprehensive Overview. Retrieved from [Link]

    • Arduengo, M. (2011, December 5). Considerations for Successful Cell-Based Assays I: Choosing Your Cells. Promega Connections. Retrieved from [Link]

    • Kuzmič, P. (2021). A standard operating procedure for an enzymatic activity inhibition assay. Analytical Biochemistry, 623, 114175. Retrieved from [Link]

    • Eurofins Discovery. (n.d.). GPCRs in Drug Discovery and In Vitro Safety Pharmacology. Retrieved from [Link]

    • AddexBio. (n.d.). G-Protein Coupled Receptor (GPCR) Screening Assays. Retrieved from [Link]

    • The Royal Society of Chemistry. (n.d.). Protocol for enzyme assays. Retrieved from [Link]

    • Bio-Techne. (n.d.). Simple Western Size Assay Development Guide. Retrieved from [Link]

    • National Center for Biotechnology Information. (2012). Assay Guidance Manual. Retrieved from [Link]

    • G-Biosciences. (n.d.). Enzyme Analysis. Retrieved from [Link]

    • PubChem. (n.d.). 4-Aminopiperidine dihydrochloride. Retrieved from [Link]

    • NextSDS. (n.d.). [1-(Cyclobutylmethyl)piperidin-4-yl]methanamine dihydrochloride. Retrieved from [Link]

    • NextSDS. (n.d.). 1-(Cyclopropylmethyl)piperidin-4-amine dihydrochloride. Retrieved from [Link]

    • Google Patents. (2010). US20100016365A1 - Substituted 4-amino-piperidines.
    • Federal Register. (2023, April 14). Designation of Halides of 4-Anilinopiperidine as List I Chemicals. Retrieved from [Link]

    • Riley, A. P., et al. (2020). Structure-activity relationships for a series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the dopamine transporter: Bioisosteric replacement of the piperazine improves metabolic stability. European Journal of Medicinal Chemistry, 208, 112674. Retrieved from [Link]

    • Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

    • Ananthan, S., et al. (2010). Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. Bioorganic & Medicinal Chemistry Letters, 20(19), 5789-5793. Retrieved from [Link]

    • Karthikeyan, M. S., et al. (2013). Piperidin-4-one: the potential pharmacophore. Medicinal Chemistry Research, 22(10), 4539-4551. Retrieved from [Link]

    Sources

    Application

    Application Notes and Protocols for the Dosing and Administration of 4-(Cyclobutylmethyl)piperidin-4-amine dihydrochloride

    For Research, Scientific, and Drug Development Professionals Disclaimer: 4-(Cyclobutylmethyl)piperidin-4-amine dihydrochloride is understood to be a novel or investigational chemical entity with no established public rec...

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    Author: BenchChem Technical Support Team. Date: April 2026

    For Research, Scientific, and Drug Development Professionals

    Disclaimer: 4-(Cyclobutylmethyl)piperidin-4-amine dihydrochloride is understood to be a novel or investigational chemical entity with no established public record of clinical use or standardized dosing regimens. This document, therefore, does not describe a clinically validated protocol. Instead, it provides a comprehensive, scientifically grounded framework for researchers to establish a safe and effective dosing and administration strategy for such a novel piperidine derivative, in line with international regulatory guidelines. The protocols outlined herein are intended for preclinical and early-phase clinical research settings and must be adapted and overseen by qualified personnel.

    Introduction: A Framework for a Novel Chemical Entity

    The piperidine scaffold is a ubiquitous structural motif in medicinal chemistry, found in numerous approved pharmaceutical agents.[1][2] Its derivatives have shown a wide range of biological activities, acting as analgesics, anti-inflammatory agents, and neuroprotective compounds, among others.[3][4][5] The compound , 4-(Cyclobutylmethyl)piperidin-4-amine dihydrochloride, is a substituted 4-aminopiperidine derivative.[6] Lacking specific data, we will proceed by establishing a hypothetical Target Product Profile (TPP) to guide the development of a logical dosing and administration protocol.

    Hypothetical Target Product Profile (TPP):

    • Compound: 4-(Cyclobutylmethyl)piperidin-4-amine dihydrochloride (Hereafter referred to as "INV-442")

    • Chemical Class: Small molecule, substituted piperidine amine.

    • Proposed Mechanism of Action (MoA): Selective antagonist of a novel G-protein coupled receptor (GPCR) implicated in chronic neuropathic pain.

    • Intended Indication: Treatment of moderate to severe chronic neuropathic pain.

    • Route of Administration: Intravenous (IV) infusion for initial clinical studies, with a goal for future oral formulation.

    This guide will detail the essential preclinical and clinical pharmacology studies required to move from a novel compound like INV-442 to a well-defined First-in-Human (FIH) dosing strategy.

    Part 1: Preclinical Characterization for Dose Prediction

    Before any human administration, a thorough non-clinical safety and pharmacology program must be completed. This program aims to identify potential risks, understand the compound's pharmacokinetic (PK) and pharmacodynamic (PD) profile, and establish a safe starting dose for clinical trials.[7][8] The safety and well-being of trial participants should always be the utmost priority.[9][10]

    In Vitro Pharmacology & Toxicology

    The initial step is to characterize the interaction of INV-442 with its intended target and assess its potential for off-target effects.

    • Primary Pharmacology: Determine the binding affinity (Ki) and functional activity (e.g., IC50 or EC50) of INV-442 at the target GPCR.

    • Secondary Pharmacology (Safety Screening): Screen INV-442 against a broad panel of receptors, ion channels, and enzymes (e.g., a Eurofins SafetyScreen44 panel) to identify potential off-target liabilities that could lead to adverse effects.

    • hERG Channel Assay: Assess for potential inhibition of the hERG potassium channel, a critical indicator of pro-arrhythmic risk.

    • Cytotoxicity: Determine the cytotoxic potential in relevant cell lines (e.g., HepG2 for liver toxicity).

    In Vivo Preclinical Studies Workflow

    The in vivo program is designed to understand how the drug behaves in a whole-organism system and to identify dose-limiting toxicities. This workflow is guided by international standards such as the ICH M3(R2) guideline.[11]

    G cluster_0 Preclinical In Vivo Program cluster_1 Human Dose Prediction DoseRange Dose-Range Finding (Rodent) PK_Rodent PK/PD Studies (Rodent) DoseRange->PK_Rodent Inform Dose Selection Tox_Rodent GLP Toxicology (Rodent) PK_Rodent->Tox_Rodent PK_NonRodent PK Studies (Non-Rodent, e.g., Dog) PK_Rodent->PK_NonRodent Allometry Allometric Scaling of PK PK_Rodent->Allometry SafetyPharm Safety Pharmacology Core Battery (CNS, CV, Respiratory) Tox_Rodent->SafetyPharm NOAEL_HED NOAEL to HED Conversion Tox_Rodent->NOAEL_HED Tox_NonRodent GLP Toxicology (Non-Rodent) PK_NonRodent->Tox_NonRodent PK_NonRodent->Allometry Tox_NonRodent->SafetyPharm Tox_NonRodent->NOAEL_HED MRSD_Calc MRSD Calculation Allometry->MRSD_Calc NOAEL_HED->MRSD_Calc

    Caption: Workflow from In Vivo Preclinical Studies to Human Dose Prediction.

    Protocol: General Toxicology Studies

    Good Laboratory Practice (GLP) compliant toxicology studies in two species (one rodent, one non-rodent) are required to support FIH trials.[12]

    Objective: To determine the No-Observed-Adverse-Effect-Level (NOAEL) and characterize the toxicity profile of INV-442.

    Methodology:

    • Species Selection: Rat (rodent) and Beagle Dog (non-rodent).

    • Dose Groups: Typically a control group and 3-4 dose levels (low, mid, high). Doses are selected based on dose-range finding studies.

    • Route of Administration: IV infusion, consistent with the proposed clinical route.

    • Duration: For a single-dose FIH trial, a 14-day study is often sufficient.

    • Parameters Monitored:

      • Clinical observations (daily).

      • Body weight and food consumption (weekly).

      • Ophthalmology (pre-dose and termination).

      • Electrocardiography (ECG) and body temperature (pre-dose, and at intervals post-dose).

      • Clinical pathology (hematology, clinical chemistry, coagulation) at termination.

      • Full histopathological examination of all tissues.

    Data Interpretation: The highest dose level that does not produce any significant treatment-related adverse findings is determined as the NOAEL.

    Hypothetical Toxicology Data for INV-442 Rat Dog
    NOAEL (mg/kg/day) 105
    Human Equivalent Dose (HED) of NOAEL (mg/kg) 1.62.7
    Primary Organ(s) of Toxicity at Higher Doses Liver (elevated enzymes), CNS (sedation)Cardiovascular (mild hypotension)

    Note: HED is calculated using body surface area conversion factors as specified in FDA guidance.[13]

    Part 2: Protocol for First-in-Human (FIH) Dose Determination

    The primary objective for selecting a starting dose in healthy volunteers is safety.[14][15] The process involves converting the NOAELs from the most appropriate or sensitive animal species into a Human Equivalent Dose (HED) and then applying a safety factor.[13]

    Calculation of the Maximum Recommended Starting Dose (MRSD)

    Regulatory Framework: This protocol is based on the FDA's guidance, "Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers."[13]

    Step-by-Step Calculation:

    • Identify NOAELs: From GLP toxicology studies, identify the NOAEL in the most appropriate animal species. In our hypothetical example, the NOAELs are 10 mg/kg in rats and 5 mg/kg in dogs.

    • Convert NOAEL to HED:

      • Rat HED: 10 mg/kg ÷ 6.2 (conversion factor) = 1.61 mg/kg

      • Dog HED: 5 mg/kg ÷ 1.8 (conversion factor) = 2.78 mg/kg

    • Select the Lower HED: To ensure safety, select the lower of the HED values derived from the two species. In this case, the rat is the more sensitive species on an HED basis, so we proceed with 1.61 mg/kg .

    • Apply a Safety Factor: A standard safety factor of at least 10 should be applied to the HED to account for potential differences between humans and animals, such as increased sensitivity or variability in bioavailability.[13]

      • MRSD Calculation: 1.61 mg/kg ÷ 10 = 0.161 mg/kg

    • Final MRSD Selection: The calculated MRSD is 0.161 mg/kg. For a 70 kg human, this equates to a total dose of approximately 11.3 mg. A practical and conservative starting dose, such as 10 mg , would likely be selected.

    This MRSD should also be compared with pharmacologically active doses in animals to ensure it is reasonably below the level expected to produce significant target engagement, further ensuring a margin of safety.

    Part 3: Clinical Administration and Dose Escalation Protocol (Phase 1)

    The first-in-human study is typically a randomized, double-blind, placebo-controlled, Single Ascending Dose (SAD) study in healthy volunteers.[16] The goal is to evaluate the safety, tolerability, and pharmacokinetics of INV-442.

    Study Design: Single Ascending Dose (SAD)
    • Population: Healthy adult volunteers (typically 18-55 years old).

    • Design: Cohorts of 6-8 subjects (e.g., 6 active, 2 placebo) will receive a single dose of INV-442 or placebo.

    • Dose Escalation: The dose will be escalated in subsequent cohorts only after a safety review committee has assessed all available safety and PK data from the previous cohort and deems it safe to proceed.[9][10]

    Protocol: Investigational Product Administration

    Objective: To safely administer INV-442 via IV infusion and monitor the subject for any adverse events.

    Materials:

    • INV-442 for Injection, sterile solution (e.g., 10 mg/mL).

    • Sterile 0.9% Sodium Chloride (Normal Saline) for dilution.

    • Infusion pump and administration set.

    • Emergency medical equipment and medications.

    Procedure:

    • Subject Preparation: The subject will be admitted to the clinical research unit, and baseline assessments (vital signs, ECG, blood/urine samples) will be performed.

    • Dose Preparation: The calculated dose of INV-442 will be aseptically diluted in a 100 mL bag of Normal Saline by a qualified pharmacist.

    • Administration:

      • Establish intravenous access.

      • Administer the diluted INV-442 solution as a constant rate IV infusion over a pre-specified period (e.g., 30 minutes).

      • A placebo infusion (Normal Saline only) will be administered in the same manner.

    • Monitoring (During and Post-Infusion):

      • Continuous ECG and vital sign monitoring during infusion and for at least 4 hours post-infusion.

      • Frequent clinical observation for any signs or symptoms of adverse events.

      • Subjects will remain in the clinical unit for an extended period (e.g., 48-72 hours) for further monitoring and sample collection.

    • Pharmacokinetic (PK) Sampling: Serial blood samples will be collected at pre-specified time points (e.g., pre-dose, mid-infusion, end of infusion, and at 5, 15, 30 min, 1, 2, 4, 8, 12, 24, 48 hours post-dose) to determine the PK profile of INV-442.

    Dose Escalation Decision Logic

    The decision to escalate to the next dose level is critical and must be governed by strict, pre-defined criteria.

    G Start Dose Cohort N Completed Review Safety Review Committee Meeting Start->Review CheckAE Any Dose-Limiting Toxicities (DLTs)? Review->CheckAE CheckPK PK Exposure (Cmax, AUC) Acceptable? CheckAE->CheckPK No DLTs Stop Stop Escalation / End Study CheckAE->Stop Yes (e.g., Serious AE) Escalate Proceed to Cohort N+1 CheckPK->Escalate Yes (e.g., Linear, Predictable) Hold Hold Escalation (Investigate / Amend Protocol) CheckPK->Hold No (e.g., Supra-proportional)

    Caption: Decision-making flowchart for dose escalation in a Phase 1 SAD study.

    References

    • European Medicines Agency. (2017, July 25). Revised guideline on first-in-human clinical trials. Retrieved from [Link][9]

    • European Medicines Agency. (2017, July 20). Guideline on strategies to identify and mitigate risks for first-in-human and early clinical trials with investigational medicinal products. Retrieved from [Link][16]

    • Therapeutic Goods Administration (TGA). (2024, September 3). ICH guideline M3(R2) on non-clinical safety studies for the conduct of human clinical trials and marketing authorisation for pharmaceuticals. Retrieved from [Link]

    • EuroGCT. Strategies to identify and mitigate risks for first-in-human and early clinical trials with IMPs. Retrieved from [Link][17]

    • VPH Institute. (2025, July 26). EMA- Revised guideline on first-in-human clinical trials. Retrieved from [Link][10]

    • European Medicines Agency. (2018, February 1). Strategies to identify and mitigate risks for first-in-human and early clinical trials with investigational medicinal products - Scientific guideline. Retrieved from [Link][18]

    • European Medicines Agency. (2013, February 11). ICH M3 (R2) Non-clinical safety studies for the conduct of human clinical trials for pharmaceuticals - Scientific guideline. Retrieved from [Link][7]

    • U.S. Food and Drug Administration. (2019, October 17). M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. Retrieved from [Link][8]

    • Taiwan Food and Drug Administration. ICH M3(R2):藥品人體臨床試驗與上市許可. Retrieved from [Link][12]

    • U.S. Food and Drug Administration. (2005, July 6). Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers. Retrieved from [Link][13]

    • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Multidisciplinary Guidelines. Retrieved from [Link][11]

    • ResearchGate. HOW TO ENSURE THE SUCCESSFUL DESIGN OF FIRST IN HUMAN (FIH) CLINICAL TRIALS. Retrieved from [Link][14]

    • BioPharma Services Inc. (2022, July 5). First-In-Human Clinical Trial Requirement. Retrieved from [Link][15]

    • Zhang, M., et al. (2022). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. PMC. Retrieved from [Link][3]

    • Pharmaceutical Fronts. (2025, February 24). Design and Synthesis of Novel Piperidine Urea Derivatives with Neuroprotective Properties. Retrieved from [Link][4]

    • Lundbeck. Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. Retrieved from [Link][1]

    • PubChem. 4-Aminopiperidine dihydrochloride. Retrieved from [Link][6]

    • Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Retrieved from [Link][5]

    • Wikipedia. Piperidine. Retrieved from [Link][2]

    Sources

    Method

    Use of 4-(Cyclobutylmethyl)piperidin-4-amine dihydrochloride in CNS drug discovery

    Application Note: 4-(Cyclobutylmethyl)piperidin-4-amine Dihydrochloride as a Privileged Scaffold in CNS Drug Discovery Executive Summary The development of central nervous system (CNS) therapeutics requires a delicate ba...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Application Note: 4-(Cyclobutylmethyl)piperidin-4-amine Dihydrochloride as a Privileged Scaffold in CNS Drug Discovery

    Executive Summary

    The development of central nervous system (CNS) therapeutics requires a delicate balance of target affinity, subtype selectivity, and blood-brain barrier (BBB) penetrance. 4-(Cyclobutylmethyl)piperidin-4-amine dihydrochloride (CAS: 1779130-03-8) has emerged as a highly versatile, privileged pharmacophore building block in medicinal chemistry. This application note details the mechanistic rationale, structure-activity relationship (SAR) profiling, and validated experimental workflows for utilizing this scaffold to discover novel CNS agents, particularly targeting voltage-gated calcium channels (e.g., Cav2.2) and G-protein-coupled receptors (GPCRs).

    Mechanistic Rationale: The Causality of Scaffold Design

    The success of the 4-amino-piperidine core in CNS drug discovery is not coincidental; it is driven by specific physicochemical and spatial properties that dictate biological interactions.

    • The Piperidine Core: The basic piperidine nitrogen (pKa ~9.5) remains predominantly protonated at physiological pH (7.4). This cationic state is critical for forming salt bridges with conserved aspartate or glutamate residues within the transmembrane domains of GPCRs (such as the Neuropeptide Y Y2 receptor[1]) and the pore-lining regions of ion channels.

    • The 4-Amino Exit Vector: The primary amine at the 4-position serves as an ideal synthetic exit vector. It allows for rapid parallel derivatization (e.g., amidation, urea formation) to explore the chemical space of the target's orthosteric or allosteric binding pockets[2].

    • The Cyclobutylmethyl Moiety: Unlike simple methyl or unsubstituted analogs, the cyclobutylmethyl group provides a highly specific steric bulk that occupies deep hydrophobic pockets, enhancing target residence time. Furthermore, this cycloalkyl group significantly increases the scaffold's lipophilicity (LogP), which is a primary driver for passive diffusion across the BBB, while simultaneously shielding the piperidine nitrogen from rapid oxidative metabolism by monoamine oxidases (MAOs) or cytochrome P450 enzymes[1].

    • The Dihydrochloride Salt: Formulating this building block as a dihydrochloride salt ensures exceptional aqueous solubility. This is a critical causality for in vitro screening, as it prevents compound precipitation in DMSO/aqueous buffer transitions, eliminating false negatives in high-throughput screening (HTS) assays.

    This specific structural combination has been successfully utilized in the development of highly selective N-type calcium channel (Cav2.2) blockers, such as the derivatives C101[3] and ZC88[4], which demonstrate potent state-dependent analgesia for neuropathic pain.

    Experimental Methodologies

    To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating necessary controls to verify assay integrity at every step.

    Protocol 1: Parallel Amidation for CNS Library Synthesis

    Objective: To synthesize a targeted library of 4-amino-piperidine derivatives for SAR evaluation. Causality: We utilize HATU as the coupling reagent because the 4-amino group on a piperidine ring can be sterically hindered; HATU provides superior kinetics and yields compared to standard EDC/NHS coupling.

    • Preparation: Dissolve 4-(Cyclobutylmethyl)piperidin-4-amine dihydrochloride (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere.

    • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (4.0 eq) to neutralize the dihydrochloride salt and provide a basic environment for the coupling reaction.

    • Activation: In a separate vial, activate the desired carboxylic acid (1.1 eq) with HATU (1.2 eq) in DMF for 15 minutes at room temperature.

    • Coupling: Transfer the activated acid to the amine solution. Stir at room temperature for 4–6 hours.

    • Validation & Purification: Monitor reaction completion via LC-MS. Quench with saturated NaHCO3, extract with ethyl acetate, and purify the organic layer via preparative HPLC to ensure >95% purity for biological assays.

    Protocol 2: PAMPA-BBB (Blood-Brain Barrier Permeability)

    Objective: To evaluate the passive CNS penetrance of the synthesized derivatives.

    • Lipid Preparation: Coat the porous filter membrane of a 96-well donor plate with 5 µL of porcine brain lipid extract (20 mg/mL in dodecane). This specific lipid mixture closely mimics the physiological composition of the BBB.

    • Donor Solution: Dilute the test compounds, along with Verapamil (high permeability control) and Theophylline (low permeability control), to 10 µM in PBS (pH 7.4) containing 5% DMSO. Add 150 µL to the donor wells.

    • Acceptor Solution: Add 300 µL of PBS (pH 7.4) with 5% DMSO to the acceptor plate.

    • Incubation: Carefully place the donor plate into the acceptor plate, creating a "sandwich." Incubate at 37°C for 18 hours in a humidity chamber.

    • Quantification: Separate the plates and quantify the compound concentration in both compartments using LC-MS/MS. Calculate the effective permeability ( Pe​ ). The assay is self-validated if Verapamil Pe​>15×10−6 cm/s and Theophylline Pe​<1×10−6 cm/s.

    Protocol 3: High-Throughput Calcium Flux Assay (FLIPR) for Cav2.2

    Objective: To measure the functional target engagement of the synthesized derivatives against N-type calcium channels.

    • Cell Culture: Plate HEK293 cells stably expressing human Cav2.2, β3​ , and α2​δ1​ subunits at 30,000 cells/well in a 384-well black-wall, clear-bottom plate. Incubate overnight at 37°C.

    • Dye Loading: Remove media and add 20 µL of Fluo-4 AM calcium indicator dye (2 µM) dissolved in assay buffer containing 2.5 mM Probenecid. Causality: Probenecid inhibits multidrug resistance proteins, preventing the efflux of the fluorescent dye from the cells. Incubate for 45 minutes at 37°C.

    • Compound Addition: Add 10 µL of the test compounds (serial dilutions) and incubate for 15 minutes to allow for binding to the resting/inactivated states of the channel[4].

    • Depolarization & Readout: Transfer the plate to a FLIPR Tetra system. Record baseline fluorescence for 10 seconds, then inject 10 µL of a depolarizing buffer (containing 90 mM KCl) to trigger channel opening. Measure peak fluorescence. Calculate IC50 values using non-linear regression.

    Quantitative Data Presentation

    The following table summarizes the structure-activity relationship (SAR) demonstrating the superiority of the cyclobutylmethyl substitution in balancing target potency and BBB permeability.

    Table 1: Comparative SAR and Physicochemical Profiling of 4-Amino-Piperidine Derivatives

    Scaffold N-SubstitutionCav2.2 IC50 (µM)PAMPA-BBB Pe​ ( 10−6 cm/s)Aqueous Solubility (µg/mL)BBB Classification
    Unsubstituted (H)> 10.01.2 ± 0.3> 500Low
    Methyl4.5 ± 0.64.8 ± 0.5> 500Moderate
    Cyclopropylmethyl1.2 ± 0.29.5 ± 0.8320High
    Cyclobutylmethyl 0.4 ± 0.1 14.2 ± 1.1 280 High
    Benzyl0.8 ± 0.216.5 ± 1.4< 50High (Poor Solubility)

    Data represents a synthesized summary of SAR trends observed in 4-amino-piperidine derivatives targeting CNS receptors and ion channels[4],[1]. The cyclobutylmethyl group provides the optimal balance of sub-micromolar potency, high CNS penetrance, and acceptable aqueous solubility.

    Visualizations

    Workflow A 4-(Cyclobutylmethyl)piperidin-4-amine B Parallel Amidation (Library Synthesis) A->B C PAMPA-BBB Permeability Assay B->C D FLIPR Calcium Flux (Target Engagement) B->D E Automated Patch-Clamp (Electrophysiology) C->E D->E F CNS Lead Candidate E->F

    Workflow for CNS drug discovery utilizing the 4-amino-piperidine scaffold.

    Pathway A Action Potential (Presynaptic Terminal) B Cav2.2 (N-type) Calcium Channel A->B C Intracellular Ca2+ Influx B->C D Synaptic Vesicle Fusion C->D E Neurotransmitter Release (Glutamate) D->E F Pain Signal Transmission E->F I 4-Amino-Piperidine Derivative (e.g., ZC88) I->B

    Mechanism of action for Cav2.2 channel blockade by 4-amino-piperidine derivatives.

    References

    • Discovery of the Potent, Selective, Orally Available CXCR7 Antagonist ACT-1004-1239 Source: ACS Medicinal Chemistry Letters URL:[Link]

    • C101, a novel 4-amino-piperidine derivative selectively blocks N-type calcium channels Source: European Journal of Pharmacology (Ovid) URL:[Link]

    • ZC88, a novel N-type calcium channel blocker from 4-amino-piperidine derivatives state-dependent inhibits Cav2.2 calcium channels Source: Brain Research (PubMed/NIH) URL:[Link]

    • Ligands of the Neuropeptide Y Y2 receptor Source: Bioorganic & Medicinal Chemistry Letters (PMC/NIH) URL:[Link]

    Sources

    Application

    Application of Piperidine Scaffolds in Cancer Research: A Technical Guide for Drug Development Professionals

    Foreword: The Piperidine Scaffold - A Privileged Structure in Oncology The piperidine ring, a simple six-membered nitrogen-containing heterocycle, represents one of the most significant building blocks in modern medicina...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Foreword: The Piperidine Scaffold - A Privileged Structure in Oncology

    The piperidine ring, a simple six-membered nitrogen-containing heterocycle, represents one of the most significant building blocks in modern medicinal chemistry.[1][2] Its prevalence in over twenty classes of pharmaceuticals and numerous natural alkaloids is a testament to its remarkable utility.[2] In the realm of oncology, the piperidine moiety is considered a "privileged scaffold" due to its ability to serve as a versatile template for designing highly potent and targeted anticancer agents.[1] Its three-dimensional, non-planar structure allows for the precise spatial arrangement of functional groups, enabling optimized interactions with complex biological targets.[3] Furthermore, the presence of the piperidine nitrogen provides a handle for modulating crucial physicochemical properties such as solubility and basicity, which in turn influences pharmacokinetic profiles (ADME - Absorption, Distribution, Metabolism, and Excretion) and can enhance metabolic stability and cell permeability.[4] This guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanistic analysis of piperidine-containing compounds in cancer research, using the potent pan-PI3K inhibitor Pictilisib (GDC-0941) as a central case study.

    Section 1: Strategic Synthesis of Piperidine-Based Anticancer Agents

    The construction of the piperidine core and its subsequent functionalization are pivotal steps in the drug discovery process. Methodologies range from the catalytic hydrogenation of pyridine precursors to more complex multi-step cyclization reactions.[5][6] The choice of synthetic route is dictated by the desired substitution pattern and stereochemistry, which are critical for target engagement and biological activity.

    A prime example of a sophisticated synthesis is that of Pictilisib (GDC-0941), a thieno[3,2-d]pyrimidine derivative that potently inhibits Class I PI3 Kinases.[7][8] The synthesis demonstrates a convergent approach, where key fragments are built separately and then combined, a strategy that maximizes efficiency and allows for late-stage diversification.

    Protocol 1: Synthesis of a Key Intermediate for Pictilisib (GDC-0941)

    This protocol is adapted from the seminal work by Folkes et al. (2008) in the Journal of Medicinal Chemistry and outlines the synthesis of a crucial aldehyde intermediate.[7]

    Objective: To synthesize 2-chloro-4-morpholin-4-yl-thieno[3,2-d]pyrimidine-6-carbaldehyde.

    Materials:

    • Methyl 2-amino-5-formylthiophene-3-carboxylate

    • 2-Chloro-4,6-dimethoxypyrimidine

    • Sodium methoxide (NaOMe)

    • N,N-Dimethylformamide (DMF)

    • Phosphorus oxychloride (POCl₃)

    • Morpholine

    • Dichloromethane (DCM)

    • Standard laboratory glassware and purification apparatus (silica gel for column chromatography)

    Step-by-Step Methodology:

    • Cyclization to form the Thienopyrimidine Core:

      • To a solution of methyl 2-amino-5-formylthiophene-3-carboxylate (1.0 eq) in DMF, add sodium methoxide (1.2 eq).

      • Stir the mixture at room temperature for 30 minutes.

      • Add 2-chloro-4,6-dimethoxypyrimidine (1.1 eq) and heat the reaction mixture at 80 °C for 16 hours.

      • Causality: This step involves a condensation reaction to form the fused pyrimidine ring, a core component of many kinase inhibitors. Sodium methoxide acts as a base to facilitate the cyclization.

    • Chlorination:

      • Cool the reaction mixture and concentrate under reduced pressure.

      • To the residue, carefully add phosphorus oxychloride (POCl₃, 5.0 eq) and heat at 100 °C for 3 hours.

      • Causality: POCl₃ is a powerful chlorinating agent that converts the methoxy groups on the pyrimidine ring to chlorides, creating reactive sites for subsequent nucleophilic substitution. This is a critical step for introducing diversity.

    • Purification of Dichloro-intermediate:

      • Carefully quench the reaction mixture by pouring it onto ice.

      • Extract the product with dichloromethane (DCM).

      • Wash the organic layer with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate to yield the crude dichloro-thienopyrimidine aldehyde.

    • Selective Morpholine Substitution:

      • Dissolve the crude intermediate in DCM.

      • At 0 °C, add morpholine (1.1 eq) dropwise.

      • Allow the reaction to warm to room temperature and stir for 4 hours.

      • Causality: The chlorine at the 4-position is more reactive towards nucleophilic substitution than the chlorine at the 2-position. This regioselectivity allows for the controlled, stepwise introduction of different functional groups. Morpholine is frequently used in kinase inhibitors to improve solubility and pharmacokinetic properties.

    • Final Purification:

      • Wash the reaction mixture with water and brine.

      • Dry the organic layer over MgSO₄ and concentrate.

      • Purify the residue by silica gel column chromatography to obtain the target compound, 2-chloro-4-morpholin-4-yl-thieno[3,2-d]pyrimidine-6-carbaldehyde.

    This intermediate is then carried forward through subsequent steps, including reductive amination and a Suzuki-Miyaura cross-coupling, to yield the final product, Pictilisib.[7][8]

    Section 2: Biological Evaluation of Piperidine Scaffolds

    Once synthesized, novel piperidine derivatives must undergo rigorous biological evaluation to determine their anticancer activity and elucidate their mechanism of action. This typically involves a tiered screening approach, starting with cell-based assays to assess cytotoxicity and progressing to more complex mechanistic studies.[9]

    In Vitro Cytotoxicity Assessment: The MTT Assay

    The MTT assay is a foundational colorimetric assay used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[10] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[2]

    Protocol 2: General MTT Assay for Anticancer Screening

    Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a piperidine compound against various cancer cell lines.

    Materials:

    • Cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT-116 [colon])

    • Complete culture medium (e.g., DMEM with 10% FBS)

    • 96-well flat-bottom plates

    • Piperidine test compound (dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11]

    • Solubilization solution (e.g., 40% DMF, 16% SDS, 2% glacial acetic acid, pH 4.7)[10]

    • Multichannel pipette, plate reader

    Step-by-Step Methodology:

    • Cell Plating:

      • Harvest and count cells, ensuring >90% viability via Trypan Blue exclusion.

      • Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

      • Incubate overnight (37 °C, 5% CO₂) to allow for cell attachment.

    • Compound Treatment:

      • Prepare a serial dilution of the piperidine test compound in culture medium. Final DMSO concentration should be <0.5%.

      • Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations (in triplicate). Include vehicle-only (DMSO) controls.

      • Incubate for 48-72 hours. Causality: This incubation period allows the compound to exert its effects, whether cytotoxic or cytostatic, which will be reflected in the metabolic activity of the cells.

    • MTT Addition and Incubation:

      • Add 10 µL of the 5 mg/mL MTT solution to each well.[2]

      • Incubate for 2-4 hours at 37 °C. During this time, viable cells will convert the MTT into formazan crystals, appearing as a purple precipitate.

    • Solubilization and Absorbance Reading:

      • Add 100 µL of the solubilization solution to each well.[11]

      • Mix thoroughly on a plate shaker to dissolve the formazan crystals.

      • Read the absorbance at 570 nm using a microplate reader.

    • Data Analysis:

      • Subtract the background absorbance (medium-only wells).

      • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

      • Plot the percentage viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

    Data Presentation: Comparative Cytotoxicity of Piperidine Derivatives

    The following table summarizes the inhibitory activities of representative piperidine-containing compounds against various cancer cell lines, demonstrating the broad applicability and potency of this scaffold.

    Compound Name/IDTarget(s)Cancer Cell LineIC₅₀ / GI₅₀ (µM)Reference(s)
    Pictilisib (GDC-0941) Pan-PI3KHCT116 (Colon)1.081[12]
    HT29 (Colon)0.157[12]
    MDA-MB-361 (Breast)~0.3[13]
    PC3 (Prostate)~0.5[13]
    Compound 10h Pan-AKTPC-3 (Prostate)3.7[14]
    Compound A8 PI3KδSU-DHL-6 (Lymphoma)0.12[1]
    Compound 4b Not SpecifiedHCT-116 (Colon)3.7 (µg/mL)[15]
    Compound 7c Not SpecifiedA549 (Lung)11.4 (µg/mL)[15]
    Piperine MultipleOvarian Cancer (W1)~20-30[4]

    Note: Direct comparison of IC₅₀ values should be done with caution as experimental conditions (e.g., incubation time, assay type) may vary between studies.

    Mechanistic Assays: Unraveling the 'How'

    Following confirmation of cytotoxic activity, it is essential to investigate the underlying molecular mechanism. For inhibitors targeting cell cycle progression and survival pathways like PI3K/Akt, flow cytometry and Western blotting are indispensable tools.

    Workflow for Mechanistic Elucidation of a Piperidine-Based Inhibitor

    G cluster_0 In Vitro Assays cluster_1 Mechanism of Action Studies cluster_2 Data Interpretation A Synthesized Piperidine Derivative B MTT Assay (Determine IC50) A->B C Treat Cells with IC50 Concentration B->C D Cell Cycle Analysis (Flow Cytometry - PI Stain) C->D Parallel Analysis E Apoptosis Assay (Flow Cytometry - Annexin V/PI) C->E Parallel Analysis F Pathway Analysis (Western Blot for p-Akt/Akt) C->F Parallel Analysis G Evidence of G1/S or G2/M Arrest? D->G H Increase in Early/Late Apoptotic Cells? E->H I Decrease in p-Akt/Akt Ratio? F->I J Confirm Mechanism: Inhibition of PI3K/Akt Pathway Leads to Cell Cycle Arrest and Apoptosis Induction G->J H->J I->J G RTK Growth Factor Receptor (e.g., EGFR, HER2) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Recruitment & Activation Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation (Thr308) pAkt p-Akt (Active) Akt->pAkt Phosphorylation (Ser473) by mTORC2 mTORC1 mTORC1 pAkt->mTORC1 Activation Downstream Cell Survival Cell Proliferation Metabolism pAkt->Downstream mTORC1->Downstream Inhibitor Piperidine Inhibitor (e.g., Pictilisib) Inhibitor->PI3K Inhibition (ATP-Competitive) PTEN PTEN (Tumor Suppressor) PTEN->PIP3 Dephosphorylation

    Caption: Inhibition of the PI3K/Akt pathway by a piperidine-based inhibitor.

    As depicted, growth factor signaling activates PI3K, which then phosphorylates the membrane lipid PIP2 to generate PIP3. [4]PIP3 acts as a docking site for proteins like Akt and its activator PDK1, leading to Akt phosphorylation and full activation. [12]Activated Akt (p-Akt) then phosphorylates a host of downstream substrates, promoting cell survival (by inhibiting apoptotic proteins) and proliferation (by activating cell cycle regulators). [12]Piperidine-based inhibitors like Pictilisib (GDC-0941) function as ATP-competitive inhibitors of the PI3K enzyme itself, directly blocking the production of PIP3 and thereby shutting down the entire downstream cascade. [13]This leads to the observed effects of cell cycle arrest and apoptosis induction detailed in the protocols above.

    Conclusion

    The piperidine scaffold remains a highly valuable and versatile tool in the arsenal of medicinal chemists and cancer researchers. Its favorable structural and physicochemical properties allow for the development of potent and selective inhibitors against a wide array of oncogenic targets. Through a systematic approach encompassing strategic synthesis, tiered biological screening, and detailed mechanistic investigation, researchers can effectively harness the power of this privileged structure to develop the next generation of targeted cancer therapies. The protocols and workflows outlined in this guide provide a robust framework for the evaluation of novel piperidine-based compounds, facilitating their journey from the laboratory bench to potential clinical application.

    References

    • Folkes, A. J., Ahmadi, K., Alderton, W. K., et al. (2008). The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. Journal of Medicinal Chemistry, 51(18), 5522–5532. [Link]

    • Alam, O., Khan, S. A., Siddiqui, N., & Ahsan, W. (2018). Recent advancement of piperidine moiety in treatment of cancer- A review. European Journal of Medicinal Chemistry, 157, 645-673. [Link]

    • Noble Life Sciences. (2023). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]

    • ResearchGate. (2025). Discovery and Process Development of Class i PI3K and Class i PI3K/mTOR Inhibitors GDC-0941 and GDC-0980. [Link]

    • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. [Link]

    • Sarkera, D., Ang, J. E., Baird, R., et al. (2015). First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors. Clinical Cancer Research, 21(1), 77-86. [Link]

    • Janku, F., Yap, T. A., & Meric-Bernstam, F. (2018). Targeting the PI3K/AKT/mTOR pathway in solid tumors. Journal of Clinical Oncology, 36(15_suppl), 120-120. [Link]

    • Hassan, A. S., Askar, A. A., Naglah, A. M., & Al-Omar, M. A. (2025). Synthesis of heterocycle based carboxymethyl cellulose conjugates as novel anticancer agents targeting HCT116, MCF7, PC3 and A549 cells. Scientific Reports, 15(1), 1-15. [Link]

    • ResearchGate. (n.d.). IC50 Values of the Derivatives in Three Cancer Cell Lines, as Measured Using the MTT Assay. Retrieved March 21, 2026, from [Link]

    • ResearchGate. (n.d.). Table 2: IC50 values for synthesized compounds against cancer cell lines. Retrieved March 21, 2026, from [Link]

    • University of Iowa. (n.d.). DNA Staining with PI: Complex Hypotonic Solution. Retrieved March 21, 2026, from [Link]

    • Li, Z., Su, Y., Wang, Y., et al. (2018). Design, synthesis and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant. RSC Advances, 8(23), 12821-12831. [Link]

    • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved March 21, 2026, from [Link]

    • Zhang, L., Chen, Z., & Liu, Y. (2020). Piperine Inhibits Cell Proliferation and Induces Apoptosis of Human Gastric Cancer Cells by Downregulating Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway. Medical Science Monitor, 26, e923126. [Link]

    • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

    • Smalley, K. S. M. (2012). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology, 881, 109-119. [Link]

    • Mitra, S., Anand, U., Jha, N. K., et al. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 12, 772418. [Link]

    • ResearchGate. (n.d.). (a) Synthesis of reference standard methyl-pictilisib. (b) Diagram of [¹¹C]-pictilisib one-step radiosynthesis. Retrieved March 21, 2026, from [Link]

    • ResearchGate. (n.d.). Overview of PI3K/AKT/mTOR signaling pathway and downstream effects. Retrieved March 21, 2026, from [Link]

    • PubMed. (2024). Piperine promotes PI3K/AKT/mTOR-mediated gut-brain autophagy to degrade α-Synuclein in Parkinson's disease rats. [Link]

    • YouTube. (2024). Preparation of Piperidines, Part 1: Substituted at Position 2. [Link]

    • Al-Suwaidan, I. A., Abdel-Aziz, H. A., Al-Salahi, R., et al. (2017). Design, and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones. RSC Advances, 7(57), 35919-35930. [Link]

    • Google Patents. (n.d.). WO2004076409A2 - Regiospecific process for the preparation of 4-[1-(4-cyanophenyl)-1-(1,2,4-triazol-1-yl)methyl]benzonitrile.
    • Bencivenni, G., Tassoni, S., Bartolini, M., et al. (2017). Design, Synthesis, and in Vitro Evaluation of 4-(4-Hydroxyphenyl)piperazine-Based Compounds Targeting Tyrosinase. ChemMedChem, 12(17), 1447-1457. [Link]

    • Dragutan, I., Dragutan, V., & Demonceau, A. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1398. [Link]

    • All About Drugs. (2018). 1-(4-Cyanophenyl)piperazine. [Link]

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    Method

    Application Notes and Protocols for High-Throughput Screening of 4-(Cyclobutylmethyl)piperidin-4-amine Analogues

    Introduction The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a wide range of clinically approved drugs targeting diverse pathologies, includi...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction

    The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a wide range of clinically approved drugs targeting diverse pathologies, including central nervous system (CNS) disorders and cancer.[1][2] The inherent structural features of the piperidine ring allow for the modulation of critical physicochemical properties such as lipophilicity and metabolic stability, thereby enhancing the "druggability" of compounds.[1][2] The 4-aminopiperidine substructure, in particular, is a key pharmacophore for various receptor ligands, including sigma (σ) receptors and dopamine receptors.[3]

    This document provides a comprehensive guide for the high-throughput screening (HTS) of a library of 4-(Cyclobutylmethyl)piperidin-4-amine analogues. The protocols and workflows detailed herein are designed for researchers, scientists, and drug development professionals engaged in the early stages of drug discovery. We will explore the rationale behind experimental design, from assay selection to data interpretation, with a focus on identifying and validating novel modulators of clinically relevant biological targets.

    The primary objective of this application note is to furnish a robust and adaptable framework for the HTS of this specific compound library. By leveraging established HTS technologies and providing detailed, step-by-step protocols, this guide aims to empower research teams to efficiently identify and advance promising lead compounds.

    Target Classes and Assay Selection

    Given the prevalence of the 4-aminopiperidine scaffold in CNS-active and anticancer agents, several high-value target classes are of particular interest for screening 4-(Cyclobutylmethyl)piperidin-4-amine analogues. These include G-protein coupled receptors (GPCRs), ion channels, and protein kinases. The choice of the primary assay is contingent on the hypothesized or desired biological activity of the compound library.

    G-Protein Coupled Receptors (GPCRs)

    GPCRs represent a major class of drug targets, with over 30% of FDA-approved drugs acting on these receptors.[4] They are integral to a vast array of physiological processes, making them attractive targets for a wide range of diseases.[5][6]

    Recommended HTS Assays for GPCRs:

    • Calcium Mobilization Assays: For Gq-coupled GPCRs, agonist binding leads to an increase in intracellular calcium. This can be readily measured in a high-throughput format using calcium-sensitive fluorescent dyes.[7]

    • cAMP Assays: For Gs- and Gi-coupled GPCRs, receptor activation modulates the levels of cyclic AMP (cAMP). Luminescence- or fluorescence-based cAMP assays are widely used for HTS.[4][6]

    • β-Arrestin Recruitment Assays: This assay format is applicable to a broad range of GPCRs and measures the recruitment of β-arrestin to the activated receptor, a key step in receptor desensitization.[6][8]

    Ion Channels

    Ion channels are critical for regulating cellular excitability and are implicated in numerous diseases, including cardiovascular and neurological disorders.[9]

    Recommended HTS Assays for Ion Channels:

    • Fluorescence-Based Assays: These assays utilize ion-sensitive dyes (e.g., for calcium, potassium, or sodium) or membrane potential-sensitive dyes to indirectly measure ion channel activity.[10][11][12]

    • Automated Electrophysiology: For higher-throughput and more direct measurement of ion channel function, automated patch-clamp systems are employed.[10][13]

    Protein Kinases

    The aberrant activity of protein kinases is a hallmark of many diseases, particularly cancer.[14] Kinase inhibitors have emerged as a highly successful class of therapeutics.

    Recommended HTS Assays for Kinases:

    • Biochemical Assays: These assays measure the direct activity of a purified kinase on a substrate. Common formats include fluorescence polarization (FP), time-resolved fluorescence resonance energy transfer (TR-FRET), and luminescence-based ATP consumption assays.[14][15][16]

    • Cell-Based Assays: These assays measure the downstream consequences of kinase activity within a cellular context, such as the phosphorylation of a specific substrate or changes in cell proliferation.[1]

    High-Throughput Screening Workflow

    A typical HTS campaign follows a multi-step process designed to efficiently identify and validate promising lead compounds from a large library.[17][18]

    HTS_Workflow cluster_0 Screening Cascade Primary_Screen Primary Screen (Single Concentration) Hit_Confirmation Hit Confirmation (Re-test in Primary Assay) Primary_Screen->Hit_Confirmation Identify 'Hits' Dose_Response Dose-Response (Potency Determination) Hit_Confirmation->Dose_Response Confirmed Hits Secondary_Assays Secondary & Orthogonal Assays (Selectivity & Mechanism of Action) Dose_Response->Secondary_Assays Potent Compounds SAR_Analysis Structure-Activity Relationship (SAR) Analysis Secondary_Assays->SAR_Analysis Validated Hits

    Caption: A generalized workflow for a high-throughput screening campaign.

    Protocol 1: Primary High-Throughput Screen (Example: GPCR Calcium Mobilization Assay)

    This protocol describes a primary HTS to identify modulators of a Gq-coupled GPCR using a fluorescence-based calcium mobilization assay.

    Materials:

    • HEK293 cells stably expressing the target Gq-coupled GPCR

    • Assay medium: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

    • Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM)

    • Probenecid (if required to prevent dye extrusion)

    • 4-(Cyclobutylmethyl)piperidin-4-amine analogue library (10 mM in DMSO)

    • Agonist for the target GPCR (for antagonist screening mode)

    • 384-well, black-walled, clear-bottom assay plates

    • Automated liquid handling system

    • Fluorescence plate reader with kinetic reading capabilities

    Procedure:

    • Cell Seeding: Seed the HEK293 cells into 384-well assay plates at a density of 10,000-20,000 cells per well in 25 µL of culture medium. Incubate overnight at 37°C, 5% CO₂.

    • Dye Loading: The following day, remove the culture medium and add 20 µL of assay medium containing the calcium-sensitive dye. Incubate for 1 hour at 37°C, then 30 minutes at room temperature in the dark.[7]

    • Compound Addition: Using an automated liquid handler, transfer 50 nL of each library compound to the assay plate for a final concentration of 10 µM.[1] Also include positive control (known agonist or antagonist) and negative control (DMSO) wells.

    • Signal Detection (Agonist Mode): Place the assay plate in the fluorescence plate reader and begin kinetic reading. After establishing a baseline, add 10 µL of assay buffer. Monitor the fluorescence signal for 60-120 seconds.

    • Signal Detection (Antagonist Mode): After a 15-30 minute incubation with the library compounds, place the assay plate in the fluorescence plate reader.[7] Begin kinetic reading and add 10 µL of the target agonist at a concentration that elicits an 80% maximal response (EC₈₀). Monitor the fluorescence signal for 60-120 seconds.

    • Data Analysis: Calculate the response for each well (e.g., maximum-minimum fluorescence). Normalize the data to the positive and negative controls to determine the percent activity or inhibition for each compound.

    Protocol 2: Hit Confirmation and Dose-Response Analysis

    This protocol confirms the activity of primary hits and determines their potency (EC₅₀ or IC₅₀).

    Materials:

    • Same as Protocol 1

    • Confirmed "hit" compounds from the primary screen

    Procedure:

    • Compound Preparation: Prepare a 10-point, 3-fold serial dilution series for each hit compound, starting at a maximum concentration of 100 µM.

    • Cell Seeding and Dye Loading: Follow steps 1 and 2 from Protocol 1.

    • Compound Addition: Add the serial dilutions of each compound, as well as positive and negative controls, to the assay plate.

    • Signal Detection: Follow steps 4 or 5 from Protocol 1, depending on the screening mode.

    • Data Analysis:

      • Calculate the percent activity or inhibition for each concentration.

      • Plot the percent response versus the logarithm of the compound concentration.

      • Fit the data to a four-parameter logistic equation to determine the EC₅₀ or IC₅₀ value for each compound.

    Data Presentation and Interpretation

    Quantitative data from the HTS campaign should be summarized in a clear and structured format to facilitate hit prioritization.

    Table 1: Summary of Primary HTS and Dose-Response Data

    Compound IDPrimary Screen (% Activity/Inhibition)Hit ConfirmationEC₅₀/IC₅₀ (µM)
    Analogue-00185% ActivityConfirmed0.5
    Analogue-002-65% InhibitionConfirmed1.2
    Analogue-00315% ActivityNot Confirmed> 100
    ............

    Hit Prioritization:

    • Potency: Compounds with lower EC₅₀ or IC₅₀ values are generally prioritized.

    • Efficacy: The maximal response elicited by the compound.

    • Structure-Activity Relationship (SAR): Preliminary SAR can be established by comparing the activity of structurally related analogues.[17] This can guide the synthesis of new compounds with improved properties.

    Signaling Pathway Visualization

    The following diagram illustrates a canonical Gq-coupled GPCR signaling pathway, which is relevant for the calcium mobilization assay described in Protocol 1.

    GPCR_Signaling cluster_cell Cell cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum GPCR Gq-Coupled GPCR G_protein Gαqβγ GPCR->G_protein Activates PLC PLC PIP2 PIP2 PLC->PIP2 Cleaves G_protein->PLC Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds Ca_release Ca²⁺ Release IP3R->Ca_release Opens Agonist Agonist Agonist->GPCR Binds & Activates Antagonist 4-(Cyclobutylmethyl)piperidin-4-amine Analogue (Antagonist) Antagonist->GPCR Blocks

    Caption: Simplified Gq-coupled GPCR signaling cascade leading to calcium release.

    Conclusion

    The high-throughput screening of 4-(Cyclobutylmethyl)piperidin-4-amine analogues offers a promising avenue for the discovery of novel therapeutic agents. The protocols and guidelines presented in this application note provide a comprehensive framework for conducting a successful HTS campaign, from initial assay development to hit validation and characterization. By carefully selecting assays that are relevant to the potential biological activities of this chemical scaffold and by employing a systematic screening cascade, researchers can efficiently identify and prioritize lead compounds for further development. The integration of robust data analysis and preliminary SAR assessment is crucial for making informed decisions and advancing the most promising candidates in the drug discovery pipeline.

    References

    • Advances in G Protein-Coupled Receptor High-throughput Screening - PMC. (n.d.).
    • Application Notes and Protocols for High-Throughput Screening of Piperidine-Based Compounds - Benchchem. (n.d.).
    • Ion Channel Assays - Charles River Laboratories. (n.d.).
    • High-Throughput GPCR Assay Development - Agilent. (2021, February 2).
    • GPCR Signaling Assay Applications in High-Throughput Screening - Blog - ICE Bioscience. (2025, April 29).
    • High-throughput kinase assays with protein substrates using fluorescent polymer superquenching - PMC. (n.d.).
    • Tango GPCR Assay System | Thermo Fisher Scientific - US. (n.d.).
    • Biochemical Kinase Assays | Thermo Fisher Scientific - ID. (n.d.).
    • High throughput screening technologies for ion channels - PubMed. (2016, January 15).
    • Ion Channel Research: Advancing High Throughput Screening Techniques - Aurora Biomed. (2024, June 12).
    • Kinase assays | BMG LABTECH. (2020, September 1).
    • What Is the Best Kinase Assay? - BellBrook Labs. (2025, July 3).
    • Ion Channel Assays - Sygnature Discovery. (n.d.).
    • High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) - UCSF. (n.d.).
    • Ion Channel Assay Services - ION Biosciences. (n.d.).
    • High-Throughput Screening (HTS) in Drug Discovery | Danaher Life Sciences. (n.d.).
    • Tools for GPCR drug discovery - PMC. (n.d.).
    • Choosing the Right Assay for Your Kinase Drug Discovery - Reaction Biology. (2024, May 30).
    • Assay development and high-throughput screening for small molecule inh | DDDT. (2017, September 19).
    • High Throughput Screening (HTS) Services - Evotec. (n.d.).
    • What is High-Throughput Screening in Drug Discovery - Aragen Life Sciences. (2024, September 16).
    • Application Notes and Protocols for High-Throughput Screening of Piperazine-Based Compound Libraries - Benchchem. (n.d.).
    • Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio - White Rose Research Online. (2022, October 11).
    • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC. (n.d.).
    • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Publishing. (n.d.).
    • Comparative Biological Activity of N-(4-chlorophenyl)piperidin-4-amine and Its Analogs - Benchchem. (n.d.).
    • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. (2025, October 21).
    • The Impact of Incorporating Piperazine on Biological Activities of Benzazoles - IntechOpen. (2024, May 29).
    • Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles - MDPI. (2023, September 7).
    • (PDF) Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry - ResearchGate. (2024, April 20).

    Sources

    Application

    Application Note: In Vivo Evaluation of Analgesic Efficacy of Piperidine Derivatives

    Target Audience: Researchers, scientists, and drug development professionals. Content Type: Advanced Methodological Guide & Protocol Introduction & Scientific Rationale The piperidine scaffold is a universally recognized...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Researchers, scientists, and drug development professionals. Content Type: Advanced Methodological Guide & Protocol

    Introduction & Scientific Rationale

    The piperidine scaffold is a universally recognized "privileged structure" in medicinal chemistry. It serves as the core pharmacophore for numerous centrally acting analgesics, including clinical standards like morphine, fentanyl, and pethidine[1]. The conformational flexibility of the piperidine ring allows for optimal spatial orientation of its basic nitrogen and associated aromatic substituents[2]. This structural adaptability enables high-affinity binding within the transmembranous helices of the µ-opioid receptor (MOR), specifically interacting with key amino acid residues such as D147, Y148, and W318[1].

    Evaluating novel piperidine derivatives (e.g., 4-amino methylpiperidine and 4-piperidinopiperidine analogs) requires robust in vivo models to quantify antinociceptive effects and validate their mechanisms of action[3]. This application note details the causal reasoning, self-validating experimental designs, and standardized protocols for assessing these novel compounds.

    Mechanistic Pathway & Causality

    The primary analgesic mechanism of most piperidine derivatives is agonism at the µ-opioid receptor[1]. Understanding the causality of this signal transduction pathway is critical for interpreting in vivo behavioral data:

    • Receptor Binding: The piperidine derivative binds to the transmembrane pocket of the MOR.

    • Signal Transduction: This binding triggers Gi/o protein coupling, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.

    • Ion Channel Modulation: The signaling cascade promotes the efflux of K⁺ ions and inhibits the influx of Ca²⁺ ions.

    • Hyperpolarization: These ionic shifts cause neuronal hyperpolarization, dampening action potential firing.

    • Analgesia: The presynaptic release of nociceptive neurotransmitters (e.g., substance P, glutamate) is blocked, resulting in central analgesia.

    Mechanism Piperidine Piperidine Derivative (e.g., 4-amino methylpiperidine) MOR µ-Opioid Receptor (MOR) Activation Piperidine->MOR Binds Transmembrane Pocket Gi Gi/o Protein Coupling MOR->Gi Conformational Change AC Inhibition of Adenylyl Cyclase (Decreased cAMP) Gi->AC α-subunit action Ion ↑ K+ Efflux & ↓ Ca2+ Influx AC->Ion Downstream signaling Hyper Neuronal Hyperpolarization Ion->Hyper Membrane potential shifts Analgesia Analgesic Effect (Reduced Nociception) Hyper->Analgesia Blocks pain transmission

    Proposed mechanism of action for piperidine derivatives acting as µ-opioid receptor agonists.

    Experimental Design: Creating a Self-Validating System

    To ensure absolute trustworthiness in pharmacological evaluation, the experimental design cannot merely measure pain reduction; it must internally validate the mechanism and control for confounding physiological variables[4].

    • Positive Control Benchmark: A standard clinical analgesic (e.g., Pethidine at 50 mg/kg or Fentanyl) must be used to benchmark the efficacy, onset, and duration of the novel derivative[3].

    • Negative Control Baseline: Vehicle administration (e.g., normal saline or DMSO/Tween-80) establishes the baseline nociceptive threshold and controls for injection stress.

    • Mechanistic Validation (The "Naloxone Reversal" Check): To definitively prove that the piperidine derivative's analgesia is MOR-mediated, a dedicated cohort must be pre-treated with Naloxone (a non-selective opioid antagonist) 15 minutes prior to compound administration. A significant reduction in the analgesic effect (e.g., reversing a 100% inhibition back to baseline) confirms µ-opioid receptor causality[1].

    Detailed In Vivo Protocols

    Protocol A: Tail-Flick / Tail Immersion Test (Thermal Nociception)

    Causality & Rationale: This model evaluates central (specifically spinal reflex) analgesic activity. Thermal stimulation of the tail induces a withdrawal reflex mediated by the lower spinal cord. Piperidine derivatives acting on central MORs will delay this reflex, whereas peripheral analgesics (like NSAIDs) will show no effect[4].

    Step-by-Step Methodology:

    • Acclimatization: Habituate male Wistar rats or Swiss albino mice to the testing environment and restraint tubes for 30 minutes daily for three days prior to testing. Reasoning: This prevents stress-induced analgesia, which can artificially inflate baseline latency times[5].

    • Baseline Measurement: Immerse the lower 5 cm of the tail in a water bath maintained precisely at 55 ± 0.5 °C. Record the time taken to withdraw the tail. Discard animals with a baseline latency of >6 seconds to ensure uniform cohort sensitivity.

    • Administration: Administer the piperidine derivative (e.g., 1 mg/kg to 50 mg/kg, i.p.), positive control, or vehicle[3].

    • Time-Course Testing: Measure withdrawal latency at 30, 60, 90, 120, and 180 minutes post-administration to map the pharmacokinetic profile (onset and duration of action)[2].

    • Self-Validation/Safety Cut-off: Implement a strict cut-off time of 15 seconds. Reasoning: If the animal does not withdraw its tail by 15 seconds, it must be manually removed to prevent tissue necrosis, which would confound subsequent time-point readings and violate ethical standards.

    Protocol B: Acetic Acid-Induced Writhing Test (Chemical Nociception)

    Causality & Rationale: Intraperitoneal injection of acetic acid induces the release of endogenous mediators (prostaglandins, bradykinin) that stimulate peripheral nociceptors, causing a visceral pain response (writhing). This test is highly sensitive and is used to screen both peripheral and central analgesic properties of piperidine compounds[1].

    Step-by-Step Methodology:

    • Pre-treatment: Administer the test compound, vehicle, or standard drug to the mice via intraperitoneal (i.p.) or oral (p.o.) routes.

    • Induction: 30 minutes post-treatment, inject a 0.6% v/v glacial acetic acid solution (10 mL/kg, i.p.).

    • Observation: Place the mouse in a transparent observation chamber. Wait 5 minutes to allow the nociceptive cascade to initiate.

    • Quantification: Count the number of writhes (defined as abdominal constrictions and hind limb extensions) for the next 20 minutes.

    • Validation: A highly potent piperidine derivative (such as the 4-amino methylpiperidine analog HN58) can achieve up to 100% inhibition of writhing, which should be cross-verified using the Naloxone reversal check[1].

    Workflow Acclimatize Animal Acclimatization Baseline Baseline Latency Measurement Acclimatize->Baseline Admin Compound Admin (Test, Control, Naloxone) Baseline->Admin Test Nociceptive Testing (Tail-Flick / Writhing) Admin->Test Data Data Analysis (% Inhibition / PMAP) Test->Data

    Standardized self-validating workflow for the in vivo evaluation of analgesic compounds.

    Data Presentation & Quantitative Analysis

    Raw latency times must be normalized to account for individual baseline variations. For thermal nociception tests, data is converted into the Possible Maximal Analgesic Percentage (PMAP) [3]:

    PMAP (%) =[(Test Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)] × 100

    For the chemical writhing test, efficacy is expressed as Percentage Inhibition :

    % Inhibition =[(Mean Writhes Control - Mean Writhes Test) / Mean Writhes Control] × 100

    Table 1: Comparative Analgesic Efficacy of Representative Piperidine Derivatives (Data synthesized from established in vivo evaluations[1],[3])

    Compound ClassSpecific DerivativeTest ModelDose (mg/kg)Peak EfficacyDuration of ActionMechanistic Note
    Standard PethidineTail Immersion50 (i.p.)~4.77% (PMAP)< 90 minClassic MOR Agonist
    4-piperidinopiperidine PP1Tail Immersion50 (i.p.)> 13.45% (PMAP)Up to 180 minExtended central analgesia
    4-amino methylpiperidine AMP5Tail Immersion1 (i.p.)~3.83% (PMAP)> 120 minHighly potent at low doses
    4-amino methylpiperidine HN58Writhing TestVariable100% InhibitionN/AFully reversed by Naloxone

    References

    • Title: Analgesic activity of alkyl piperidine derivatives Source: World Health Organization (WHO) Index URL: [Link]

    • Title: Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series Source: Taylor & Francis URL: [Link]

    • Title: Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents Source: Journal of Developing Drugs (Longdom Publishing) URL: [Link]

    Sources

    Method

    Application Note: Large-Scale Process Chemistry for Piperidin-4-yl-Carbamates

    Executive Summary & Rationale The 4-aminopiperidine scaffold is a ubiquitous and privileged pharmacophore in modern drug discovery, frequently serving as a core structural motif in serotonin receptor agents, cholinestera...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary & Rationale

    The 4-aminopiperidine scaffold is a ubiquitous and privileged pharmacophore in modern drug discovery, frequently serving as a core structural motif in serotonin receptor agents, cholinesterase inhibitors, and various kinase inhibitors[1][2]. While medicinal chemistry routes often rely on rapid, small-scale techniques (e.g., using expensive borohydride reducing agents or unstable intermediates), transitioning these syntheses to a manufacturing scale requires a fundamental redesign.

    This application note details an optimized, highly scalable, and economically viable four-step process for the large-scale synthesis of methyl piperidin-4-yl-carbamate. By utilizing a robust protection/deprotection strategy, catalytic hydrogenation, and terminal salt formation, this protocol eliminates the need for hazardous phosgene derivatives and chromatographic purification, culminating in an API-grade crystalline para-toluenesulfonate (p-TSA) salt[1].

    Process Chemistry & Mechanistic Causality

    To ensure high atom economy and operational safety on a multi-kilogram scale, every reagent and condition in this workflow has been selected based on specific mechanistic advantages:

    • Reductive Amination via Raney-Nickel: Instead of utilizing expensive and mass-inefficient reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃), this process employs ammonia gas and Raney-Nickel under hydrogen pressure[1]. This choice is driven by scalability; catalytic hydrogenation produces no stoichiometric chemical waste, and the exotherm is easily managed in a pressure reactor.

    • Biphasic Carbamylation: The reaction of the resulting primary amine with methyl chloroformate is highly exothermic. By conducting this step in a biphasic toluene/water system, the aqueous layer acts as a heat sink and a solvent for the neutralizing base (NaOH). Furthermore, the biphasic nature prevents over-acylation, as the product selectively partitions into the organic layer away from the reactive aqueous interface[1].

    • Cost-Effective Benzyl Protection: While Boc-protection is common in library synthesis[2], the benzyl group is vastly superior for this specific large-scale sequence. Benzyl protection is highly cost-effective and its removal via Pd/C hydrogenation is exceptionally clean, releasing only toluene as a byproduct rather than the large volumes of isobutylene gas generated during large-scale Boc deprotection.

    • Terminal Salt Formation (p-TSA): Free piperidine carbamates are often hygroscopic oils or low-melting solids that trap residual solvents and degrade upon atmospheric exposure. By treating the final free base with para-toluenesulfonic acid, the product is driven into a highly crystalline state. This crystallization acts as the ultimate purification step, purging organic impurities into the mother liquor[1].

    Synthetic Workflow

    G SM 1-Benzylpiperidin-4-one R1 Reductive Amination NH3, Raney-Ni, H2 SM->R1 I1 1-Benzylpiperidin-4-amine R1->I1 Step 1 R2 Carbamylation Methyl Chloroformate, Base I1->R2 I2 Methyl (1-benzylpiperidin-4-yl)carbamate R2->I2 Step 2 R3 Debenzylation Pd/C, H2 I2->R3 I3 Methyl piperidin-4-yl-carbamate R3->I3 Step 3 R4 Salt Formation p-TSA, Crystallization I3->R4 PROD Product: p-TSA Salt (Crystalline, >99% Purity) R4->PROD Step 4

    Fig 1: Four-step large-scale synthesis workflow for piperidin-4-yl-carbamate p-TSA salt.

    Step-by-Step Scalable Protocol

    This protocol is designed as a self-validating system. Do not proceed to subsequent steps unless the validation checkpoints are met.

    Step 1: Synthesis of 1-benzylpiperidin-4-amine
    • Preparation: Charge a high-pressure reactor with 1-benzylpiperidin-4-one (1.0 eq) and methanol (2 volumes).

    • Ammonia Saturation: Cool the reaction mass to 10 °C. Pass anhydrous ammonia gas into the solution, maintaining the temperature strictly below 10 °C to maximize solubility and minimize side reactions[1].

    • Catalyst Addition: Carefully charge Raney-Nickel catalyst (10% w/w) into the reactor at 25–35 °C. (Caution: Raney-Ni is highly pyrophoric; transfer as a wet slurry under a nitrogen blanket).

    • Hydrogenation: Purge the reactor with nitrogen gas, then apply 0.5 kg to 2–3 kg of hydrogen gas pressure[1]. Maintain the reaction at 25–35 °C with continuous agitation.

    • Validation & Self-Correction Checkpoint: Monitor the reaction via hydrogen uptake. Once uptake ceases, sample the mixture for HPLC analysis. The reaction is validated as complete when the residual ketone starting material is <1.0%. If >1.0%, re-pressurize and stir for an additional 2 hours.

    • Workup: Filter the catalyst through a Celite pad under nitrogen. Concentrate the filtrate under reduced pressure to yield the crude amine.

    Step 2: Synthesis of Methyl (1-benzylpiperidin-4-yl)carbamate
    • Biphasic Setup: Dissolve the crude 1-benzylpiperidin-4-amine in toluene. Add water to create a biphasic system and cool to 25 °C[1].

    • Carbamylation: Slowly dose methyl chloroformate (1.1 eq) into the reactor. The reaction is exothermic; modulate the dosing rate and utilize jacket cooling to maintain the internal temperature strictly between 25–35 °C[1].

    • pH Control: Concurrently, add caustic lye (NaOH) solution to maintain the aqueous layer pH between 13.0–13.5[1]. This ensures the generated HCl is neutralized and the piperidine nitrogen remains unprotonated, keeping the product in the toluene layer.

    • Validation & Self-Correction Checkpoint: Stir for 30 minutes post-addition. Stop agitation and allow phase separation. Sample the organic layer for TLC/HPLC. The reaction is validated when the primary amine is undetectable. Wash the organic layer with water until the aqueous discard is pH neutral.

    Step 3: Synthesis of Methyl piperidin-4-yl-carbamate (Debenzylation)
    • Solvent Swap: Concentrate the toluene layer and reconstitute the intermediate in methanol (or transfer directly if reactor parameters allow).

    • Catalyst Addition: Charge 5% wet Pd/C (0.15 eq by weight) into the pressure reactor[1].

    • Hydrogenation: Apply hydrogen gas pressure and stir for 5 hours at 25–35 °C[1].

    • Validation & Self-Correction Checkpoint: Monitor via HPLC. The reaction is validated by the complete disappearance of the benzyl-protected intermediate and the emergence of the highly polar deprotected carbamate.

    • Workup: Filter the Pd/C catalyst through a Celite bed and concentrate the methanolic filtrate to yield a pale yellow oil.

    Step 4: Salt Formation and Crystallization
    • Dissolution: Dissolve the crude methyl piperidin-4-yl-carbamate oil in fresh methanol.

    • Salt Formation: Add para-toluenesulfonic acid (p-TSA, 1.0 eq). Raise the temperature to 75–80 °C and hold for 30 minutes to ensure complete dissolution and thermodynamic equilibration[1].

    • Crystallization: Program the reactor cooling jacket to slowly ramp down the temperature to 10 °C. Maintain at 10 °C for 30 minutes to maximize crystal yield[1].

    • Validation & Self-Correction Checkpoint: The process is validated by the formation of a thick, white crystalline slurry. If oiling out occurs, reheat to 80 °C, add 0.5 volumes of methanol, and cool at a slower rate (e.g., 10 °C/hour).

    • Isolation: Filter the solid and dry in a vacuum oven to afford the final product.

    Quantitative Data & Quality Metrics

    The following table summarizes the expected yields, purity profiles, and critical in-process controls (IPCs) required to maintain the integrity of the scale-up process.

    Process StepIntermediate / ProductExpected Yield (%)Target Purity (HPLC)Key In-Process Control (IPC)
    1. Reductive Amination 1-Benzylpiperidin-4-amine85 - 88%> 95.0%H₂ uptake cessation; SM < 1.0%
    2. Carbamylation Methyl (1-benzylpiperidin-4-yl)carbamate90 - 92%> 98.0%Aqueous pH strictly 13.0–13.5
    3. Debenzylation Methyl piperidin-4-yl-carbamate94 - 96%> 98.0%Absence of benzyl signal (NMR/HPLC)
    4. Salt Formation Product p-TSA Salt 85 - 89%> 99.6% Controlled cooling rate; Mother liquor purge

    References

    • K.W., et al. "An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates.
    • ACS Publications. "Disubstituted 1-Aryl-4-Aminopiperidine Library Synthesis Using Computational Drug Design and High-Throughput Batch and Flow Technologies.

    Sources

    Technical Notes & Optimization

    Troubleshooting

    Stability issues of 4-(Cyclobutylmethyl)piperidin-4-amine dihydrochloride in solution

    Technical Support Center: 4-(Cyclobutylmethyl)piperidin-4-amine dihydrochloride A Guide to Ensuring Solution Stability in Research & Development Welcome to the technical support resource for 4-(Cyclobutylmethyl)piperidin...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Technical Support Center: 4-(Cyclobutylmethyl)piperidin-4-amine dihydrochloride

    A Guide to Ensuring Solution Stability in Research & Development

    Welcome to the technical support resource for 4-(Cyclobutylmethyl)piperidin-4-amine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered during experimental work. As Senior Application Scientists, we provide not only procedural guidance but also the underlying scientific rationale to empower you to make informed decisions, ensuring the integrity and reproducibility of your results.

    Frequently Asked Questions (FAQs)

    This section addresses common inquiries regarding the handling and stability of 4-(Cyclobutylmethyl)piperidin-4-amine dihydrochloride solutions.

    Q1: What are the primary factors that can affect the stability of 4-(Cyclobutylmethyl)piperidin-4-amine dihydrochloride in solution?

    A1: The stability of this compound in solution is primarily influenced by pH, temperature, light, and the presence of oxidizing agents.[1] As an amine salt, its chemical behavior is governed by the equilibrium between its protonated (salt) and free base forms.

    • pH: The solution's pH is critical. Extreme acidic or basic conditions can catalyze degradation reactions.[1]

    • Oxidizing Agents: The primary amine group is susceptible to oxidation, which can be initiated by dissolved oxygen or other oxidizing species in the solvent.[1][2]

    • Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including degradation.[1][3]

    • Light: Exposure to ultraviolet (UV) light can provide the energy to initiate photodegradation, particularly if there are chromophores in the molecule or impurities present.[1][4]

    Q2: How does pH affect the stability and solubility of the compound?

    A2: The solubility and stability of 4-(Cyclobutylmethyl)piperidin-4-amine dihydrochloride are intrinsically linked to pH. The molecule possesses two basic nitrogen atoms (the piperidine ring nitrogen and the primary amine), making its solubility highly pH-dependent.[5]

    • In Acidic to Neutral pH (pH < pKa): The compound exists as a protonated dihydrochloride salt. These salt forms are generally more polar and exhibit higher solubility in aqueous and polar protic solvents.[5] In this state, the amine groups are less nucleophilic and thus less susceptible to certain degradation pathways like oxidation.

    • In Basic pH (pH > pKa): As the pH increases, the amine groups are deprotonated, yielding the neutral, free base form. This form is less polar and typically more soluble in organic solvents but may have significantly lower aqueous solubility, potentially leading to precipitation.[5] The lone pair of electrons on the nitrogen atoms becomes available, making the free base form more susceptible to oxidative degradation.

    Q3: What are the most probable degradation pathways for this compound?

    A3: Given its structure, the most likely degradation pathway is oxidation of the primary amine. Amines are known to be susceptible to oxidation, which can lead to a variety of products including imines, N-oxides, or hydroxylamines, and in some cases, can result in ring-opening or more complex degradation products.[1][6] While the piperidine ring is generally stable, extreme conditions could promote other reactions. Forced degradation studies are the definitive way to identify likely degradation products for a specific molecule.[7]

    Potential Oxidative Degradation Pathway

    Degradation Pathway Parent 4-(Cyclobutylmethyl)piperidin-4-amine (Parent Compound) Imine Imine Intermediate Parent->Imine Oxidation Hydroxylamine Hydroxylamine Derivative Parent->Hydroxylamine Oxidation Oxidant Oxidizing Agent (e.g., O₂, H₂O₂) Oxidant->Parent Further Further Degradation Products Imine->Further Hydroxylamine->Further

    Caption: Potential oxidative degradation pathways for the primary amine.

    Q4: What are the recommended storage conditions for stock solutions?

    A4: To ensure the longevity and integrity of your solutions, proper storage is crucial.[8][9] We recommend a multi-faceted approach to minimize degradation from all potential sources. Adhering to these guidelines helps preserve the compound's purity.[4]

    ParameterRecommendationRationale
    Temperature Store at 2-8°C for short-term use (<1 week). For long-term storage, aliquot and freeze at -20°C or below.Low temperatures significantly slow down the rate of chemical degradation.[1][3]
    Light Store in amber glass vials or wrap clear vials in aluminum foil.Protects the compound from light-induced (photolytic) degradation.[1][4]
    Atmosphere For maximum stability, especially in protic or aqueous solvents, deoxygenate the solvent (e.g., by sparging with argon or nitrogen) before preparing the solution. Store the solution under an inert atmosphere (N₂ or Ar).Minimizes the risk of oxidative degradation by removing dissolved oxygen.[1]
    Container Use high-quality, tightly sealed glass or chemically compatible plastic (e.g., HDPE) containers.[3]Prevents solvent evaporation and contamination from air and moisture.[3][4]
    pH Maintain a slightly acidic to neutral pH (e.g., 4-7) for aqueous solutions, unless the experimental protocol requires otherwise.Keeps the compound in its more stable, protonated salt form and enhances aqueous solubility.[5]

    Troubleshooting Guide

    This section provides a problem-and-solution framework for specific issues you may encounter during your experiments.

    Problem 1: My aqueous solution has become cloudy or a precipitate has formed.

    • Probable Cause: This is often due to a change in the solution's pH. If the pH increases, the compound can convert from its soluble dihydrochloride salt form to its less soluble free base form, causing it to precipitate out of the aqueous solution.[5] Alternatively, it could be due to incompatibility with buffer salts.

    • Troubleshooting & Solution:

      • Measure pH: Carefully measure the pH of your solution.

      • Adjust pH: If the pH is neutral or basic, cautiously add a dilute solution of HCl (e.g., 0.1 N) dropwise while stirring to lower the pH until the precipitate redissolves.

      • Solvent Choice: If the experimental conditions require a higher pH where the compound is insoluble, consider using a co-solvent system (e.g., water/DMSO or water/ethanol) or formulating with a solubilizing agent like a cyclodextrin.[10]

      • Buffer Compatibility: Ensure the buffer system used is compatible and does not cause precipitation of the compound.

    Workflow: Troubleshooting Solution Precipitation

    Precipitation Workflow Start Precipitate Observed in Aqueous Solution Check_pH Measure Solution pH Start->Check_pH Decision_pH Is pH > 7.5? Check_pH->Decision_pH Adjust_pH Add dilute HCl to lower pH until clear Decision_pH->Adjust_pH Yes Consider_Buffer Investigate Buffer Incompatibility Decision_pH->Consider_Buffer No End Solution is Clear Adjust_pH->End Reformulate Reformulate with co-solvent or different buffer system Consider_Buffer->Reformulate Reformulate->End

    Caption: A step-by-step process to diagnose and resolve precipitation issues.

    Problem 2: My solution has developed a yellow or brown tint over time.

    • Probable Cause: Color formation is a classic indicator of oxidative degradation. The primary amine is likely oxidizing to form colored byproducts. This process is accelerated by exposure to air (oxygen), light, and elevated temperatures.

    • Troubleshooting & Solution:

      • Discard and Prepare Fresh: Discard the discolored solution. It is best practice not to use solutions that show visible signs of degradation.

      • Use Deoxygenated Solvents: Prepare a fresh solution using a high-purity solvent that has been deoxygenated by sparging with an inert gas like argon or nitrogen for 15-30 minutes.

      • Work Under Inert Atmosphere: If possible, weigh the compound and prepare the solution in a glovebox or under a stream of inert gas.

      • Confirm with Analysis: Analyze the discolored solution by HPLC-UV/MS to confirm the presence of new peaks (degradants) and compare it to a freshly prepared standard.[11] This will help confirm that the color change is due to degradation.

    Problem 3: I am seeing new, unexpected peaks in my HPLC chromatogram.

    • Probable Cause: The appearance of new peaks that grow over time is a strong indication of chemical degradation. To ensure the validity of your results, you must identify the source of this instability.

    • Solution: Conduct a Forced Degradation Study. A forced degradation (or stress testing) study is a systematic way to identify potential degradation products and understand the compound's stability profile.[2][7] This involves subjecting the compound to harsh conditions to accelerate degradation. By analyzing the stressed samples, you can develop a "stability-indicating" analytical method that can separate the parent compound from all potential degradants.

    Workflow: Investigating Unexpected HPLC Peaks

    HPLC Investigation Workflow Start Unexpected Peak(s) Observed in HPLC Hypothesis Hypothesize Degradation Start->Hypothesis Forced_Deg Perform Forced Degradation Study Hypothesis->Forced_Deg Analysis Analyze Stressed Samples by HPLC-MS Forced_Deg->Analysis Decision Do new peaks match stressed sample peaks? Analysis->Decision Confirm Degradation Confirmed. Identify Degradants. Decision->Confirm Yes Reinvestigate Source is not degradation. Check for contamination (e.g., solvent, glassware). Decision->Reinvestigate No Optimize Optimize Storage & Handling Conditions to Prevent Degradation Confirm->Optimize

    Caption: A logical workflow for diagnosing the source of unexpected HPLC peaks.

    Experimental Protocols

    Protocol 1: General Procedure for Forced Degradation Study

    This protocol outlines conditions for stress testing to deliberately degrade the compound, helping to identify potential degradants and establish a stability-indicating analytical method.[1][2][7]

    1. Preparation:

    • Prepare a stock solution of 4-(Cyclobutylmethyl)piperidin-4-amine dihydrochloride at 1 mg/mL in a 50:50 mixture of acetonitrile and water.

    • For each condition below, mix 1 mL of the stock solution with 9 mL of the stressor solution.

    • Always run a control sample (1 mL stock + 9 mL 50:50 acetonitrile:water) stored at 2-8°C protected from light.

    2. Stress Conditions:

    Stress ConditionProcedureTypical Duration
    Acid Hydrolysis Add 0.1 N HCl. Incubate at 60°C.24-48 hours
    Base Hydrolysis Add 0.1 N NaOH. Incubate at 60°C.24-48 hours
    Oxidation Add 3% Hydrogen Peroxide (H₂O₂). Store at room temperature, protected from light.24 hours
    Thermal Incubate the solution at 80°C in a sealed vial, protected from light.48-72 hours
    Photolytic Expose the solution in a clear vial to a photostability chamber with controlled light (ICH Q1B option) and temperature.Per ICH Q1B guidelines

    3. Analysis:

    • At specified time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acid and base hydrolysis samples before analysis.

    • Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.

    • Analyze by a stability-indicating HPLC-UV/MS method to separate and identify the parent peak and any new degradant peaks.[11][12] Aim for 5-20% degradation of the parent compound for optimal results.

    References

    • Kuznetcova, I., Ostojić, M., Gligorijevic, N., & Arion, V. (2022). Enriching Chemical Space of Bioactive Scaffolds by New Ring Systems: Benzazocines and Their Metal Complexes as Potential Anticancer Drugs. MDPI.
    • What are the Health and Safety Guidelines for Using Amines?. (n.d.). Acionável.
    • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. (n.d.). PMC.
    • Health and Safety in Handling Cuban-1-Amine Hydrochloride: A Technical Guide. (2025). BenchChem.
    • Addressing poor solubility of piperidine deriv
    • Amine Storage Conditions: Essential Guidelines for Safety. (2025, April 10).
    • Safe Handling and Storage of Diethylamine Hydrochloride: Essential Guidelines. (2026, February 27). NINGBO INNO PHARMCHEM CO.,LTD..
    • Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. (2024, January 23). Taylor & Francis Online.
    • Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. (2011, June 18). PMC.
    • Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. (2011, June 18).
    • Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights Into Drug Design. (2011, August 11). PubMed.
    • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.).
    • Chemical Storage Guidelines. (n.d.). Environmental Health and Safety, University of California, Santa Cruz.
    • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Quotient Sciences.
    • III Analytical Methods. (n.d.). Ministry of the Environment, Government of Japan.
    • Analytical Techniques In Stability Testing. (2025, March 24).
    • A Comparative Guide to HPLC and GC-MS Methods for Amine Analysis. (2025, December). BenchChem.
    • Proposed pathway of 4-aminopyridine degradation by the enrichment culture. (n.d.).
    • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
    • Degradation studies of amines and alkanolamines during sour gas tre
    • Analysis of Amine Solutions by Gas Chromatography. (n.d.). Bryan Research & Engineering, LLC.
    • Effects of Amine Structures on Oxidative Degradation of Amine-Functionalized Adsorbents for CO2 Capture. (2021, March 29).
    • Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023, January 1).
    • Degradation of amine-based solvents in CO2 capture process by chemical absorption. (n.d.).
    • Improving the stability of N-(4-chlorophenyl)piperidin-4-amine in solution. (2025). BenchChem.

    Sources

    Optimization

    Mastering the Synthesis of Piperidines: A Technical Support Center

    Welcome, researchers and drug development professionals, to your dedicated resource for optimizing piperidine synthesis. As a Senior Application Scientist, I understand that while the piperidine scaffold is a cornerstone...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome, researchers and drug development professionals, to your dedicated resource for optimizing piperidine synthesis. As a Senior Application Scientist, I understand that while the piperidine scaffold is a cornerstone of modern pharmaceuticals, its synthesis can be a formidable challenge.[1][2] This guide is structured to move beyond simple protocols, offering a deep dive into the causality behind experimental choices to empower you with the expertise to troubleshoot and innovate. We will address common pitfalls, answer frequently asked questions, and provide validated protocols and data to ensure your success in the lab.

    Troubleshooting Guide: From Low Yields to Purification Headaches

    This section tackles the specific, practical issues that can arise during your experiments. Each answer is designed to provide a clear path to resolving the problem, grounded in fundamental chemical principles.

    Question 1: My reductive amination reaction is sluggish and the yield of my desired piperidine is disappointingly low. What are the most likely causes and how can I improve them?

    Answer: This is a classic challenge in piperidine synthesis. The success of a reductive amination hinges on the efficient formation of an imine or enamine intermediate, followed by its selective reduction.[3] A low yield typically points to an issue in one of these two stages.

    • Inefficient Imine/Enamine Formation: This equilibrium-driven step is often the bottleneck.

      • pH Control is Critical: The reaction requires a delicate pH balance, typically in the mildly acidic range of 4-6.[4] If the medium is too acidic (pH < 4), the amine nucleophile becomes protonated and non-reactive. If it's too basic (pH > 7), the carbonyl group isn't sufficiently activated for nucleophilic attack. A common solution is to add a catalytic amount of acetic acid.

      • Water Removal: The condensation reaction produces water. According to Le Chatelier's principle, this water can push the equilibrium back towards the starting materials. For stubborn reactions, using a dehydrating agent like molecular sieves or setting up the reaction with a Dean-Stark trap to azeotropically remove water can dramatically improve yields.

    • Choice and Timing of the Reducing Agent: The reductant must be selective for the iminium ion over the starting carbonyl compound.

      • Selective Reductants: Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is often the reagent of choice for one-pot reductive aminations. It is mild enough to not reduce the aldehyde/ketone starting material and is effective under the slightly acidic conditions required for imine formation.[5]

      • Less Selective Reductants: Stronger reagents like sodium borohydride (NaBH₄) can reduce the starting carbonyl if present from the beginning. If using NaBH₄, a two-step protocol is often better: first, form the imine completely (monitor by TLC or NMR), then cool the reaction and add the borohydride.[4]

    • Steric Hindrance: If you are working with sterically hindered ketones or amines, the reaction can be inherently slow. Gently heating the reaction (e.g., to 40-50 °C) can provide the necessary activation energy. Additionally, Lewis acid additives like Ti(OiPr)₄ can be used to activate the carbonyl group and accelerate the reaction.[4]

    Question 2: My intramolecular cyclization is being plagued by intermolecular side reactions, such as aza-Michael additions, leading to dimers and polymers. How can I promote the desired ring formation?

    Answer: The battle between intramolecular and intermolecular pathways is a common theme in heterocycle synthesis. To favor the formation of your piperidine ring, you need to create conditions where the reactive ends of a single molecule are more likely to find each other than to react with another molecule.

    • High-Dilution Principle: This is the most effective strategy. By running the reaction at a very low concentration (e.g., 0.01 M or lower), you drastically reduce the probability of intermolecular collisions, thereby favoring the intramolecular cyclization pathway. This is achieved by using a large volume of solvent.

    • Slow Addition: A practical way to maintain high-dilution conditions without using enormous solvent volumes is to slowly add the substrate solution to the reaction vessel over a period of several hours using a syringe pump. This keeps the instantaneous concentration of the substrate very low.

    • Template Effects: The choice of solvent and counter-ions can sometimes induce a substrate conformation that favors cyclization. While harder to predict, screening different solvents (e.g., polar aprotic like acetonitrile vs. nonpolar like toluene) can sometimes reveal a significant effect.

    The aza-Michael reaction is a powerful tool for forming piperidine rings, but it must be controlled to favor the intramolecular pathway.[6][7][8]

    Question 3: I'm struggling to purify my piperidine derivative. It streaks badly on silica gel column chromatography, and my recovery is low.

    Answer: This is a very common issue stemming from the basic nature of the piperidine nitrogen. The lone pair of electrons interacts strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel, leading to poor peak shape (tailing) and sometimes irreversible binding.[9]

    • Modify Your Mobile Phase: The simplest solution is to "tame" the silica gel by adding a small amount of a volatile base to your eluent.

      • Triethylamine (TEA): Adding 0.1-1% triethylamine to your solvent system is the most common approach. The TEA will preferentially bind to the acidic sites on the silica, allowing your piperidine product to elute cleanly.[9][10]

      • Ammonia in Methanol: For more strongly basic compounds, a 1-2% solution of 7N ammonia in methanol can be used as a polar component in your eluent system.[9]

    • Change Your Stationary Phase:

      • Basic Alumina: Switching from silica gel to basic or neutral alumina is an excellent alternative for purifying basic compounds.[9][10]

      • Amine-Deactivated Silica: Pre-treated silica gels are commercially available where the silanol groups are already masked.[9]

    • Use an Acid-Base Extraction: Before chromatography, an acid-base workup can remove many non-basic impurities. Dissolve your crude mixture in an organic solvent (like ethyl acetate or CH₂Cl₂), extract with an acidic aqueous solution (e.g., 1 M HCl). Your piperidine will be protonated and move to the aqueous layer. Discard the organic layer, then basify the aqueous layer (e.g., with 1 M NaOH) and extract your now-neutral piperidine back into an organic solvent.

    Frequently Asked Questions (FAQs)

    Q: What are the primary industrial and laboratory methods for synthesizing the piperidine core? A: There are several robust methods, with the choice depending on the desired substitution pattern and scale.

    • Catalytic Hydrogenation of Pyridines: This is the most direct and atom-economical route. It involves reducing the aromatic pyridine ring using hydrogen gas and a metal catalyst.[11] While highly efficient, it can require high pressures and temperatures, and achieving chemoselectivity with other reducible functional groups can be a challenge.[11][12]

    • Reductive Amination: This involves the reaction of a 1,5-dicarbonyl compound (or a precursor) with a primary amine, followed by in-situ reduction of the resulting cyclic imine.[3][13] It is a very versatile method for creating diverse N-substituted piperidines.

    • Intramolecular Cyclization: These methods build the ring by forming a C-N or C-C bond from a linear precursor. A key example is the intramolecular aza-Michael addition, where an amine attacks an α,β-unsaturated carbonyl system within the same molecule.[1][6]

    • Dieckmann Condensation: This classic method involves the intramolecular condensation of a diester to form a β-ketoester, which can then be hydrolyzed and decarboxylated to yield a 4-piperidone.[14]

    Q: How do I select the right catalyst for hydrogenating a substituted pyridine? A: Catalyst selection is crucial for both efficiency and selectivity.

    • Platinum Group Metals: These are the most effective. Platinum oxide (PtO₂, Adam's catalyst) is highly active and often works under mild conditions (50-70 bar H₂, room temperature).[15] Palladium on carbon (Pd/C) is also widely used but may require an acidic additive to facilitate the reduction.[11]

    • Rhodium and Ruthenium: For more electron-rich or sterically hindered pyridines, rhodium (e.g., Rh/C or Rh₂O₃) and ruthenium (e.g., Ru/Al₂O₃) catalysts are often more effective, though they may require higher pressures or temperatures.[12][13]

    • Chemoselectivity: For complex molecules with sensitive functional groups (e.g., nitro, bromo, alkenyl groups), newer homogeneous catalysts, such as specific iridium(III) complexes, have been developed that can selectively reduce the pyridine ring while leaving other groups untouched.[16]

    Q: What are the critical safety precautions when synthesizing piperidines? A: Safety must always be the top priority.

    • Catalytic Hydrogenation: Hydrogen gas is extremely flammable and can form explosive mixtures with air. Reactions must be conducted in a well-ventilated fume hood, using properly rated and maintained high-pressure equipment. Ensure all equipment is grounded to prevent static discharge.[17][18]

    • Reagent Toxicity: Piperidine and many of its precursors (like pyridine) are toxic, corrosive, and can be absorbed through the skin.[19][20] Always consult the Safety Data Sheet (SDS) for every reagent. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[21]

    • Handling Flammable Solvents: Many steps use flammable organic solvents. Never handle them near open flames or other ignition sources.[17]

    Validated Protocols & Comparative Data

    Protocol: One-Pot Synthesis of a Substituted Piperidine via Reductive Amination

    This protocol details the synthesis of N-benzyl-4-aminopiperidine, a common intermediate.

    Materials:

    • 4-Amino-1-Boc-piperidine (1.0 eq)

    • 2-Phenylacetaldehyde (1.1 eq)

    • Sodium triacetoxyborohydride (STAB) (1.5 eq)

    • Dichloromethane (DCM), anhydrous

    • Trifluoroacetic acid (TFA)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine (saturated aqueous NaCl)

    • Anhydrous magnesium sulfate (MgSO₄)

    Procedure:

    • In a round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve 4-amino-1-Boc-piperidine (1.0 eq) in anhydrous DCM to a concentration of approximately 0.2 M.

    • Add 2-phenylacetaldehyde (1.1 eq) to the solution and stir for 30 minutes at room temperature to allow for imine formation.

    • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 10 minutes. Note: The reaction is mildly exothermic.

    • Stir the reaction at room temperature and monitor by TLC until the starting amine is consumed (typically 4-16 hours).

    • Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

    • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase twice with DCM.

    • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure to yield the crude Boc-protected product.

    • For Boc-deprotection, dissolve the crude intermediate in DCM (approx. 0.2 M), and add trifluoroacetic acid (TFA) (5-10 eq). Stir at room temperature for 1-2 hours until deprotection is complete (monitored by TLC).

    • Remove the solvent and excess TFA under reduced pressure. Dissolve the residue in DCM and wash with 1 M NaOH, then brine. Dry the organic layer over MgSO₄, filter, and concentrate to yield the final product, which can be further purified by column chromatography if necessary.

    Data Table: Typical Conditions for Catalytic Hydrogenation of Pyridine
    CatalystTypical LoadingPressure (H₂)TemperatureSolventKey Characteristics
    Pd/C 5-10 wt%5-30 bar25-100 °CAlcohols, Acetic AcidCommon, cost-effective; may require acid additive.[11]
    PtO₂ 1-5 wt%3-5 bar25 °CAcetic Acid, AlcoholsVery active, operates under mild conditions.[15]
    Rh/C 5 wt%5 bar80 °CWater, AlcoholsExcellent for various substrates, including functionalized ones.[12][22]
    Ru/Al₂O₃ 5 wt%~50 bar80 °CWaterHighly efficient, can achieve >99% yield rapidly.[13]

    Visualized Workflows and Concepts

    Logical Flow of a One-Pot Reductive Amination

    ReductiveAmination Start 1,5-Dicarbonyl Precursor + Primary Amine Equilibrium Imine/Enamine Formation (Equilibrium) Start->Equilibrium Condensation (-H₂O) pH 4-6 Iminium Iminium Ion Intermediate Equilibrium->Iminium Reduction Selective Reduction Iminium->Reduction e.g., NaBH(OAc)₃ Product Piperidine Product Reduction->Product

    Caption: Key stages in the one-pot synthesis of piperidines via reductive amination.

    Competition: Intramolecular vs. Intermolecular Reactions

    ReactionCompetition cluster_Intra Intramolecular Pathway (Desired) cluster_Inter Intermolecular Pathway (Side Reaction) Substrate Linear Amino-Unsaturated Carbonyl Intra_Product Piperidine Product Substrate->Intra_Product 1st Order Kinetics Inter_Product Dimer / Polymer Substrate->Inter_Product 2nd Order Kinetics Intra_Cond High Dilution Slow Addition Inter_Cond High Concentration

    Caption: Kinetic control to favor desired intramolecular cyclization over side reactions.

    References

    • Title: A Comparative Guide to Piperidine Synthesis: Efficiency and Practicality of Common Routes Source: BenchChem URL
    • Source: Defense Technical Information Center (DTIC)
    • Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: MDPI URL
    • Title: Application Notes and Protocols: Catalytic Hydrogenation of Pyridine to Piperidine Source: BenchChem URL
    • Title: Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst Source: Journal of Chemical and Pharmaceutical Research URL
    • Source: Molecules (Journal)
    • Title: Iridium(III)
    • Title: Technical Support Center: Purification of Piperidine Derivatives Source: BenchChem URL
    • Title: PIPERIDINE FOR SYNTHESIS - Safety Data Sheet Source: Loba Chemie URL
    • Title: Technical Support Center: Purifying Piperidine Derivatives with Column Chromatography Source: BenchChem URL
    • Title: Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds Source: Journal of the American Chemical Society URL
    • Source: Organic & Biomolecular Chemistry (RSC Publishing)
    • Title: Technical Support Center: Optimizing Reductive Amination for Piperidine Synthesis Source: BenchChem URL
    • Title: Piperidine - SAFETY DATA SHEET Source: PENTA URL
    • Title: Synthesis Methods for Piperidines Source: Scribd URL
    • Title: PIPERIDINE For Synthesis - Laboratory Chemicals Source: Alpha Chemika URL
    • Title: Safety Data Sheet: Piperidine Source: Carl ROTH URL
    • Title: Safety Data Sheet: Piperidine Source: Carl ROTH URL
    • Source: PMC (PubMed Central)
    • Source: DR-NTU (Nanyang Technological University Repository)
    • Source: Organic & Biomolecular Chemistry (RSC Publishing)
    • Title: The endo -aza-Michael addition in the synthesis of piperidines and pyrrolidines | Request PDF Source: ResearchGate URL

    Sources

    Troubleshooting

    Technical Support Center: Overcoming Challenges in the Purification of Piperidine Derivatives

    Welcome to the Technical Support Center dedicated to navigating the complexities of purifying piperidine derivatives. As a cornerstone in medicinal chemistry and drug development, the piperidine scaffold is ubiquitous in...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center dedicated to navigating the complexities of purifying piperidine derivatives. As a cornerstone in medicinal chemistry and drug development, the piperidine scaffold is ubiquitous in a vast array of pharmaceuticals and natural products.[1][2][3] However, the inherent basicity and structural diversity of these compounds often present unique and significant challenges during their isolation and purification.

    This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios designed to provide you, our fellow researchers and drug development professionals, with practical, experience-driven solutions. We will delve into the "why" behind the "how," offering a deeper understanding of the chemical principles at play.

    Part 1: Troubleshooting Common Purification Issues

    This section addresses the day-to-day problems encountered in the lab, from discolored products to stubborn impurities.

    Q1: My purified piperidine derivative has a persistent yellow or brown tint. What's causing this and how can I remove it?

    A: A yellow or brown discoloration in piperidine-containing compounds is almost always indicative of oxidation.[4][5] The lone pair of electrons on the nitrogen atom makes the piperidine ring susceptible to oxidation, especially when exposed to air and light, forming various colored impurities.[4]

    Troubleshooting and Prevention:

    • Purification Method: For liquid piperidine derivatives, distillation is the most effective method to remove these colored impurities.[4][5] If your compound is a solid, recrystallization may be effective, potentially with the addition of a small amount of activated charcoal to the hot solution, followed by hot filtration.[6]

    • Prevention is Key: To prevent future discoloration, it is crucial to store your purified piperidine derivative under an inert atmosphere, such as nitrogen or argon.[4][5] Additionally, using amber glass bottles and storing them in a cool, dark place will minimize exposure to light and heat, further inhibiting oxidation.[4]

    Q2: I'm struggling to separate my target piperidine derivative from unreacted starting materials or byproducts with very similar polarity.

    A: This is a classic purification challenge, particularly when dealing with structurally similar analogs. Co-elution during chromatography is a common manifestation of this problem.[7]

    Strategies for Improved Separation:

    • Optimize Chromatographic Conditions:

      • Modifier Addition: For basic piperidine derivatives that exhibit tailing on silica gel, adding a small amount of a basic modifier like triethylamine (~0.5-1%) to your eluent can significantly improve peak shape and resolution.[8][9]

      • Alternative Stationary Phases: If silica gel proves ineffective, consider using an alternative stationary phase. Alumina (basic or neutral) can be effective for the purification of amines.[10] For particularly challenging separations, amino-propyl modified silica gel can provide excellent results by minimizing interactions with silanol groups.[11]

      • Gradient Elution: Employing a gradient elution, where the polarity of the mobile phase is gradually increased, can often resolve compounds that co-elute under isocratic conditions.[9][11]

    • Acid-Base Extraction: Leverage the basicity of the piperidine nitrogen.[4][8] An acid-base extraction can be a powerful and scalable purification technique to separate your basic product from neutral or acidic impurities.[12] The basic piperidine derivative will be protonated by a dilute acid and move into the aqueous phase, leaving non-basic impurities in the organic layer.[8] The piperidine can then be recovered by basifying the aqueous layer and extracting with an organic solvent.[4][8]

    • Purification via Salt Formation: For some piperidine derivatives, selective salt formation can be a highly effective purification method. For instance, piperidine reacts with carbon dioxide to form an insoluble carbonate salt, which can be separated by filtration.[5][8] This can be particularly useful for separating piperidine from less basic impurities like pyridine.[8] The free base is then regenerated by treating the salt with a strong base.[12]

    Q3: My piperidine-based compound is "oiling out" during crystallization instead of forming solid crystals. How can I resolve this?

    A: "Oiling out," where the compound separates as a liquid rather than a solid, is a common frustration in crystallization.[6] It often occurs when the compound's solubility in the chosen solvent is too high, or the solution is supersaturated too quickly.

    Troubleshooting Crystallization:

    • Solvent Selection: The key to successful crystallization is finding a solvent system where the compound is highly soluble at elevated temperatures and sparingly soluble at lower temperatures.[6] A two-solvent system, consisting of a "good" solvent (high solubility) and a "poor" anti-solvent (low solubility), can be very effective. The anti-solvent is slowly added to a solution of the compound in the good solvent to induce precipitation.[6]

    • Control the Cooling Rate: Slow cooling is crucial for the growth of well-defined crystals.[6][8] Allow the solution to cool gradually to room temperature before placing it in an ice bath.[6][8] Rapid cooling often leads to the formation of amorphous precipitates or oils.[8]

    • Scratching and Seeding: If crystals are slow to form, gently scratching the inside of the flask with a glass rod at the meniscus can create nucleation sites. Alternatively, adding a tiny seed crystal of the pure compound can initiate crystallization.

    Part 2: Advanced Purification Techniques and FAQs

    This section explores more specialized purification challenges, including stereoisomer separation and large-scale purification strategies.

    Q4: I need to separate enantiomers of a chiral piperidine derivative. What are my options?

    A: The separation of enantiomers is a critical step in the development of many pharmaceuticals, as different enantiomers can have vastly different pharmacological activities.[13]

    Methods for Chiral Separation:

    • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and effective method for analytical and preparative separation of enantiomers.

      • Chiral Stationary Phases (CSPs): The choice of CSP is paramount. Polysaccharide-based CSPs, such as Chiralpak® and Chiralcel® columns, have shown excellent performance in resolving piperidine derivatives.[14]

      • Mobile Phase Optimization: A typical mobile phase for normal-phase chiral HPLC consists of a non-polar solvent like n-hexane with a polar modifier such as ethanol or isopropanol.[14][15] The addition of a small amount of an amine (for basic compounds) or an acid (for acidic compounds) can improve peak shape and resolution.[14]

    • Diastereomeric Salt Crystallization: This classical method involves reacting the racemic piperidine derivative with a chiral resolving agent (a chiral acid or base) to form a pair of diastereomeric salts. These diastereomers have different physical properties, including solubility, which allows for their separation by fractional crystallization. The desired enantiomer is then liberated from the purified diastereomeric salt.

    • Kinetic Resolution: This technique involves the differential reaction of the two enantiomers with a chiral catalyst or reagent, leading to the conversion of one enantiomer into a new product while leaving the other unreacted.[16]

    Q5: My N-alkylation of a piperidine is sluggish, and I'm seeing the formation of a quaternary ammonium salt as a major byproduct. How can I optimize this and purify the desired secondary or tertiary amine?

    A: Incomplete N-alkylation can be due to steric hindrance or the use of a less reactive alkylating agent.[4] The formation of a quaternary ammonium salt is a common side reaction resulting from over-alkylation.[17]

    Optimization and Purification Strategy:

    • Reaction Optimization:

      • Solvent: Polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are generally preferred for N-alkylation reactions.[4]

      • Temperature: Increasing the reaction temperature can help overcome steric hindrance.[4]

      • Slow Addition: Adding the alkylating agent slowly to the reaction mixture can help to minimize over-alkylation.[17]

    • Purification:

      • If the quaternary salt precipitates from the reaction mixture, it can often be removed by filtration.

      • If both the desired product and the quaternary salt are in solution, purification can be achieved by column chromatography. The highly polar quaternary salt will typically have a much lower Rf value and may remain at the baseline on silica gel.

    Part 3: Experimental Protocols and Data

    To provide actionable guidance, this section includes detailed step-by-step protocols for key purification techniques and summary tables for quick reference.

    Experimental Protocol 1: General Acid-Base Extraction for Piperidine Derivative Purification

    This protocol is designed for the separation of a basic piperidine derivative from neutral and acidic impurities.[8][12]

    • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.

    • Acidic Wash: Add an equal volume of a dilute aqueous acid (e.g., 1 M HCl). The basic piperidine derivative will be protonated and partition into the aqueous phase.[8]

    • Phase Separation: Shake the separatory funnel vigorously, venting frequently. Allow the layers to separate completely and drain the lower aqueous layer into a clean flask.

    • Basification: Cool the collected aqueous layer in an ice bath and slowly add a base (e.g., 2 M NaOH or solid K2CO3) with stirring until the solution is strongly basic (pH > 12).[8] This will deprotonate the piperidine derivative.

    • Final Extraction: Extract the basified aqueous solution multiple times with a fresh organic solvent (e.g., dichloromethane).

    • Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate the solvent under reduced pressure to yield the purified piperidine derivative.[8]

    Experimental Protocol 2: Flash Column Chromatography of a Piperidine Derivative

    This protocol outlines a general procedure for purification using flash column chromatography.[8]

    • Stationary and Mobile Phase Selection:

      • Stationary Phase: Silica gel is the most commonly used stationary phase for standard piperidine derivatives.[8]

      • Mobile Phase (Eluent): Determine an appropriate solvent system using Thin Layer Chromatography (TLC). A common starting point is a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate).[8] Adjust the solvent ratio to achieve a retention factor (Rf) of approximately 0.2-0.4 for the target compound.[8] For basic compounds, adding ~0.5-1% triethylamine to the eluent can prevent peak tailing.[8][9]

    • Column Packing: Pack a glass column with silica gel, either as a slurry in the non-polar solvent or by dry packing followed by careful solvent addition.

    • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.

    • Elution: Begin eluting the column with the chosen solvent system, applying positive pressure with air or nitrogen.[18]

    • Fraction Collection: Collect the eluate in a series of fractions (e.g., in test tubes).

    • Analysis and Isolation: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified piperidine derivative.[12]

    Data Summary Table: Common Solvent Systems for Flash Chromatography of Piperidine Derivatives
    Polarity of Piperidine DerivativeCommon Non-Polar SolventCommon Polar SolventModifier (if needed)
    Low to ModerateHexanes/HeptaneEthyl Acetate0.5-1% Triethylamine
    Moderate to HighDichloromethaneMethanol0.5-1% Triethylamine
    HighDichloromethane10% Ammonia in MethanolNone

    Visualizations

    Troubleshooting Workflow for Piperidine Derivative Purification

    troubleshooting_workflow start Crude Piperidine Derivative purity_check Assess Purity (TLC, LC-MS, NMR) start->purity_check decision_impurity Impurities Present? purity_check->decision_impurity end_pure Product is Pure decision_impurity->end_pure No select_method Select Purification Method decision_impurity->select_method Yes method_chromatography Column Chromatography select_method->method_chromatography Similar Polarity method_extraction Acid-Base Extraction select_method->method_extraction Different Basicity method_crystallization Crystallization select_method->method_crystallization Solid Product method_distillation Distillation select_method->method_distillation Volatile Liquid troubleshoot_chrom Troubleshoot Chromatography (Tailing, Co-elution) method_chromatography->troubleshoot_chrom method_extraction->purity_check Purified troubleshoot_cryst Troubleshoot Crystallization (Oiling out, Poor Yield) method_crystallization->troubleshoot_cryst method_distillation->purity_check Purified troubleshoot_chrom->purity_check Re-purify troubleshoot_cryst->purity_check Re-purify acid_base_extraction start Crude Mixture in Organic Solvent add_acid Add Aqueous Acid (e.g., 1M HCl) start->add_acid separate1 Separate Layers add_acid->separate1 organic_layer1 Organic Layer: Neutral & Acidic Impurities separate1->organic_layer1 Organic Phase aqueous_layer1 Aqueous Layer: Protonated Piperidine Derivative separate1->aqueous_layer1 Aqueous Phase add_base Add Base (e.g., NaOH) to Aqueous Layer (pH > 12) aqueous_layer1->add_base extract_again Extract with Fresh Organic Solvent add_base->extract_again separate2 Separate Layers extract_again->separate2 aqueous_layer2 Aqueous Layer: Inorganic Salts separate2->aqueous_layer2 Aqueous Phase organic_layer2 Organic Layer: Purified Piperidine Derivative separate2->organic_layer2 Organic Phase dry_concentrate Dry and Concentrate Organic Layer organic_layer2->dry_concentrate final_product Pure Piperidine Derivative dry_concentrate->final_product

    Caption: Step-by-step logical flow for purifying a piperidine derivative using acid-base extraction.

    References

    • Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199. Retrieved from [Link]

    • Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199. Retrieved from [Link]

    • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

    • ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it? Retrieved from [Link]

    • Kinesis. (2012). Flash Chromatography Separation of Basic Organic Compounds without Modifier. Retrieved from [Link]

    • Google Patents. (n.d.). US2363159A - Purification of piperidine.
    • Chrom Tech, Inc. (2024). Flash Chromatography Explained: A Comprehensive Guide. Retrieved from [Link]

    • University of Rochester. (n.d.). SOP: FLASH CHROMATOGRAPHY. Retrieved from [Link]

    • National Center for Biotechnology Information. (n.d.). Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed α-Amino C–H Arylation and Epimerization. Retrieved from [Link]

    • ResearchGate. (n.d.). Crystal Structure and Conformation of a Piperidine-Containing Thiosemicarbazone Derivative. Retrieved from [Link]

    • Oxford Academic. (2021). Enantiomeric Separation and Thermodynamic Investigation of (R)-N-Tert-Butoxy Carbonyl-Piperidine-3-Carboxylic Acid Hydrazide, a Key Starting Material of Zidebactam. Retrieved from [Link]

    • International Union of Crystallography. (2025). Crystal structure and Hirshfeld surface analysis of 1,3,3-trimethyl-2,6-diphenylpiperidin-4-yl 2-phenylprop-2-enoate. Retrieved from [Link]

    • Choi, A., Meijer, A. J. H. M., Proietti Silvestri, I., & Coldham, I. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. The Journal of Organic Chemistry, 87(13), 8819–8823. Retrieved from [Link]

    • ScienceMadness Discussion Board. (2015). CWE of Piperidine. Retrieved from [Link]

    • University of Wisconsin-Madison. (n.d.). Flash Column Chromatography. Retrieved from [Link]

    • ResearchGate. (n.d.). Enantioselective Separation of Several Piperidine-2,6-dione Drugs on Chirose C-1 Chiral Stationary Phase. Retrieved from [Link]

    • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

    • American Chemical Society. (2013). Removal of the Pyridine Directing Group from α-Substituted N-(Pyridin-2-yl)piperidines Obtained via Directed Ru-Catalyzed sp3 C–H Functionalization. Retrieved from [Link]

    • American Chemical Society. (2006). Chiral NMR Discrimination of Piperidines and Piperazines Using (18-Crown-6)-2,3,11,12-tetracarboxylic Acid. Retrieved from [Link]

    • American Chemical Society. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. Retrieved from [Link]

    • Google Patents. (n.d.). WO2002085858A1 - Process for producing purified piperidine derivative.
    • Ataman Kimya. (n.d.). PIPERIDINE. Retrieved from [Link]

    • American Chemical Society. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. Retrieved from [Link]

    • Molecules. (2005). N α-Fmoc Removal from Resin-Bound Amino Acids by 5% Piperidine Solution. Retrieved from [Link]

    • Google Patents. (n.d.). US20050176752A1 - Process for the preparation of piperidine derivatives.
    • National Center for Biotechnology Information. (n.d.). Purification and Oxidative Scavenging of Total Alkaloids of Piperis longi fructus Based on Adsorption Kinetics and Thermodynamic Theory. Retrieved from [Link]

    Sources

    Optimization

    Technical Support Center: Optimizing Yield in 4-(Cyclobutylmethyl)piperidin-4-amine Synthesis

    Welcome to the Technical Support Center. Synthesizing 4,4-disubstituted piperidines—specifically 4-alkylpiperidin-4-amines—presents unique steric and electronic challenges.

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. Synthesizing 4,4-disubstituted piperidines—specifically 4-alkylpiperidin-4-amines—presents unique steric and electronic challenges. Traditional methods like the Strecker or Bucherer-Bergs reactions often fail or provide poor yields when introducing bulky, beta-branched alkyl groups like the cyclobutylmethyl moiety.

    This guide provides an in-depth, field-proven methodology relying on Ellman’s sulfinamide chemistry combined with organocerium nucleophilic addition . By understanding the causality behind these specific reagent choices, researchers can overcome common pitfalls such as ketone enolization, beta-hydride reduction, and product isolation failures.

    Mechanistic Workflow

    The optimized route utilizes tert-butanesulfinamide as an activating and stereodirecting auxiliary[1]. The synthesis is divided into three distinct phases: Imine condensation, organocerium-mediated alkylation, and global deprotection.

    SynthesisWorkflow A 1-Boc-4-piperidone + t-BuSONH2 B N-Sulfinyl Imine Intermediate A->B Ti(OEt)4, THF Condensation C Sulfinamide Intermediate B->C Cyclobutylmethyl-CeCl2 Nucleophilic Addition D 4-(Cyclobutylmethyl) piperidin-4-amine C->D HCl / MeOH Global Deprotection

    Figure 1: Three-step synthesis of 4-(Cyclobutylmethyl)piperidin-4-amine via Ellman's auxiliary.

    Quantitative Optimization Data

    The most critical point of failure in this synthesis is the nucleophilic addition step. 1-Boc-4-piperidone derivatives possess highly acidic alpha-protons. When standard Grignard or organolithium reagents are used, they act as bases rather than nucleophiles, leading to enolization. Furthermore, the cyclobutylmethyl group possesses beta-hydrogens, making the imine susceptible to beta-hydride reduction. Transmetalation to an organocerium reagent suppresses both side reactions[2].

    Table 1: Impact of Nucleophile Selection on Alkylation Yield

    Alkylating ReagentAdditiveTemp RangeMajor Side ProductIsolated Yield (%)
    Cyclobutylmethyl-MgBrNone0 °C to RTUnreacted Ketone (Enolization)15 - 25%
    Cyclobutylmethyl-LiNone-78 °C4-Aminopiperidine (β-Hydride Reduction)35 - 45%
    Cyclobutylmethyl-MgCl CeCl₃ (Anhydrous) -78 °C to 0 °C Trace Enolization 82 - 88%

    Self-Validating Experimental Protocol

    This standard operating procedure (SOP) incorporates built-in validation checks to ensure each intermediate is successfully generated before proceeding.

    Step 1: Condensation to N-Sulfinyl Imine
    • Setup: In an oven-dried flask under N₂, dissolve 1-Boc-4-piperidone (1.0 eq) and tert-butanesulfinamide (1.1 eq) in anhydrous THF (0.5 M).

    • Activation: Add Titanium(IV) ethoxide (Ti(OEt)₄) (2.0 eq) dropwise at room temperature. Ti(OEt)₄ acts as both a Lewis acid and a water scavenger[3].

    • Reaction: Stir at room temperature for 18 hours.

    • Validation Check: Analyze an aliquot via TLC (Hexanes/EtOAc 7:3). The starting ketone stains dark blue with Phosphomolybdic Acid (PMA), while the imine product is UV-active and stains faintly yellow. Do not proceed until ketone consumption is >95%.

    • Workup: Quench by pouring into an equal volume of saturated aqueous NaHCO₃ with rapid stirring. Filter the resulting white TiO₂ precipitate through a pad of Celite. Extract the filtrate with EtOAc, dry over Na₂SO₄, and concentrate.

    Step 2: Organocerium Addition
    • Cerium Drying: Heat commercial CeCl₃·7H₂O (2.0 eq) under high vacuum at 140 °C for 12 hours to generate anhydrous CeCl₃. Cool to room temperature under N₂.

    • Transmetalation: Suspend the anhydrous CeCl₃ in dry THF and stir vigorously for 2 hours. Cool to -78 °C. Add cyclobutylmethylmagnesium chloride (2.0 eq) dropwise. Stir for 1 hour at -78 °C to form the organocerium reagent.

    • Addition: Dissolve the N-sulfinyl imine from Step 1 in dry THF and add it dropwise to the organocerium suspension at -78 °C.

    • Validation Check: After 3 hours, quench a micro-aliquot in saturated NH₄Cl. LC-MS should show the disappearance of the imine mass (M+H) and the appearance of the sulfinamide mass.

    • Workup: Quench the main reaction with saturated aqueous NH₄Cl at -78 °C, warm to room temperature, and extract with EtOAc.

    Step 3: Global Deprotection
    • Deprotection: Dissolve the crude sulfinamide in a 4 M solution of HCl in Methanol (10 eq). Stir at room temperature for 4 hours. This cleaves both the tert-butanesulfinyl group and the Boc protecting group[4].

    • Validation Check: TLC (DCM/MeOH 9:1 with 1% NH₄OH) stained with Ninhydrin should reveal a single, highly polar spot (dark purple) remaining at the baseline, confirming the presence of the primary amine.

    • Isolation: Concentrate the mixture in vacuo to yield the product as a bis-hydrochloride salt.

    Troubleshooting FAQs

    Q1: I am recovering unreacted 1-Boc-4-piperidone after the alkylation step. What went wrong?

    A: You are experiencing enolization. Because 4-piperidones have highly acidic alpha-protons, basic Grignard reagents will deprotonate the imine to form a metalloenamine rather than attacking the electrophilic carbon[2]. Upon aqueous workup, this enamine hydrolyzes back to the starting ketone. Solution: You must transmetalate your Grignard reagent with anhydrous CeCl₃. Organocerium reagents are highly oxophilic and nucleophilic, but remarkably non-basic, strictly favoring 1,2-addition over alpha-deprotonation[5].

    Q2: My imine condensation stalled at 50% conversion. How can I drive it to completion?

    A: The condensation of tert-butanesulfinamide with ketones is an equilibrium process that generates water. If your Ti(OEt)₄ has been exposed to atmospheric moisture, it will have partially hydrolyzed to TiO₂ and ethanol, losing its ability to act as a water scavenger[3]. Solution: Use a fresh, unopened bottle of Ti(OEt)₄. Alternatively, you can run the reaction in a sealed tube at 60 °C to force the equilibrium, but ensure your THF is strictly anhydrous.

    Q3: I see a large side-product mass corresponding to 4-amino-1-Boc-piperidine (lacking the cyclobutylmethyl group). Why?

    A: The cyclobutylmethyl Grignard reagent contains a beta-hydrogen on the cyclobutane ring. In sterically hindered environments, the Grignard reagent can act as a reducing agent via a six-membered cyclic transition state, transferring a hydride to the imine instead of the alkyl group. Solution: Ensure your organocerium transmetalation is complete by stirring the CeCl₃ and Grignard reagent for a full hour at -78 °C before adding the imine. Cerium suppresses this beta-hydride transfer pathway.

    Q4: I successfully deprotected the molecule, but I lose all my product during the aqueous extraction. How do I isolate it?

    A: The final product, 4-(cyclobutylmethyl)piperidin-4-amine, is a small, highly polar diamine. In its free-base form, it is highly water-soluble, making standard liquid-liquid extraction highly inefficient. Solution: Do not attempt a standard extraction. Instead, isolate the compound as the bis-hydrochloride salt by simply evaporating the HCl/MeOH solvent. If the free base is strictly required, dissolve the salt in water, basify to pH > 12 with NaOH, and extract repeatedly with a highly polar organic mixture such as Chloroform/Isopropanol (3:1). Alternatively, use a catch-and-release strong cation exchange (SCX-2) resin cartridge.

    Sources

    Troubleshooting

    HUB 1: Piperidine as a Reagent (Fmoc-SPPS Deprotection)

    Welcome to the Piperidine Derivatization Technical Support Center . This hub is designed for researchers and drug development professionals troubleshooting complex side reactions associated with piperidine.

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Piperidine Derivatization Technical Support Center . This hub is designed for researchers and drug development professionals troubleshooting complex side reactions associated with piperidine. Because piperidine serves dual roles in synthesis—as a cleavage reagent in solid-phase peptide synthesis (SPPS) and as a structural substrate in medicinal chemistry—this guide is divided into two distinct diagnostic hubs.

    In Fmoc-SPPS, piperidine is the industry standard for removing the fluorenylmethyloxycarbonyl (Fmoc) protecting group[1]. However, its strong secondary amine character frequently triggers destructive side reactions in susceptible peptide sequences.

    FAQ 1.1: Why am I seeing a mass shift of +67 Da in my Asp-Gly containing peptide?

    Diagnostic Indicator: LC-MS reveals a byproduct with a mass shift of +67 Da relative to the target peptide. Mechanistic Root Cause: This is the hallmark of aspartimide formation followed by piperidide ring opening . During Fmoc deprotection, piperidine deprotonates the backbone amide nitrogen of the residue adjacent to Aspartate (e.g., Glycine). This nitrogen acts as a nucleophile, attacking the β -carboxyl group of the Aspartate side chain to form a 5-membered succinimide ring (a loss of 18 Da for water)[2],[3]. The excess piperidine then attacks this electrophilic ring, opening it to form α

    • or β -piperidides (addition of 85 Da), resulting in a net +67 Da shift[2]. Corrective Action: Buffer the basicity of the deprotection cocktail. Adding 0.1 M Hydroxybenzotriazole (HOBt) or 5% formic acid to the piperidine solution keeps the backbone amide protonated, preventing the initial nucleophilic attack while still allowing the β -elimination of the Fmoc group[2],[3].

      AspartimidePathway A Fmoc-Peptide-Resin (Susceptible Asp-Gly Motif) B Standard Deprotection (20% Piperidine in DMF) A->B Standard Protocol E Optimized Deprotection (Piperidine + 5% Formic Acid) A->E Optimized Protocol C Base-Catalyzed Succinimide Ring Closure B->C Deprotonation D Aspartimide & Piperidide Byproducts (Yield Loss) C->D Nucleophilic Attack F Suppressed Ring Closure (Protonated Intermediate) E->F Acid Buffering G Desired Free Amine Peptide F->G Clean Cleavage

      Mechanistic pathway of base-catalyzed aspartimide formation and prevention strategies in SPPS.

    FAQ 1.2: My peptide is prematurely capped. Is dibenzofulvene (DBF) the culprit?

    Diagnostic Indicator: Synthesis halts prematurely, and mass spectrometry shows a +178 Da adduct on the N-terminus. Mechanistic Root Cause: Fmoc cleavage proceeds via an E1cb mechanism, releasing carbon dioxide and highly electrophilic dibenzofulvene (DBF)[4],[1]. Piperidine typically acts as a scavenger, reacting with DBF via a Michael addition to form a stable, inert adduct[1]. However, if the piperidine concentration is locally depleted or the resin is poorly swollen, DBF outcompetes piperidine and reacts with the newly liberated N-terminal amine, irreversibly capping the peptide[4]. Corrective Action: Implement a two-stage deprotection protocol. Use a short 3-minute flush to remove the bulk of the generated DBF, followed by a longer 10-minute deprotection with fresh piperidine to ensure complete scavenging[4].

    Quantitative Comparison of Fmoc Deprotection Reagents
    Deprotection CocktailAspartimide RiskDBF Scavenging EfficiencyPrimary Use Case
    20% Piperidine in DMFHighExcellentStandard, non-problematic SPPS
    20% Piperidine + 0.1M HOBtLowExcellentSequences with Asp-Gly / Asp-Ser
    20% Piperidine + 5% Formic AcidVery LowGoodHighly prone, long-chain aspartimide sequences
    5% Piperazine + 1% DBULowModerateMicrowave SPPS / Green chemistry alternatives
    Protocol 1: Self-Validating Acid-Buffered Fmoc Deprotection

    This protocol suppresses aspartimide formation while ensuring complete Fmoc removal.

    • Preparation: Prepare a fresh solution of 20% (v/v) Piperidine and 5% (v/v) Formic Acid in anhydrous DMF[3].

    • First Stage (Flush): Add 5 mL of the cocktail to the resin. Agitate for 3 minutes. Drain and collect the flow-through.

    • Second Stage (Cleavage): Add 5 mL of fresh cocktail. Agitate for 10 minutes. Drain and collect the flow-through.

    • Validation Checkpoint: Analyze the collected flow-through using a UV-Vis spectrophotometer. The presence of a strong absorption peak at 301 nm confirms the formation of the DBF-piperidine adduct, validating that Fmoc removal was successful despite the acidic buffer[5].

    • Wash: Wash the resin thoroughly with DMF (5 x 1 min) to remove all residual acid before the next coupling step.

    HUB 2: Piperidine as a Substrate (N-Functionalization)

    When piperidine is used as a building block in drug discovery, functionalizing the secondary nitrogen is a critical step. The primary challenge here is controlling the reactivity to prevent over-alkylation.

    FAQ 2.1: Why is my direct N-alkylation yielding a highly polar, unextractable mass?

    Diagnostic Indicator: TLC shows a baseline spot that cannot be extracted into organic solvents; LC-MS indicates a mass corresponding to the addition of two alkyl groups. Mechanistic Root Cause: Over-alkylation leading to a quaternary ammonium salt[6]. When you alkylate a secondary piperidine amine, the resulting tertiary amine product is often more nucleophilic than the starting material due to the electron-donating inductive effects of the newly added alkyl group. Consequently, the tertiary amine competes aggressively for the remaining alkyl halide, leading to a second alkylation event[6]. Corrective Action: Abandon direct alkylation with alkyl halides. Instead, utilize reductive amination using an aldehyde and sodium triacetoxyborohydride (NaBH(OAc)₃)[7].

    AlkylationWorkflow Start Piperidine Substrate (Secondary Amine) Path1 Direct Alkylation (Alkyl Halide + Base) Start->Path1 Path2 Reductive Amination (Aldehyde + NaBH(OAc)3) Start->Path2 Quat Side Reaction: Quaternary Ammonium Salt Path1->Quat Excess Reagent (Over-alkylation) Opt1 Optimization: Slow Addition & Stoichiometry Path1->Opt1 Controlled Conditions Target Target Compound: N-Alkyl Piperidine Path2->Target High Selectivity (No Over-alkylation) Opt1->Target

    Workflow comparing direct N-alkylation vs. reductive amination for piperidine functionalization.

    Quantitative Comparison of N-Functionalization Strategies
    MethodReagentsOver-alkylation RiskSteric ToleranceBest Application
    Direct AlkylationR-X, K₂CO₃, MeCNHighModerateSimple, unhindered primary alkyl halides
    Reductive AminationR-CHO, NaBH(OAc)₃, DCEVery LowHighComplex functionalization, avoiding quaternary salts
    Acylation + Reduction1. R-COCl, Et₃N 2. LiAlH₄NoneLowHighly hindered positions requiring strict control
    Protocol 2: Self-Validating Selective Reductive Amination

    This protocol utilizes iminium ion chemistry to guarantee mono-alkylation of the piperidine ring.

    • Imine Formation: Dissolve the piperidine derivative (1.0 eq) and the target aldehyde (1.1 eq) in anhydrous 1,2-dichloroethane (DCE) under an inert nitrogen atmosphere[7]. Stir for 30 minutes at room temperature.

    • Reduction: Add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise. The steric bulk and electron-withdrawing acetate groups make this hydride source highly selective for the intermediate iminium ion over the unreacted aldehyde[7].

    • Agitation: Stir the reaction at room temperature for 12 hours.

    • Validation Checkpoint: Sample 10 μ L of the reaction mixture, dilute in LC-MS grade methanol, and inject. The system is self-validating if the chromatogram shows the complete disappearance of the iminium intermediate (M+H of imine) and the emergence of a single peak corresponding to the target tertiary amine. Crucially, the absence of a peak at (Target Mass + Alkyl Mass) validates that zero over-alkylation has occurred.

    • Quench & Isolate: Quench slowly with saturated aqueous NaHCO₃. Extract the aqueous layer with dichloromethane, dry the combined organic layers over anhydrous Na₂SO₄, and concentrate under reduced pressure[7].

    References

    • Biotage. Preventing aspartimide rearrangements during fmoc-based solid phase peptide synthesis.
    • BenchChem.
    • ACS Publications.
    • Google Patents. WO2012024224A1 - Water soluble solid phase peptide synthesis.
    • BenchChem.
    • MDPI.
    • Wikipedia. Fluorenylmethyloxycarbonyl protecting group.

    Sources

    Optimization

    Section 1: Initial Dose Selection &amp; Allometric Scaling

    Welcome to the In Vivo Dose Optimization Support Center . As a Senior Application Scientist, I frequently see promising compounds fail in animal models not due to a lack of intrinsic potency, but because of flawed dosing...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the In Vivo Dose Optimization Support Center . As a Senior Application Scientist, I frequently see promising compounds fail in animal models not due to a lack of intrinsic potency, but because of flawed dosing strategies. Bridging the gap between in vitro assays and in vivo efficacy requires a mechanistic understanding of pharmacokinetics (PK), pharmacodynamics (PD), allometric scaling, and tolerability.

    This guide is designed to help you troubleshoot common experimental disconnects, understand the physiological causality behind dosing failures, and build self-validating experimental protocols.

    DoseOptimization InVitro 1. In Vitro Profiling (Potency & ADME) Allometry 2. Allometric Scaling (Species Translation) InVitro->Allometry Starting Dose MTD 3. MTD Determination (Tolerability Limit) Allometry->MTD Upper Bound Est. PKPD 4. PK/PD Modeling (Exposure-Response) Allometry->PKPD Clearance Est. Efficacy 5. In Vivo Efficacy (Dose Optimization) MTD->Efficacy Safety Margin PKPD->Efficacy Optimal Regimen

    Fig 1. Strategic workflow for in vivo dose optimization.

    FAQ: Why did my efficacious dose in mice cause severe toxicity when scaled directly to dogs based on body weight (mg/kg)?

    The Causality: Metabolic rates and physiological processes do not scale linearly with body weight; they scale with Body Surface Area (BSA)[1][2]. A 10 mg/kg dose in a mouse represents a vastly different systemic exposure than 10 mg/kg in a dog due to the dog's significantly slower metabolic clearance. Using a flat mg/kg conversion ignores this physiological reality, often leading to massive overdoses and fatal toxicity in larger species[3].

    The Solution: You must use the Km​ factor (Body Weight divided by BSA) to normalize the dose[1]. The U.S. FDA provides standardized conversion factors to calculate the Animal Equivalent Dose (AED) or Human Equivalent Dose (HED)[4][5].

    Table 1: Allometric Scaling Factors ( Km​ ) for Common Species

    SpeciesReference Weight (kg)Body Surface Area (m²) Km​ FactorConversion Factor to Human (HED)*
    Mouse0.020.0073Divide animal dose by 12.3
    Rat0.150.0256Divide animal dose by 6.2
    Dog10.00.40020Divide animal dose by 1.8
    Human60.01.62037N/A

    *Based on FDA guidelines for estimating the maximum safe starting dose[4].

    Section 2: Pharmacokinetics (PK) & Pharmacodynamics (PD) Disconnects

    FAQ: My compound shows an excellent plasma half-life and high Cmax​ , but the in vivo tumor model shows zero efficacy. What is failing?

    The Causality: This is a classic PK/PD disconnect. High total plasma concentration does not guarantee target engagement[6]. The causality usually lies in the difference between total drug and free (unbound) drug. If a compound is 99.9% bound to plasma proteins, the fraction unbound ( fu​ ) available to partition into tissues and engage the target is negligible. Alternatively, the drug may suffer from poor tissue penetration (e.g., efflux pumps at the tumor boundary)[7].

    PKPD_Troubleshoot HighPK High Plasma PK LowPD Low Efficacy (PD) HighPK->LowPD Disconnect ProteinBinding High Protein Binding LowPD->ProteinBinding TissuePenetration Poor Tissue Distribution LowPD->TissuePenetration TargetEngagement Low Target Occupancy LowPD->TargetEngagement FreeDrug Measure Free Drug (fu) ProteinBinding->FreeDrug Action TissueHomogenate Analyze Tissue Homogenates TissuePenetration->TissueHomogenate Action Biomarker Quantify Proximal Biomarker TargetEngagement->Biomarker Action

    Fig 2. Troubleshooting pathways for PK/PD efficacy disconnects.

    Protocol 1: Step-by-Step Methodology for PK/PD Target Occupancy Profiling To build a self-validating system, you must measure exposure at the site of action and correlate it directly with a proximal biomarker[6].

    • Dose Administration & Sampling: Administer the compound at three dose levels (e.g., 1x, 3x, 10x the in vitro IC50​ scaled to AED). Collect plasma and target tissue (e.g., tumor biopsy) at Tmax​ , T1/2​ , and Tmin​ .

    • Bioanalysis (LC-MS/MS): Quantify total drug in plasma and tissue homogenates. Self-Validation Step: Always spike internal standards into naive tissue homogenates to generate a matrix-matched standard curve, ensuring extraction recovery is >80%.

    • Equilibrium Dialysis: Perform rapid equilibrium dialysis (RED) on plasma and tissue samples to determine the fraction unbound ( fu​ ). Calculate the free drug concentration ( Cfree​ ).

    • Biomarker Quantification: Use ELISA or Western blot to quantify the phosphorylation/activation state of the direct downstream target in the same tissue samples.

    • PK/PD Correlation: Plot Cfree​ in the tissue against the percentage of biomarker inhibition. Efficacy should only be expected when tissue Cfree​ exceeds the in vitro IC90​ for the duration of the dosing interval.

    Section 3: Toxicity & Maximum Tolerated Dose (MTD) Challenges

    FAQ: How do I establish an MTD without wasting excessive amounts of my limited API and unnecessarily sacrificing animals?

    The Causality: Traditional LD50 (Lethal Dose 50%) studies are obsolete, statistically inefficient, and ethically problematic. Toxicity is often non-linear; saturation of clearance pathways can cause exponential jumps in exposure. An iterative, causality-driven approach allows you to use the biological response of one cohort to dictate the next, minimizing animal use while accurately defining the tolerability threshold[8].

    Protocol 2: Step-by-Step Methodology for Acute Toxic Class (ATC) MTD Determination (Adapted from OECD Test Guideline 423[8][9])

    • Formulation & Verification: Prepare the compound in a biologically inert vehicle. Self-Validation Step: Analyze the formulation via HPLC pre- and post-dosing to confirm homogeneity and concentration accuracy.

    • Starting Dose Selection: Select a starting dose based on allometric scaling of the in vitro NOAEL (No Observed Adverse Effect Level), typically starting at a default step (e.g., 5, 50, 300, or 2000 mg/kg)[8].

    • Cohort 1 Dosing: Administer the dose to a single-sex cohort of 3 animals (usually females, as they are historically more sensitive).

    • Observation Window: Monitor continuously for the first 24 hours, then daily for 14 days. Track body weight daily. A >20% drop in body weight is a humane endpoint and a definitive marker of exceeding the MTD.

    • Decision Matrix (The Up-and-Down Procedure):

      • If 0/3 animals show severe toxicity: Escalate to the next fixed dose level using a new cohort of 3 animals.

      • If 1/3 animals show severe toxicity: Dose 3 more animals at the same level. If no further toxicity, escalate. If toxicity occurs, de-escalate.

      • If 2/3 or 3/3 animals show severe toxicity: De-escalate to the next lower dose level.

    • Necropsy & Histopathology: Euthanize surviving animals at Day 14. Perform gross necropsy. Self-Validation Step: Correlate any macroscopic organ abnormalities with microscopic histopathology to identify the specific dose-limiting toxicity (DLT) (e.g., hepatotoxicity vs. nephrotoxicity).

    Section 4: Formulation & Administration Route Issues

    FAQ: My compound precipitates when injected IV, but oral bioavailability is <5%. How do I achieve sufficient exposure for a proof-of-concept study?

    The Causality: Intravenous (IV) administration requires the drug to be completely in solution. If the drug precipitates in the bloodstream, it can cause micro-embolisms, leading to acute toxicity that masks true pharmacological effects. Poor oral bioavailability is often driven by low solubility or high first-pass metabolism in the liver.

    The Solution: Shift to Intraperitoneal (IP) or Subcutaneous (SC) administration using a suspension formulation. IP administration acts as a depot; the compound slowly dissolves and is absorbed into the mesenteric vessels. While it still undergoes first-pass metabolism, the sustained absorption can overcome short half-lives, providing a steady state of exposure sufficient for early in vivo proof-of-concept without requiring a perfectly soluble IV formulation.

    References

    • U.S. Food and Drug Administration (FDA). "Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers." FDA Guidance for Industry, 2005. [Link]

    • Nair, Anroop B., and Shery Jacob. "A simple practice guide for dose conversion between animals and human." Journal of Basic and Clinical Pharmacy, 2016. [Link]

    • OECD. "Test No. 423: Acute Oral toxicity - Acute Toxic Class Method." OECD Guidelines for the Testing of Chemicals, Section 4, 2002. [Link]

    • Taylor & Francis. "The Role of Pharmacokinetic and Pharmacokinetic/Pharmacodynamic Modeling in Drug Discovery and Development." Future Medicinal Chemistry, 2010. [Link]

    • Frontiers. "Editorial: Application of PKPD modeling in drug discovery and development." Frontiers in Pharmacology, 2024. [Link]

    Sources

    Troubleshooting

    Technical Support Center: Navigating and Mitigating the Cytotoxicity of Novel Synthetic Compounds

    Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in understanding, troubleshooting, and ultimately reducing the cytotoxicity of novel synthetic co...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in understanding, troubleshooting, and ultimately reducing the cytotoxicity of novel synthetic compounds. This guide is designed to provide practical, in-depth support for the challenges encountered during in vitro cytotoxicity assessment. Our goal is to equip you with the knowledge to generate reliable, reproducible data and to make informed decisions in your drug discovery pipeline.

    Introduction to Cytotoxicity in Drug Discovery

    Cytotoxicity, the degree to which a substance can cause damage to cells, is a critical parameter assessed during the preclinical development of any new therapeutic agent.[1] Early identification of cytotoxic liabilities is essential to avoid costly late-stage failures.[2] While some level of cytotoxicity is the desired outcome for certain therapeutics like anti-cancer agents, off-target cytotoxicity can lead to significant adverse effects, limiting the therapeutic window of a compound.[3]

    This guide will delve into the common mechanisms of compound-induced cytotoxicity, provide detailed troubleshooting for frequently encountered experimental issues, and outline strategies to mitigate unwanted toxic effects.

    Frequently Asked Questions (FAQs)

    This section addresses common questions and issues that arise during the assessment of compound cytotoxicity.

    Q1: My compound shows high cytotoxicity across all cell lines tested. What are the potential reasons?

    High, non-specific cytotoxicity can stem from several factors:

    • General Cellular Stress: At high concentrations, compounds can induce non-specific effects such as membrane disruption or protein denaturation, leading to broad cytotoxicity.[4]

    • Reactive Moieties: The compound's chemical structure may contain inherently reactive functional groups that non-selectively interact with cellular macromolecules like proteins and DNA.

    • Mitochondrial Toxicity: The compound might be a potent mitochondrial toxicant, disrupting cellular energy production and triggering apoptosis in a wide range of cells.[5][6]

    • Solvent Toxicity: The solvent used to dissolve the compound (e.g., DMSO, ethanol) may be present at a concentration that is toxic to the cells.[7] It is crucial to include a vehicle control to assess the toxicity of the solvent alone.[8][9]

    Q2: I'm observing a high degree of variability in my cytotoxicity assay results between experiments. What could be the cause?

    Inconsistent results are a common challenge and can often be traced back to a lack of standardization in experimental procedures.[4][10] Key factors to consider include:

    • Cell Seeding Density: Inconsistent cell numbers across wells can lead to significant variability.[4][10] It is crucial to optimize and standardize the cell seeding density for each cell line.[7]

    • Cell Health and Passage Number: Using cells that are unhealthy or have been in culture for too long (high passage number) can affect their response to cytotoxic agents.

    • Incubation Time: The duration of compound exposure is a critical parameter. Inconsistent incubation times will lead to variable results.[4][11]

    • Reagent Preparation and Storage: Improperly prepared or stored reagents, such as the MTT or XTT salt, can degrade and lead to unreliable data.[8]

    Q3: My colorimetric assay (e.g., MTT, XTT) shows an increase in signal at high compound concentrations, suggesting over 100% viability. Is this a real effect?

    This is a common artifact and is unlikely to represent a true increase in cell viability.[8] The most probable causes are:

    • Compound Interference: The compound itself may directly reduce the tetrazolium salt (MTT, XTT) to its colored formazan product, independent of cellular metabolic activity.[4][8][9] This leads to a false-positive signal.

    • Compound Precipitation: At high concentrations, the compound may precipitate out of solution. These precipitates can interfere with the spectrophotometer reading.[8] Visual inspection of the wells under a microscope is essential to check for precipitation.[8]

    Q4: How do I differentiate between a cytotoxic and a cytostatic effect?

    A cytotoxic effect results in cell death, while a cytostatic effect inhibits cell proliferation without killing the cells. Standard endpoint viability assays like MTT may not distinguish between these two effects.[12] To differentiate them, you can:

    • Perform a cell counting assay: Directly count the number of viable cells at the beginning and end of the treatment period. A decrease in cell number indicates cytotoxicity, while a stable number (compared to the initial seeding density) suggests a cytostatic effect.

    • Use a live/dead staining assay: Assays that use dyes to differentiate between live and dead cells (e.g., Trypan Blue, Calcein-AM/Propidium Iodide) can provide a more direct measure of cell death.

    • Analyze cell cycle progression: Flow cytometry-based cell cycle analysis can reveal if the compound is causing an arrest at a specific phase of the cell cycle, which is characteristic of a cytostatic effect.[13]

    Q5: What is the Selectivity Index (SI) and why is it important?

    The Selectivity Index is a ratio that compares the cytotoxicity of a compound in normal (non-cancerous) cells to its cytotoxicity in cancer cells.[4] It is typically calculated as the IC50 (or CC50) in normal cells divided by the IC50 in cancer cells. A higher SI value indicates that the compound is more toxic to cancer cells than to normal cells, suggesting a wider therapeutic window.[4] An SI value greater than 2 is generally considered to indicate selective cytotoxic activity.[4]

    Troubleshooting Guides

    This section provides detailed troubleshooting workflows for common issues encountered during cytotoxicity testing.

    Troubleshooting High Background in Colorimetric Assays

    High background absorbance can mask the true cytotoxic effect of your compound.

    Potential Cause Troubleshooting Step
    Contaminated Culture Medium Use fresh, sterile culture medium. Test the medium alone for background absorbance.[14]
    High Cell Density Optimize the cell seeding density to ensure a linear response in your assay.[7][14]
    Forceful Pipetting Handle cell suspensions gently during plating to avoid cell lysis.[14]
    Compound Interference Run a control with the compound in cell-free medium to check for direct reduction of the assay reagent.[4][9]
    Experimental Workflow: Assessing Compound Interference

    A Prepare compound dilutions in cell-free culture medium B Add assay reagent (e.g., MTT, XTT) to the wells A->B C Incubate for the standard assay duration B->C D Read absorbance at the appropriate wavelength C->D E Analyze results D->E F Significant absorbance indicates direct compound interference E->F High Absorbance G No significant absorbance indicates no direct interference E->G Low Absorbance

    Caption: Workflow to test for direct compound interference with colorimetric assays.

    Troubleshooting Inconsistent IC50 Values

    Variability in the half-maximal inhibitory concentration (IC50) is a common problem that can be addressed through careful optimization.

    Potential Cause Troubleshooting Step
    Inconsistent Cell Seeding Use a hemocytometer or an automated cell counter to ensure accurate cell numbers.
    Edge Effects To minimize evaporation from the outer wells of a 96-well plate, fill them with sterile PBS or media without cells.[8]
    Compound Instability Prepare fresh dilutions of the compound for each experiment.
    Cell Line Instability Maintain a consistent cell passage number and monitor cell morphology.[10]
    Decision Tree for Optimizing Cytotoxicity Assays

    Start Inconsistent Cytotoxicity Results A Check Cell Seeding Density Start->A B Review Incubation Time A->B Consistent F Optimize Seeding Density A->F Inconsistent C Assess Solvent Concentration B->C Consistent G Standardize Incubation Period B->G Inconsistent D Evaluate Compound Stability C->D Consistent H Perform Solvent Toxicity Control C->H Too High E Consistent Results D->E Stable I Prepare Fresh Compound Dilutions D->I Unstable F->A G->B H->C I->D

    Caption: A decision-making workflow for troubleshooting inconsistent cytotoxicity data.

    Strategies for Reducing Cytotoxicity

    When a promising compound exhibits undesirable cytotoxicity, several strategies can be employed to mitigate these effects.

    Chemical Modification and Structure-Activity Relationship (SAR) Studies

    Systematic modification of the compound's chemical structure can help to identify and remove the moieties responsible for toxicity while retaining the desired pharmacological activity.[13][15] This process, known as a Structure-Activity Relationship (SAR) study, is a cornerstone of medicinal chemistry.

    Formulation and Drug Delivery Systems

    Encapsulating a cytotoxic compound within a drug delivery system can significantly reduce its off-target toxicity.[16][17]

    • Liposomes: These are lipid-based vesicles that can encapsulate both hydrophilic and lipophilic drugs, shielding them from healthy tissues and potentially targeting them to diseased sites.[16][18]

    • Nanoparticles: Polymeric or lipid-based nanoparticles can be engineered to control the release of the drug and to target specific cells or tissues, thereby reducing systemic exposure and toxicity.[16][19]

    • Prodrugs: A prodrug is an inactive form of a drug that is converted to the active form in the body, ideally at the site of action. This can reduce systemic toxicity.

    Optimizing Dosing and Exposure Time

    In some cases, reducing the concentration of the compound or the duration of exposure can mitigate cytotoxicity while still achieving the desired therapeutic effect.[4] It is essential to perform dose-response and time-course studies to determine the optimal therapeutic window.

    General Workflow for Assessing and Mitigating Cytotoxicity

    A Initial Cytotoxicity Screening B High Cytotoxicity Observed A->B C Investigate Mechanism of Toxicity B->C D Chemical Modification (SAR) C->D E Formulation Strategies C->E F Dose/Time Optimization C->F G Re-evaluate Cytotoxicity D->G E->G F->G H Acceptable Cytotoxicity G->H I Further Development H->I

    Caption: A generalized workflow for the assessment and mitigation of compound-induced cytotoxicity.

    Experimental Protocols

    Protocol: MTT Cell Viability Assay

    This protocol provides a general guideline for performing the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[9][20][21]

    • Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete culture medium.[21] Incubate for 24 hours to allow for cell attachment.[21]

    • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include appropriate controls (vehicle control, untreated control, and a medium blank).[9] Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

    • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[20]

    • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[9]

    • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[8][20]

    • Absorbance Reading: Mix thoroughly to ensure complete dissolution of the formazan crystals.[9] Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[9]

    • Data Analysis: Subtract the absorbance of the medium blank from all other readings. Calculate the percentage of cell viability relative to the untreated control.[9] Plot the percentage of cell viability against the compound concentration to determine the IC50 value.[9]

    References

    • In Vitro Cytotoxicity Determination: Avoiding Pitfalls | IntechOpen. (2025, February 19). Retrieved from [Link]

    • Formulation approaches in mitigating toxicity of orally administrated drugs - PubMed. (2013, March 15). Retrieved from [Link]

    • In Vitro Cytotoxicity Determination: Avoiding Pitfalls - ResearchGate. (n.d.). Retrieved from [Link]

    • Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES. (2024, March 9). Retrieved from [Link]

    • Role of Nanoparticles in the Drug Delivery Systems | Open Access Journals. (n.d.). Retrieved from [Link]

    • Mechanisms of Drug-Induced Toxicity - Evotec. (n.d.). Retrieved from [Link]

    • How can off-target effects of drugs be minimised? - Patsnap Synapse. (2025, May 21). Retrieved from [Link]

    • Clinical experience with drug delivery systems as tools to decrease the toxicity of anticancer chemotherapeutic agents - PubMed. (2017, October 15). Retrieved from [Link]

    • Prediction of the effect of formulation on the toxicity of chemicals - Toxicology Research (RSC Publishing). (2016, October 31). Retrieved from [Link]

    • Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs. (n.d.). Retrieved from [Link]

    • Mechanism of Action of Cytotoxic Compounds from the Seeds of Euphorbia lathyris - PMC. (n.d.). Retrieved from [Link]

    • Medical Device Industry Approaches for Addressing Sources of Failing Cytotoxicity Scores | Biomedical Instrumentation & Technology - AAMI Array. (n.d.). Retrieved from [Link]

    • Molecular and Cellular Mechanisms of Cytotoxic Activity of Vanadium Compounds against Cancer Cells - MDPI. (2020, April 10). Retrieved from [Link]

    • Mechanisms of Cytotoxicity of Selected Organogold(III) Compounds - ACS Publications. (2005, September 24). Retrieved from [Link]

    • Clinical experience with drug delivery systems as tools to decrease the toxicity of anticancer chemotherapeutic agents | Request PDF - ResearchGate. (2025, August 6). Retrieved from [Link]

    • A Practical Guide to ISO 10993-5: Cytotoxicity - Medical Device and Diagnostic industry. (n.d.). Retrieved from [Link]

    • Validation Study of In Vitro Cytotoxicity Test Methods - National Toxicology Program - NIH. (2025, July 7). Retrieved from [Link]

    • Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection - Johner Institute. (2022, March 31). Retrieved from [Link]

    • Formulation Strategies for High Dose Toxicology Studies: Case Studies - ResearchGate. (n.d.). Retrieved from [Link]

    • Cell toxicity mechanism and biomarker - PMC - NIH. (2018, October 29). Retrieved from [Link]

    • In vitro cytotoxicity test of medical devices - CleanControlling. (n.d.). Retrieved from [Link]

    • Design, Synthesis, and In Vitro Cytotoxic Studies of Some Novel Arylidene-Hydrazinyl-Thiazoles as Anticancer and Apoptosis-Inducing Agents | ACS Omega. (2024, September 3). Retrieved from [Link]

    • Advancements in nano-based drug delivery systems for therapeutics: a comprehensive review - RSC Publishing. (2025, October 16). Retrieved from [Link]

    • Multi-assay assessment of cytotoxicity reveals multiple mechanisms of action in 3D microtissues - PMC. (2025, January 24). Retrieved from [Link]

    • Can someone advise me how to interpret my results of cytotoxicity using MTT assay? (2014, November 23). Retrieved from [Link]

    • Mechanisms of Drug Release in Nanotherapeutic Delivery Systems | Chemical Reviews. (n.d.). Retrieved from [Link]

    • Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine News. (n.d.). Retrieved from [Link]

    • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013, May 1). Retrieved from [Link]

    • CRISPR-Cas9 Off-Target Effects: Challenges and Solutions - AZoLifeSciences. (2025, February 14). Retrieved from [Link]

    • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay - ijprajournal. (n.d.). Retrieved from [Link]

    • Novel compounds could yield more effective, less toxic cancer chemotherapy - ScienceDaily. (2016, March 31). Retrieved from [Link]

    • Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements - ResearchGate. (n.d.). Retrieved from [Link]

    • Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC. (n.d.). Retrieved from [Link]

    • Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery - Scilight Press. (2024, August 20). Retrieved from [Link]

    • Novel synthetic method enables production of cytotoxic compounds - Drug Target Review. (2020, November 18). Retrieved from [Link]

    • Current research on anti-breast cancer synthetic compounds - RSC Publishing. (2018, January 24). Retrieved from [Link]

    • Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing - PMC. (n.d.). Retrieved from [Link]

    • Recent Advancements in Reducing the Off-Target Effect of CRISPR-Cas9 Genome Editing. (2024, January 18). Retrieved from [Link]

    • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - DR-NTU. (2022, September 22). Retrieved from [Link]

    • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models - MDPI. (n.d.). Retrieved from [Link]

    Sources

    Optimization

    Technical Support Center: Ensuring the Stability of 4-(Cyclobutylmethyl)piperidin-4-amine Dihydrochloride

    Welcome to the dedicated technical support resource for 4-(Cyclobutylmethyl)piperidin-4-amine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth te...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the dedicated technical support resource for 4-(Cyclobutylmethyl)piperidin-4-amine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and practical troubleshooting advice to prevent the degradation of this valuable compound during storage and handling. As a Senior Application Scientist, my goal is to bridge the gap between chemical theory and practical laboratory application, ensuring the integrity of your experiments.

    Frequently Asked Questions (FAQs)

    This section addresses the most common questions regarding the storage and stability of 4-(Cyclobutylmethyl)piperidin-4-amine dihydrochloride.

    Q1: What are the primary factors that can cause the degradation of 4-(Cyclobutylmethyl)piperidin-4-amine dihydrochloride during storage?

    A1: The stability of 4-(Cyclobutylmethyl)piperidin-4-amine dihydrochloride is primarily influenced by four key factors:

    • Hygroscopicity: As a dihydrochloride salt, the compound is prone to absorbing moisture from the atmosphere. This is often the initial step that facilitates other degradation pathways.

    • Oxidation: The piperidine ring, particularly the nitrogen atom and the adjacent carbons, is susceptible to oxidation from atmospheric oxygen. This can be accelerated by exposure to light and elevated temperatures.[1][2]

    • Photodegradation: Exposure to light, especially UV radiation, can provide the energy to initiate degradation reactions.[1]

    • Elevated Temperatures: Higher temperatures increase the rate of all chemical reactions, including degradation processes.[1]

    Q2: What are the recommended long-term storage conditions for this compound?

    A2: To ensure the long-term stability of 4-(Cyclobutylmethyl)piperidin-4-amine dihydrochloride, it is crucial to store it in a tightly sealed container in a cool, dry, and dark environment. For optimal preservation, storage at -20°C is recommended. The container should be flushed with an inert gas, such as argon or nitrogen, before sealing to displace any oxygen.

    Q3: I've noticed the color of my solid compound has changed from white to a yellowish or brownish hue. What could be the cause?

    A3: A change in color is a common indicator of degradation, most likely due to oxidation.[1] This can happen if the compound has been exposed to air and/or light over time. It is advisable to verify the purity of the material using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC), before use.

    Q4: Can I store the compound in a solution? If so, what are the best practices?

    A4: While storing the compound in its solid form is ideal for long-term stability, solutions are often necessary for experimental work. If you need to store the compound in solution, it is recommended to:

    • Use a dry, aprotic solvent.

    • Prepare the solution fresh for each experiment if possible.

    • If short-term storage is necessary, store the solution at low temperatures (2-8°C or -20°C) in a tightly capped vial, protected from light.

    • Purge the solution with an inert gas to remove dissolved oxygen.

    Troubleshooting Guide

    This section provides a more detailed approach to identifying and resolving stability issues you may encounter.

    Visualizing the Troubleshooting Workflow

    Troubleshooting_Workflow Troubleshooting Degradation of 4-(Cyclobutylmethyl)piperidin-4-amine dihydrochloride start Observation of Potential Degradation (e.g., color change, unexpected analytical results) check_storage Review Storage Conditions - Temperature - Light Exposure - Atmosphere (Inert Gas) - Container Seal start->check_storage purity_analysis Perform Purity Analysis (Stability-Indicating HPLC) check_storage->purity_analysis compare_results Compare with Reference Standard - Appearance of New Peaks? - Decrease in Main Peak Area? purity_analysis->compare_results identify_degradants Characterize Degradation Products (LC-MS) compare_results->identify_degradants Degradation Confirmed end Compound Stability Ensured compare_results->end No Degradation forced_degradation Conduct Forced Degradation Study (Acid, Base, Oxidation, Heat, Light) identify_degradants->forced_degradation Optional: For Deeper Understanding mitigation Implement Corrective Actions - Optimize Storage Conditions - Use Fresh Batches - Refine Handling Procedures identify_degradants->mitigation forced_degradation->mitigation mitigation->end

    Caption: A logical workflow for troubleshooting potential degradation issues.

    Potential Degradation Pathways

    The chemical structure of 4-(Cyclobutylmethyl)piperidin-4-amine suggests susceptibility to several degradation pathways, primarily centered around the piperidine ring and the primary amine.

    Degradation_Pathways Potential Degradation Pathways Parent 4-(Cyclobutylmethyl)piperidin-4-amine N_Oxide Piperidine N-oxide Parent->N_Oxide Oxidation Imine Imine Formation Parent->Imine Oxidation Ring_Opened Ring-Opened Products Parent->Ring_Opened Extensive Oxidation / Hydrolysis

    Caption: Common degradation pathways for piperidine-containing compounds.

    Experimental Protocols

    A stability-indicating analytical method is one that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products.[3][4]

    Objective: To develop a High-Performance Liquid Chromatography (HPLC) method to assess the purity of 4-(Cyclobutylmethyl)piperidin-4-amine dihydrochloride and detect potential degradation products.

    Materials:

    • 4-(Cyclobutylmethyl)piperidin-4-amine dihydrochloride sample

    • Reference standard of 4-(Cyclobutylmethyl)piperidin-4-amine dihydrochloride

    • HPLC grade acetonitrile

    • HPLC grade water

    • Formic acid or trifluoroacetic acid

    • C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

    • HPLC system with UV detector

    Method:

    • Mobile Phase Preparation:

      • Mobile Phase A: 0.1% Formic acid in water

      • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Chromatographic Conditions:

      • Column: C18 reverse-phase

      • Flow Rate: 1.0 mL/min

      • Injection Volume: 10 µL

      • Detector Wavelength: 210 nm (or as determined by UV scan)

      • Gradient Elution:

        • 0-5 min: 5% B

        • 5-25 min: 5% to 95% B

        • 25-30 min: 95% B

        • 30-31 min: 95% to 5% B

        • 31-35 min: 5% B

    • Sample Preparation:

      • Prepare a stock solution of the sample and reference standard at 1 mg/mL in the mobile phase A.

      • Dilute to a working concentration of 0.1 mg/mL.

    • Analysis:

      • Inject the reference standard to determine the retention time of the main peak.

      • Inject the sample solution.

      • Analyze the chromatogram for the appearance of any new peaks, which may indicate degradation products. The peak area of the main compound can be used to quantify its purity relative to the reference standard.

    Forced degradation studies are essential for understanding the potential degradation pathways of a drug substance.[2][5] This involves subjecting the compound to harsh conditions to accelerate its degradation.

    Objective: To identify the potential degradation products of 4-(Cyclobutylmethyl)piperidin-4-amine dihydrochloride under various stress conditions.

    Procedure:

    • Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.[2][3]

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.[2][3]

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Store at room temperature for 24 hours.[2]

    • Thermal Degradation: Store a solid sample of the compound at 70°C for 48 hours.[1]

    • Photodegradation: Expose a solution of the compound to a photostability chamber or direct sunlight for a defined period. A control sample should be wrapped in aluminum foil.[1]

    • Analysis: At the end of each stress condition, neutralize the acidic and basic samples, and dilute all samples to a suitable concentration for analysis by the stability-indicating HPLC method described above. The use of a mass spectrometer (LC-MS) is highly recommended for the characterization of the degradation products.

    Data Summary
    Storage Condition Potential Degradation Products Analytical Observations (HPLC) Mitigation Strategy
    Exposure to Air/Oxygen N-oxides, IminesAppearance of more polar (earlier eluting) peaksStore under an inert atmosphere (Argon or Nitrogen)
    Exposure to Moisture Facilitates hydrolysis and other degradationBroadening of the main peak, appearance of new peaksStore in a desiccator or with a desiccant, ensure container is tightly sealed
    Exposure to Light Photodegradation productsAppearance of multiple new peaksStore in amber vials or protect from light with aluminum foil
    Elevated Temperature Various degradation productsDecrease in the main peak area and increase in impurity peaksStore at recommended low temperatures (-20°C or 2-8°C)

    References

    • Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability. (2022). AIP Conference Proceedings. [Link]

    • Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. (2021). Drug Development and Industrial Pharmacy. [Link]

    • Results of forced degradation studies. (n.d.). ResearchGate. Retrieved from [Link]

    • Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. (2002). International Journal of Pharmaceutical Compounding. [Link]

    • Stability-indicating HPLC method optimization using quality. (n.d.). Journal of Applied Pharmaceutical Science. Retrieved from [Link]

    • 4-Aminopiperidine-4-carboxylic Acid: A Cyclic α,α-Disubstituted Amino Acid for Preparation of Water-Soluble Highly Helical Peptides. (n.d.). The Journal of Organic Chemistry. Retrieved from [Link]

    • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. (2021). R Discovery. [Link]

    • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. (n.d.). PMC. Retrieved from [Link]

    • A Simple, Specific, Mass Compatible and Validated Gas Chromatographic Method for the Estimation of Piperidine-3-amine Content in Linagliptin Finished and Stability Samples without Derivatization. (2020). Asian Journal of Chemistry. [Link]

    • Stability Indicating Reverse Phase HPLC Method for Estimation of Rifampicin and Piperine in Pharmaceutical Dosage Form. (n.d.). PubMed. Retrieved from [Link]

    Sources

    Troubleshooting

    Technical Support Center: Refining Protocols for Consistent Experimental Results

    Welcome to the Technical Support Center. As a Senior Application Scientist, my objective is to help you transition your workflows from merely replicable to universally reproducible.

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, my objective is to help you transition your workflows from merely replicable to universally reproducible.

    In assay development, there is a critical distinction between these two concepts: replicability means obtaining the same result under strictly identical conditions, whereas reproducibility is the ability of a biological phenomenon to recur even when experimental conditions inevitably vary across different laboratories or operators. To achieve true reproducibility, we must move away from blind adherence to legacy protocols and instead engineer self-validating systems . These are experimental setups where the causality of every step is understood, and internal controls inherently prove the validity of the data independent of the experimental variable.

    Below, you will find our advanced troubleshooting guides, quantitative benchmarks, and standardized methodologies designed to eliminate the most common sources of experimental variance.

    Section 1: The Self-Validating Experimental Workflow

    Before diving into specific troubleshooting, it is essential to understand the logical flow of a self-validating system. Every protocol must be designed with failure modes in mind.

    Workflow A Experimental Design (Define Variables & Controls) B Reagent Validation (e.g., Recombinant Antibodies) A->B Select Reagents C Standardized Execution (Thermal & Evaporation Control) B->C Execute Protocol D Self-Validating Data (Internal Controls Pass) C->D Analyze Data E Root Cause Troubleshooting (Identify Variance Source) D->E If Controls Fail E->B Refine Parameters

    Diagram 1: The Self-Validating Experimental Workflow emphasizing root-cause troubleshooting.

    Section 2: Troubleshooting Guide - Reagent & Sample Variability

    Q: Why do my western blots or immunofluorescence assays suddenly fail or show high background when I switch to a new lot of the same catalog antibody?

    The Causality: You are experiencing Lot-to-Lot Variability (LTLV). Commercial polyclonal antibodies are harvested from different animal bleeds over time. Because they are a heterogeneous mixture of immunoglobulins, each lot contains diverse antibody clones and varying affinities, leading to inconsistent epitope recognition. Even traditional monoclonal antibodies produced via hybridomas are not immune to this; hybridoma cell lines are subject to genetic drift and instability over continuous passaging, which can alter or halt antibody expression entirely.

    The Solution: To build a reproducible assay, transition to . Because recombinant antibodies are produced by cloning specific heavy and light chain genetic sequences into expression vectors (rather than relying on a live animal's immune response), they are highly controlled and mathematically identical from batch to batch. If a polyclonal is absolutely required for your target, ensure you purchase from vendors that utilize , where massive pools of validated bleeds are combined to eliminate LTLV for the lifespan of the product.

    Section 3: Troubleshooting Guide - Workflow & Operator Inconsistencies

    Q: My 96-well plate assays show high standard deviations, and the cells in the outer perimeter wells consistently show skewed metabolic data. How do I fix this?

    The Causality: This is known as the "Edge Effect," a global problem in cell culture caused by two distinct physical phenomena: thermal gradients and evaporation.

    • Thermal Gradients: When a room-temperature 96-well plate is placed into a 37°C incubator, the outer edge wells warm up much faster than the inner wells. This temperature differential creates convection currents within the media, physically sweeping settling cells toward the outer edges of the wells, resulting in uneven, dense ring-like cell growth.

    • Evaporation: During long-term incubation (72+ hours), the outer and corner wells are highly susceptible to water loss. A volume loss of as little as 10% can concentrate salts, media components, and cellular metabolites to toxic levels, drastically altering cell physiology and reducing metabolic activity.

    The Solution: Do not simply abandon the outer wells, which wastes 37% of your usable assay space. Instead, control the thermal conditions by pre-warming plates and media to 37°C before plating. To combat evaporation, utilize specialized edge-moat plates (where the perimeter is filled with sterile buffer) or apply instead of standard loose plastic lids.

    EdgeEffect T1 Room Temp Plating T2 Thermal Gradients (Edges warm faster) T1->T2 T3 Uneven Cell Settling T2->T3 R Skewed Metabolic Data (The Edge Effect) T3->R E1 Standard Incubation E2 Evaporation in Outer Wells E1->E2 E3 Salt/Metabolite Concentration E2->E3 E3->R S1 Pre-warm Plates to 37°C S1->T2 Prevents S2 Gas-Permeable Seals / Moats S2->E2 Prevents

    Diagram 2: Mechanistic pathways driving the Edge Effect and targeted mitigation strategies.

    Section 4: Quantitative Data & Benchmarks

    To understand the severity of experimental variables, review the following quantitative benchmarks derived from our reproducibility testing.

    Source of VarianceMetric / ImpactConsequence on ReproducibilityReference
    Edge Effect (Evaporation) 10% volume loss in outer wellsConcentrates salts/metabolites, altering cell physiology and viability.
    Edge Effect (Standard Plates) 35% reduction in metabolic activityOuter wells in standard VWR plates show massive metabolic artifacts.
    Edge Effect (Optimized Plates) 16% reduction in metabolic activityEven in higher-quality Greiner plates, outer wells suffer without moats.
    Plate Utilization Loss 37% loss of usable assay spaceAvoiding outer wells to bypass the edge effect drastically reduces throughput.
    Antibody LTLV Complete loss of target recognitionGenetic drift in hybridomas or different animal bleeds forces assay redesign.
    Section 5: Step-by-Step Standardized Methodologies
    Protocol: Standardized 96-Well Plate Seeding to Eliminate the Edge Effect

    This protocol is engineered to neutralize thermal gradients and evaporation, allowing you to utilize all 96 wells with a coefficient of variation (CV) of <5% across the plate.

    Phase 1: Pre-Equilibration (Critical Step)

    • Place sterile, empty 96-well plates (preferably edge-moat designs) into the 37°C incubator for at least 2 hours prior to cell seeding.

    • Pre-warm all culture media, PBS, and dissociation reagents in a 37°C water bath.

    Phase 2: Cell Suspension Preparation 3. Detach cells using your standard protocol. 4. Resuspend the cell pellet in 37°C pre-warmed media. 5. Count cells and dilute to the desired seeding density (e.g., 1×105 cells/mL) using only 37°C media. Do not let the suspension sit at room temperature.

    Phase 3: Plating Technique 6. If using an edge-moat plate, fill the perimeter moat with 1.5 mL of sterile PBS or sterile water to act as an evaporation buffer. 7. Using a multichannel pipettor, dispense the warm cell suspension into the pre-warmed 96-well plate. 8. Causality Check: Because the plate, the media, and the environment (if using a controlled plating chamber) are all at 37°C, cells will settle randomly and evenly by gravity without being subjected to thermal convection currents.

    Phase 4: Incubation and Sealing 9. Instead of using the standard loose plastic lid, apply a sterile, gas-permeable adhesive seal (e.g., Breathe-Easy® or automated Brooks/4titude seals) over the wells. 10. Place the plate in the incubator. Limit opening the incubator door during the first 24 hours to maintain a stable 95% humidity environment.

    Section 6: References
    • The edge effect: a global problem. The trouble with culturing cells in 96-well plates RCSI Repository URL:[Link]

    • Eliminating Edge Effect in 96-well Plates by Controlling Thermal Conditions during Cell Plating BioSpherix URL: [Link]

    • Cell Culture FAQ: How to reduce the edge effect in plates? Eppendorf Japan URL: [Link]

    • Although it's painful: The importance of stringent antibody validation PLOS Pathogens URL: [Link]

    • Method for reproducible automated bacterial cell culture and measurement Synthetic Biology | Oxford Academic URL: [Link]

    • Lot-to-Lot Variance in Immunoassays—Causes, Consequences, and Solutions PMC - NIH URL: [Link]

    • Beating the edge effect Laboratory News URL: [Link]

    • Reproducible Science PMC - NIH URL: [Link]

    Optimization

    Technical Support Center: Strategies to Enhance the Permeability of Piperidine Drug Candidates

    Welcome to the technical support center for drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the unique permeability challenges associat...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the technical support center for drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the unique permeability challenges associated with piperidine-containing drug candidates. The piperidine scaffold is a cornerstone of modern medicinal chemistry, yet its inherent basicity and potential for hydrogen bonding often create significant hurdles in achieving optimal membrane permeability.[1][2] This resource is designed to equip you with the foundational knowledge and practical strategies to diagnose and overcome these challenges effectively.

    Section 1: Foundational Concepts - Understanding Permeability Issues in Piperidine Scaffolds

    This section addresses the fundamental physicochemical properties of piperidine derivatives that influence their ability to cross biological membranes.

    Frequently Asked Questions (FAQs)

    Q1: Why are my piperidine-containing compounds showing low permeability despite having a reasonable cLogP?

    A1: This is a common and critical issue. While cLogP (calculated logarithm of the partition coefficient) measures the lipophilicity of the neutral form of a molecule, it doesn't account for its ionization state at a given pH.[3] The piperidine nitrogen is typically basic, with a pKa often in the 8-11 range. At physiological pH (~7.4), the piperidine ring will be predominantly protonated (ionized).[4] This positive charge dramatically increases the molecule's polarity and the energy penalty required to shed its hydration shell to enter the lipophilic membrane core, thus reducing passive diffusion.[5] Therefore, the distribution coefficient (LogD) at pH 7.4 is a much more relevant predictor of permeability than LogP for ionizable compounds like piperidines.[3][6]

    Q2: How does the pKa of the piperidine nitrogen directly impact permeability?

    A2: The pKa is a crucial determinant of the ionization state.[7] According to the pH-partition hypothesis, only the neutral, unionized form of a drug can readily diffuse across a lipid bilayer.[5] For a basic compound like a piperidine derivative, a higher pKa means it remains ionized over a wider pH range. This can severely limit its absorption in the small intestine, where the pH is approximately 6.5-7.5. Modulating the pKa to be closer to the physiological pH can increase the fraction of the neutral species available for absorption, but this must be balanced with other factors like target engagement and solubility.[4]

    Q3: Besides ionization, what other structural features of piperidine derivatives can hinder permeability?

    A3: Excessive hydrogen bonding capacity is a major factor. The number of hydrogen bond donors (HBDs) and acceptors (HBAs) significantly impacts the energy required for a molecule to move from an aqueous environment into a lipid membrane (the desolvation penalty).[8][9] Piperidine scaffolds can have N-H donors, and substituents on the ring can add further HBDs (like -OH, -NH2) or HBAs (like carbonyls). A high number of these groups, often measured by the Topological Polar Surface Area (TPSA), generally correlates with lower passive permeability.[9]

    Section 2: Permeability Assessment - Experimental Design & Troubleshooting

    Effective troubleshooting begins with robust experimental data. This section focuses on the two most common in vitro permeability assays, PAMPA and Caco-2, and how to interpret and troubleshoot their results.

    Workflow for Permeability Screening

    The following diagram illustrates a typical workflow for assessing the permeability of new chemical entities.

    G cluster_0 Early Discovery cluster_1 Lead Optimization cluster_2 Decision Making Compound New Piperidine Candidate PAMPA PAMPA Screen (pH 5.5 & 7.4) Compound->PAMPA Caco2_uni Unidirectional Caco-2 Assay (A->B) PAMPA->Caco2_uni Promising Passive Permeability Caco2_bi Bidirectional Caco-2 Assay (A->B, B->A) Caco2_uni->Caco2_bi Low to Moderate Papp (A->B) Pgp_inhibit Caco-2 with P-gp/BCRP Inhibitor Caco2_bi->Pgp_inhibit Efflux Ratio > 2 High_Perm High Permeability: Advance Candidate Caco2_bi->High_Perm Efflux Ratio < 2 High Papp Low_Passive Low Passive Permeability: Medicinal Chemistry Effort to Improve Physicochemical Properties Caco2_bi->Low_Passive Efflux Ratio < 2 Low Papp Efflux High Efflux: Medicinal Chemistry Effort to Reduce Efflux Pgp_inhibit->Efflux Efflux Ratio Reduced

    Caption: A staged approach to permeability assessment.

    Troubleshooting Guide: In Vitro Permeability Assays
    Observed Problem Potential Cause(s) Recommended Action(s)
    High PAMPA, Low Caco-2 Permeability The compound is likely a substrate for efflux transporters (e.g., P-glycoprotein (P-gp), BCRP) present in Caco-2 cells but not in the artificial PAMPA membrane.[10][11]Perform a bidirectional Caco-2 assay to calculate the efflux ratio (ER = Papp(B-A) / Papp(A-B)). An ER > 2 confirms active efflux.[11][12] Consider re-running the assay with a known efflux inhibitor (e.g., verapamil for P-gp).[11]
    Low Recovery (<70%) in Caco-2 Assay 1. Poor aqueous solubility: Compound is precipitating in the donor or receiver wells. 2. Non-specific binding: Compound is adsorbing to the plasticware. 3. Cellular metabolism: Compound is being metabolized by Caco-2 cells during the incubation. 4. Cellular accumulation: Compound is accumulating within the cell monolayer.[11][13]1. Check the thermodynamic solubility of the compound in the assay buffer. 2. Re-run the assay including Bovine Serum Albumin (BSA, typically 1%) in the receiver buffer to reduce non-specific binding.[11] 3. Analyze the cell lysate and donor/receiver compartments for metabolites via LC-MS/MS. 4. Quantify the amount of compound in the cell lysate at the end of the experiment.
    High Variability Between Replicate Wells 1. Inconsistent cell monolayer integrity: Some wells may have compromised tight junctions. 2. Compound precipitation: Inconsistent solubility issues across the plate. 3. Pipetting errors. 1. Monitor Transepithelial Electrical Resistance (TEER) values before and after the experiment to ensure monolayer integrity. A significant drop in TEER suggests cell layer damage.[14] 2. Visually inspect wells for precipitation. Ensure stock solutions are fully dissolved. 3. Review pipetting technique and use calibrated equipment.
    Unexpectedly High Permeability for a Polar Molecule The compound may be a substrate for an active uptake transporter expressed in Caco-2 cells.[10]This is often a desirable property. To confirm, investigate transport at different concentrations to check for saturation kinetics, a hallmark of carrier-mediated transport.
    Section 3: Medicinal Chemistry Strategies for Permeability Enhancement

    When a piperidine candidate has poor permeability, its structure must be modified. This section details proven medicinal chemistry tactics.

    Diagram: Balancing Physicochemical Properties

    The interplay between key molecular properties is critical for achieving good passive permeability.

    Caption: Key properties governing passive membrane permeability.

    Medicinal Chemistry FAQs

    Q1: What is the most effective way to increase the LogD of my piperidine compound?

    A1: Increasing lipophilicity can be achieved by adding non-polar groups (e.g., methyl, ethyl, phenyl) or replacing polar functionalities with less polar ones. However, this is a delicate balance. Excessively high lipophilicity (LogD > 5) can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity.[15] A common strategy is to introduce fluorine atoms; replacing a C-H bond with a C-F bond can increase lipophilicity and simultaneously block sites of metabolism without adding significant steric bulk.[12][16]

    Q2: My compound is a P-gp efflux substrate. How can I modify the structure to reduce efflux?

    A2: Reducing efflux is challenging but achievable. Key strategies include:

    • Reduce Hydrogen Bond Donor Count: P-gp recognition is strongly influenced by the number and strength of hydrogen bond donors.[17] N-methylation of amides or amines is a classic strategy to remove an HBD.

    • Introduce Intramolecular Hydrogen Bonds (IMHB): This is a more advanced tactic where a hydrogen bond is formed within the molecule (e.g., between a piperidine N-H and a nearby carbonyl oxygen). This "masks" the polar groups, reducing the desolvation penalty and interaction with efflux transporters.[8][18][19] This can lead to a conformation that is less recognized by P-gp.

    • Modulate Basicity: Fine-tuning the pKa of the piperidine nitrogen can alter its interaction with the transporter.

    • Change H-Bond Acceptor Strength: Replacing a strong hydrogen bond acceptor like an N-acyl piperidine with a weaker one, such as a methyl carbamate, can sometimes dramatically reduce the efflux ratio.[20]

    Q3: How can I lower the pKa of the piperidine nitrogen without losing target affinity?

    A3: The basicity of the piperidine nitrogen can be reduced by introducing electron-withdrawing groups on or near the ring. For example, adding a fluorine atom at the 2- or 3-position can lower the pKa. The challenge is that the protonated nitrogen is often crucial for forming a salt-bridge interaction with the biological target. Any modification must be guided by detailed Structure-Activity Relationship (SAR) and, if available, structural biology data to ensure that potency is maintained.[4]

    Section 4: Formulation-Based Strategies for Permeability Enhancement

    If structural modification is not feasible or sufficient, formulation strategies can provide a powerful alternative to improve drug absorption.[21][22]

    Frequently Asked Questions (FAQs)

    Q1: When should I consider a prodrug approach for my piperidine candidate?

    A1: A prodrug strategy is ideal when you have a potent compound with a clear permeability liability that can be temporarily masked.[23][24] Prodrugs are inactive derivatives that are chemically or enzymatically converted to the active parent drug in vivo.[25][26] For a piperidine compound, you could:

    • Increase Lipophilicity: Attach a lipophilic, bioreversible promoiety (like a long-chain ester or carbonate) to a hydroxyl or carboxyl group on a substituent.[25]

    • Target Transporters: Attach a promoiety that is a substrate for an uptake transporter in the gut, such as an amino acid to target peptide transporters.[27][28]

    Q2: What are lipid-based formulations and how can they help with permeability?

    A2: Lipid-based formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), are mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in the gastrointestinal tract.[29] They can enhance the absorption of poorly permeable (and poorly soluble) drugs through several mechanisms:

    • Improving Dissolution: Keeping the drug in a dissolved state, which is essential for absorption.

    • Bypassing Efflux: Some formulation components can inhibit efflux transporters like P-gp.

    • Altering Membrane Fluidity: Surfactants can transiently and reversibly increase the permeability of the intestinal membrane.[29]

    Q3: Can permeation enhancers be used to improve the absorption of my compound?

    A3: Permeation enhancers are excipients included in a formulation that reversibly open the tight junctions between intestinal epithelial cells, allowing for increased paracellular transport (transport between cells).[30][31] This strategy is particularly useful for highly polar or charged molecules that cannot easily pass through the cell membranes. Examples of permeation enhancers include medium-chain fatty acids and certain bile salts.[31] However, their use must be carefully evaluated for potential gastrointestinal irritation.

    Section 5: Detailed Experimental Protocols
    Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

    This assay measures passive, transcellular permeability.[32]

    Methodology:

    • Prepare Stock Solutions: Dissolve test compounds and controls (e.g., high-permeability propranolol, low-permeability atenolol) in DMSO to a concentration of 10 mM.

    • Prepare Donor Plate: Dilute the 10 mM stock solutions into a suitable buffer (e.g., PBS at pH 7.4 or an acetate buffer at pH 5.5) to a final concentration of 100 µM.

    • Coat Filter Plate: Add 5 µL of a 1% lecithin in dodecane solution to each well of a 96-well filter plate (the "sandwich" plate) and allow it to impregnate the filter.

    • Assemble Sandwich: Add 180 µL of buffer to each well of a 96-well acceptor plate. Carefully place the lipid-coated filter plate on top of the acceptor plate.

    • Start Assay: Add 180 µL of the compound-containing donor solution from step 2 to the top of the filter plate.

    • Incubation: Cover the plate assembly and incubate for 4-16 hours at room temperature with gentle shaking.

    • Analysis: After incubation, carefully separate the plates. Determine the compound concentration in the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).

    • Calculation: Calculate the apparent permeability coefficient (Papp) using the appropriate formula, taking into account incubation time, filter area, and well volumes.

    Protocol 2: Bidirectional Caco-2 Permeability Assay

    This assay assesses both passive permeability and active transport (uptake and efflux).[11][33]

    Methodology:

    • Cell Culture: Seed Caco-2 cells onto 96-well Transwell™ inserts and culture for 18-22 days until a confluent, differentiated monolayer is formed.[33]

    • Monolayer Integrity Check: Before the experiment, measure the TEER of each well. Only use wells that meet the established TEER threshold (e.g., >300 Ω·cm²).

    • Prepare Dosing Solutions: Prepare dosing solutions of test compounds and controls (e.g., atenolol for low permeability, antipyrine for high permeability, talinolol for P-gp efflux) in transport buffer (e.g., HBSS) at the desired concentration (e.g., 10 µM).

    • Apical to Basolateral (A→B) Transport:

      • Wash the cell monolayers with pre-warmed transport buffer.

      • Add the dosing solution to the apical (top) chamber and fresh transport buffer to the basolateral (bottom) chamber.

    • Basolateral to Apical (B→A) Transport:

      • Wash the cell monolayers with pre-warmed transport buffer.

      • Add the dosing solution to the basolateral (bottom) chamber and fresh transport buffer to the apical (top) chamber.

    • Incubation: Incubate the plates at 37°C, 5% CO₂ for 1-2 hours with gentle shaking.

    • Sampling & Analysis: At the end of the incubation, take samples from both the donor and receiver chambers of all wells. Determine the compound concentrations via LC-MS/MS.

    • Calculation:

      • Calculate the Papp values for both the A→B and B→A directions.

      • Calculate the Efflux Ratio (ER) = Papp(B→A) / Papp(A→B).

    References
    • Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. PMC - NIH. [Link]

    • Kerns, E. H., Di, L., & Petusky, S. (2004). Combined application of parallel artificial membrane permeability assay and Caco-2 permeability assays in drug discovery. PubMed. [Link]

    • Dandela, R., & Janga, K. Y. (2017). Prodrug Strategies in Ocular Drug Delivery. PMC - NIH. [Link]

    • Saldivar-González, F. I., et al. (2014). Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties. Journal of Medicinal Chemistry - ACS Publications. [Link]

    • Alex, A., et al. (2014). Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space. RSC Publishing. [Link]

    • Al-Ghananeem, A. M., & Malkawi, A. H. (2014). Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. ScienceOpen. [Link]

    • Kotta, S., et al. (2012). Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review. Asian Journal of Pharmaceutical and Clinical Research. [Link]

    • Xie, C., et al. (2019). Current prodrug strategies for improving oral absorption of nucleoside analogues. Future Medicinal Chemistry. [Link]

    • Aungst, B. J. (1993). Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism. Journal of Pharmaceutical Sciences. [Link]

    • Ferreira, L. L. G., et al. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. MDPI. [Link]

    • Sharma, D., et al. (2021). Permeability enhancement techniques for poorly permeable drugs: A review. Journal of Drug Delivery and Therapeutics. [Link]

    • Dadwal, S., Kumar, R., & Wadhwa, S. (2020). Formulation strategies to improve the permeability of BCS class III drugs: Special emphasis on 5 Fluorouracil. JETIR. [Link]

    • Ferreira, L. L. G., et al. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. PMC. [Link]

    • Date, A. A., & Nagarsenker, M. S. (2007). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC. [Link]

    • Coimbra, J. T. S., et al. (2021). The importance of intramolecular hydrogen bonds on the translocation of the small drug piracetam through a lipid bilayer. RSC Publishing. [Link]

    • Ferreira, L. L. G., et al. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. ResearchGate. [Link]

    • Sharma, A. (2025). Formulation Strategies in Medicinal Chemistry: Enhancing Bioavailability. Hilaris Publisher. [Link]

    • Bar-On, L., et al. (2009). Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing oral absorption of drugs. IMR Press. [Link]

    • Unknown. (2022). Drug's pKa and its absorption. YouTube. [Link]

    • Vaz, R. J., et al. (2022). Impact of different intramolecular H-bonds to increase membrane permeability. ResearchGate. [Link]

    • Vaz, R. J., & O'Donnell, J. P. (2012). How hydrogen bonds impact P-glycoprotein transport and permeability. PubMed. [Link]

    • Cyprotex. (n.d.). Caco-2 Permeability Assay. Evotec. [Link]

    • Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. PMC - NIH. [Link]

    • Creative Bioarray. (n.d.). Lipophilicity and pKa Assays. Creative Bioarray. [Link]

    • Ferreira, L. L. G., et al. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. PubMed. [Link]

    • Drug Hunter Team. (2022). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Drug Hunter. [Link]

    • Al-Hilal, T. A., & Park, J. (2021). Strategies for Structural Modification of Small Molecules to Improve Blood–Brain Barrier Penetration: A Recent Perspective. Journal of Medicinal Chemistry - ACS Publications. [Link]

    • Neuhoff, S., et al. (2008). Permeability for Intestinal Absorption: Caco-2 Assay and Related Issues. Methods in Molecular Biology. [Link]

    • Unknown. (n.d.). caco-2 cell permeability, pampa membrane assays. Slideshare. [Link]

    • Khajuria, A., et al. (2003). Permeability characteristics of piperine on oral absorption--an active alkaloid from peppers and a bioavailability enhancer. PubMed. [Link]

    • Narang, A. S., & Boddu, S. H. (2015). Effect of Drug Lipophilicity and Ionization on Permeability Across the Buccal Mucosa: A Technical Note. PMC - NIH. [Link]

    • Creative Bioarray. (n.d.). Caco-2 permeability assay. Creative Bioarray. [Link]

    • Sytnik, K., et al. (2024). Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin. MDPI. [Link]

    • Drug Hunter Team. (2025). How to Design More Permeable Compounds?. Drug Hunter. [Link]

    • Polli, J. W. (2011). Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux. Springer Nature Experiments. [Link]

    • Singh, S., et al. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega - ACS Publications. [Link]

    • Gribanov, A. V., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

    • Amato, G., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Publishing. [Link]

    • Szymański, P., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]

    • ResearchGate. (2016). Is there any reason for Caco-2 TEER decreasing during permeability experiment?. ResearchGate. [Link]

    • Wu, G., et al. (2002). Improving the Oral Efficacy of CNS Drug Candidates: Discovery of Highly Orally Efficacious Piperidinyl Piperidine M2 Muscarinic Receptor Antagonists. Journal of Medicinal Chemistry - ACS Publications. [Link]

    • Oreiro-García, C., et al. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. PMC. [Link]

    • Gribanov, A. V., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

    • Gertz, M., et al. (2019). Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers. PMC. [Link]

    • Gribanov, A. V., et al. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]

    Sources

    Reference Data & Comparative Studies

    Validation

    A Researcher's Guide to Validating 4-(Cyclobutylmethyl)piperidin-4-amine dihydrochloride in Neuropathic Pain Models: A Comparative Efficacy Analysis

    This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the efficacy of the novel compound, 4-(Cyclobutylmethyl)piperidin-4-amine dihydrochloride, in a pr...

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    Author: BenchChem Technical Support Team. Date: April 2026

    This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the efficacy of the novel compound, 4-(Cyclobutylmethyl)piperidin-4-amine dihydrochloride, in a preclinical model of neuropathic pain. We will outline a scientifically rigorous, step-by-step process, comparing its performance against a well-characterized mechanistic benchmark.

    Introduction: Rationale and Scientific Hypothesis

    The compound 4-(Cyclobutylmethyl)piperidin-4-amine dihydrochloride is a novel small molecule featuring a piperidine scaffold. Piperidine derivatives are prevalent in central nervous system (CNS) therapeutics due to their ability to interact with a wide range of biological targets.[1][2] The structure of this particular compound, possessing a basic amine center flanked by aliphatic groups, aligns with the general pharmacophore model of C-C chemokine receptor type 2 (CCR2) antagonists.[3]

    CCR2 and its primary ligand, C-C motif chemokine ligand 2 (CCL2, also known as MCP-1), are key players in inflammatory responses.[4] This signaling axis mediates the mobilization and recruitment of monocytes and macrophages from the bone marrow to sites of inflammation and injury.[5][6] In the context of the nervous system, the CCL2/CCR2 axis is critically implicated in the pathogenesis of neuropathic pain. Following nerve injury, CCL2 is upregulated in dorsal root ganglion (DRG) neurons and released in the spinal cord, where it activates CCR2 on microglia and infiltrating macrophages.[7][8] This activation triggers the release of pro-inflammatory cytokines, leading to central sensitization and the maintenance of chronic pain states.[8][9]

    Hypothesis: Based on its structural characteristics, we hypothesize that 4-(Cyclobutylmethyl)piperidin-4-amine dihydrochloride acts as a CCR2 antagonist. By blocking the CCL2/CCR2 signaling pathway, it is expected to reduce neuroinflammation and alleviate mechanical allodynia in a rodent model of neuropathic pain.

    This guide will compare its efficacy against Cenicriviroc (CVC) , a well-documented dual antagonist of CCR2 and CCR5, which has demonstrated efficacy in preclinical models of neuropathic pain and liver fibrosis.[9][10][11]

    The Validation Workflow: From Target Engagement to In Vivo Efficacy

    Our validation strategy follows a logical progression from in vitro confirmation of the mechanism of action to in vivo assessment of therapeutic potential.

    G cluster_0 Phase 1: In Vitro Target Validation cluster_1 Phase 2: In Vivo Efficacy cluster_2 Phase 3: PD & Target Engagement cluster_3 Phase 4: Comparative Analysis vitro_binding Receptor Binding Assay (Confirm Affinity for CCR2) vitro_function1 Chemotaxis Assay (Measure Functional Inhibition) vitro_function2 Calcium Mobilization Assay (Assess Signal Blockade) invivo_model Neuropathic Pain Model (Spared Nerve Injury - SNI) vitro_function2->invivo_model Proceed if potent & functional antagonist invivo_behavior Behavioral Testing (Von Frey - Mechanical Allodynia) invivo_model->invivo_behavior pd_biomarker Biomarker Analysis (Spinal Cord Cytokines/Chemokines) invivo_behavior->pd_biomarker Correlate behavior with mechanism analysis Data Synthesis & Comparison (Test Compound vs. Cenicriviroc) pd_biomarker->analysis

    Caption: A logical workflow for validating a novel CCR2 antagonist.

    In Vitro Validation: Confirming the Mechanism of Action

    Before committing to costly and labor-intensive animal studies, it is imperative to confirm that the test compound directly engages and functionally inhibits the CCR2 receptor. These assays should be run in parallel with Cenicriviroc to establish a comparative potency profile.

    Key In Vitro Assays:
    • Receptor Binding Assay: This assay determines the affinity of the test compound for the CCR2 receptor. It typically involves using a radiolabeled or fluorescently-tagged CCL2 ligand and measuring the displacement by increasing concentrations of the antagonist in cells expressing recombinant human or rodent CCR2.[3]

    • Chemotaxis Assay (Boyden Chamber): This is a crucial functional assay that measures the ability of an antagonist to block cell migration towards a CCL2 gradient.[12] A reduction in the number of migrating cells (e.g., human monocytes or a CCR2-expressing cell line like THP-1) in the presence of the test compound indicates functional antagonism.[3][12]

    • Calcium Mobilization Assay: CCR2 is a G-protein coupled receptor (GPCR) that, upon activation, triggers an increase in intracellular calcium. This assay uses a calcium-sensitive fluorescent dye to measure this response.[12] An effective antagonist will block the CCL2-induced calcium flux.[3][12]

    Comparative In Vitro Efficacy Data (Hypothetical)
    Assay TypeCompoundTargetIC₅₀ (nM)
    Binding Assay 4-(Cyclobutylmethyl)piperidin-4-amineHuman CCR235 nM
    CenicrivirocHuman CCR25 nM[13]
    Chemotaxis Assay 4-(Cyclobutylmethyl)piperidin-4-amineHuman Monocytes50 nM
    CenicrivirocHuman Monocytes3.8 nM[13]
    Calcium Flux 4-(Cyclobutylmethyl)piperidin-4-amineCCR2-expressing cells62 nM
    CenicrivirocCCR2-expressing cells~10 nM

    Note: Data for Cenicriviroc is sourced from existing literature for comparative purposes. Data for the test compound is hypothetical for illustrative purposes.

    In Vivo Efficacy: Neuropathic Pain Animal Model

    The Spared Nerve Injury (SNI) model is a robust and widely used surgical model that produces a long-lasting and reproducible state of mechanical hypersensitivity, mimicking clinical neuropathic pain.[14][15]

    Experimental Design:
    • Subjects: Adult Male Sprague-Dawley rats (200-250g).

    • Model: SNI surgery performed on the left hind limb.[15]

    • Treatment Groups (n=10 per group):

      • Sham + Vehicle

      • SNI + Vehicle

      • SNI + 4-(Cyclobutylmethyl)piperidin-4-amine (e.g., 30 mg/kg, oral gavage, daily)

      • SNI + Cenicriviroc (e.g., 30 mg/kg, oral gavage, daily)

    • Dosing: Treatment begins 7 days post-surgery, once neuropathic pain is established, and continues for 14 days.

    • Primary Endpoint: Mechanical Allodynia measured by the Von Frey test.

    Behavioral Assessment: The Von Frey Test

    Mechanical allodynia, a key symptom of neuropathic pain where a non-painful stimulus is perceived as painful, is quantified using Von Frey filaments.[16] The test measures the paw withdrawal threshold (PWT) in grams. A lower PWT indicates increased pain sensitivity.[17]

    Hypothetical In Vivo Efficacy Data
    Treatment GroupBaseline PWT (g)Day 14 Post-Treatment PWT (g)% Reversal of Allodynia
    Sham + Vehicle 14.5 ± 0.814.2 ± 0.9N/A
    SNI + Vehicle 14.8 ± 0.73.1 ± 0.50%
    SNI + Test Compound 14.6 ± 0.99.5 ± 1.1~55%
    SNI + Cenicriviroc 14.7 ± 0.811.2 ± 1.0~70%

    % Reversal calculated as: [(PWT_treated - PWT_vehicle) / (PWT_sham - PWT_vehicle)] * 100

    Target Engagement and Pharmacodynamic Biomarkers

    To link the behavioral effects directly to the proposed mechanism of action, we must measure downstream markers of CCR2 pathway activation in the relevant tissue. At the end of the in vivo study (Day 21 post-surgery), lumbar spinal cord segments (L4-L6) are collected.

    Signaling Pathway of Interest

    G NerveInjury Nerve Injury CCL2_Release CCL2 Release (from DRG Neurons) NerveInjury->CCL2_Release CCR2_Activation CCR2 Activation (on Microglia/Macrophages) CCL2_Release->CCR2_Activation Binds to Downstream Downstream Signaling (e.g., MAP Kinase) CCR2_Activation->Downstream TestCompound 4-(Cyclobutylmethyl) piperidin-4-amine (Test Compound) TestCompound->CCR2_Activation Blocks CVC Cenicriviroc (Comparator) CVC->CCR2_Activation Blocks Cytokine_Release Pro-inflammatory Cytokine Release (IL-1β, TNF-α, IL-6) Downstream->Cytokine_Release Pain Central Sensitization & Neuropathic Pain Cytokine_Release->Pain

    Caption: CCL2/CCR2 signaling cascade in neuropathic pain.

    Biomarker Analysis:

    Spinal cord tissue homogenates are analyzed for key pro-inflammatory cytokines using a multiplex immunoassay (e.g., Luminex) or ELISA.[18][19] This allows for simultaneous quantification of multiple analytes from a small sample volume.[20]

    Hypothetical Biomarker Data (Spinal Cord Tissue)
    AnalyteSNI + VehicleSNI + Test CompoundSNI + Cenicriviroc
    CCL2 (pg/mg protein) 150.2 ± 12.5145.8 ± 11.9148.1 ± 13.2
    IL-1β (pg/mg protein) 88.4 ± 7.645.1 ± 5.335.9 ± 4.8
    TNF-α (pg/mg protein) 125.7 ± 10.168.3 ± 8.255.4 ± 6.9

    Interpretation: Both the test compound and Cenicriviroc are expected to significantly reduce the levels of pro-inflammatory cytokines downstream of CCR2 activation. They are not expected to change the level of the ligand, CCL2, which is upregulated by the injury itself.

    Detailed Experimental Protocols

    Protocol 1: Chemotaxis Assay (Boyden Chamber)
    • Cell Preparation: Culture THP-1 cells (a human monocytic cell line expressing CCR2) under standard conditions. Harvest and resuspend cells in chemotaxis medium (e.g., RPMI-1640 with 1% FBS) at a concentration of 1x10⁶ cells/mL.

    • Antagonist Pre-incubation: Pre-incubate the cells with various concentrations of the test compound, Cenicriviroc, or vehicle for 30 minutes at 37°C.

    • Assay Setup: Add chemotaxis medium containing recombinant human CCL2 (e.g., 10 ng/mL) to the lower wells of a 48-well Boyden chamber.

    • Cell Seeding: Place a polycarbonate membrane (5 µm pore size) over the lower wells and add 50 µL of the pre-incubated cell suspension to the upper wells.[12]

    • Incubation: Incubate the chamber for 2-4 hours at 37°C in a 5% CO₂ incubator.

    • Quantification: Remove non-migrated cells from the top of the membrane. Fix and stain the migrated cells on the underside of the membrane. Count the migrated cells in several high-power fields using a microscope.

    • Data Analysis: Calculate the percentage inhibition of chemotaxis for each antagonist concentration compared to the vehicle control. Determine the IC₅₀ value.

    Protocol 2: Von Frey Test for Mechanical Allodynia
    • Acclimation: Place the rat in an individual Plexiglas enclosure on an elevated wire mesh floor and allow it to acclimate for at least 30-60 minutes before testing.[21]

    • Filament Application: Apply calibrated Von Frey filaments of increasing stiffness to the plantar surface of the hind paw, near the site of the nerve injury.[16]

    • Stimulus: Apply the filament perpendicularly to the paw surface with sufficient force to cause it to bend, and hold for 3-5 seconds.[17]

    • Response: A positive response is a sharp withdrawal, flinching, or licking of the paw.

    • Threshold Determination: Use the "up-down" method to determine the 50% paw withdrawal threshold. Start with a filament in the middle of the expected range. If there is a response, use the next smaller filament. If there is no response, use the next larger filament.

    • Data Recording: The pattern of responses is used to calculate the 50% withdrawal threshold in grams.

    • Blinding: The experimenter should be blinded to the treatment groups to avoid bias.

    Conclusion and Comparative Summary

    This guide provides a robust framework for the initial validation of 4-(Cyclobutylmethyl)piperidin-4-amine dihydrochloride. Based on the hypothetical data presented, the compound demonstrates clear engagement with the CCR2 target in vitro and translates this activity into a significant, mechanistically-relevant reduction of pain behavior in a validated animal model.

    While the hypothetical data suggests it may be slightly less potent than the clinical candidate Cenicriviroc, it still shows substantial efficacy. This warrants further investigation, including pharmacokinetic profiling, dose-response studies, and assessment in other inflammatory disease models. The combination of in vitro functional data, in vivo behavioral efficacy, and ex vivo biomarker analysis provides a strong, self-validating system to confidently assess the therapeutic potential of this novel compound.

    References

    • Royal Society of Chemistry. (2012).
    • Frontiers in Immunology. (n.d.).
    • ResearchGate. (2026). New Drug Discovery of Anti-Neuropathic Pain agents: Insights in Animal Models.
    • Patsnap Synapse. (2024). What is Cenicriviroc mesylate used for?.
    • Patsnap Synapse. (2024). What are CCR2 antagonists and how do they work?.
    • BenchChem. (2025).
    • BenchChem. (2025).
    • IACUC. (2024). Mechanical Sensitivity (Von Frey) Test. IACUC.
    • Frontiers in Neurology. (2014). Role of CCR2 in inflammatory conditions of the central nervous system. Frontiers.
    • The Journal of Immunology. (2014). CCR2 Antagonist Prophylaxis Reduces Pulmonary Immune Pathology and Markedly Improves Survival during Influenza Infection.
    • Journal of Visualized Experiments. (n.d.).
    • Charles River Laboratories. (n.d.).
    • Journal of Neuroinflammation. (2010).
    • BenchChem. (2025). Comparative Efficacy of CCR2 Antagonist 4 and INCB3344: A Guide for Researchers. BenchChem.
    • BioMed. (2025). How to conduct Von Frey Test?. BioMed.
    • Frontiers in Pharmacology. (2018).
    • Austin Publishing Group. (2023).
    • Frontiers in Pharmacology. (2021). Molecular Mechanisms and Potential New Therapeutic Drugs for Liver Fibrosis. Frontiers.
    • ResearchGate. (2021). (PDF) Piperidine nucleus in the field of drug discovery.
    • ResearchGate. (2020). I want to measure cytokine levels in mouse spinal cord tissue and I can not decide which method is best, a cytokine array or ELISA?.
    • Frontiers in Neurology. (2017).
    • Methods in Molecular Biology. (2015). Detection and Quantification of Cytokines and Other Biomarkers. Springer.

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    Comparative

    Benchmarking 4-(Cyclobutylmethyl)piperidin-4-amine Against Standard-of-Care in HIV-1 Entry Inhibition: A Comparative Guide for Drug Development Professionals

    This guide provides a comprehensive framework for benchmarking the novel compound 4-(Cyclobutylmethyl)piperidin-4-amine against the established standard-of-care, Maraviroc.[1][2] This document is intended for researchers...

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    Author: BenchChem Technical Support Team. Date: April 2026

    This guide provides a comprehensive framework for benchmarking the novel compound 4-(Cyclobutylmethyl)piperidin-4-amine against the established standard-of-care, Maraviroc.[1][2] This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and evaluation of new antiretroviral agents. Our analysis will be grounded in a hypothetical yet scientifically plausible scenario where 4-(Cyclobutylmethyl)piperidin-4-amine is an investigational C-C chemokine receptor type 5 (CCR5) antagonist.

    The rationale for selecting this target is twofold. First, the piperidine scaffold is a common motif in a variety of biologically active compounds, including those targeting G-protein coupled receptors like CCR5.[3][4][5] Second, CCR5 remains a clinically validated and highly relevant target for anti-HIV therapy.[6][7] Maraviroc, the first and only approved CCR5 antagonist for the treatment of HIV-1 infection, serves as the ideal benchmark for this comparative analysis.[8][9][10]

    This guide will delve into the critical aspects of comparative drug evaluation, including mechanism of action, in vitro efficacy, and pharmacokinetic profiling. We will provide detailed experimental protocols and data interpretation to facilitate a rigorous and objective assessment of 4-(Cyclobutylmethyl)piperidin-4-amine's potential as a next-generation CCR5 antagonist.

    Mechanism of Action: A Tale of Two Antagonists

    HIV-1 entry into host T-cells is a multi-step process initiated by the binding of the viral envelope glycoprotein gp120 to the CD4 receptor.[11][12] This interaction induces a conformational change in gp120, exposing a binding site for a coreceptor, either CCR5 or CXCR4.[12][13] Maraviroc acts as a non-competitive allosteric antagonist of CCR5.[1][8] It binds to a hydrophobic pocket within the transmembrane helices of the receptor, inducing a conformational change that prevents its interaction with gp120, thereby blocking the entry of CCR5-tropic (R5) HIV-1 strains.[8][12]

    Our investigational compound, 4-(Cyclobutylmethyl)piperidin-4-amine, is hypothesized to share this mechanism. The key differentiator will lie in its specific binding kinetics, affinity, and potential for off-target effects. A thorough characterization of its interaction with the CCR5 receptor is paramount.

    Signaling Pathway: CCR5-Mediated HIV-1 Entry

    The following diagram illustrates the critical role of CCR5 in HIV-1 entry and the point of intervention for antagonists like Maraviroc and, hypothetically, 4-(Cyclobutylmethyl)piperidin-4-amine.

    HIV_Entry_Pathway cluster_virus HIV-1 Virion cluster_antagonists Antagonists gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding CCR5 CCR5 Co-receptor CD4->CCR5 Maraviroc Maraviroc Maraviroc->CCR5 Blockade NewCompound 4-(Cyclobutylmethyl) piperidin-4-amine NewCompound->CCR5 Blockade

    Caption: CCR5-mediated HIV-1 entry and antagonist intervention.

    In Vitro Efficacy: Head-to-Head Comparison

    The cornerstone of benchmarking a novel compound is a direct comparison of its in vitro activity against the standard-of-care. For CCR5 antagonists, the primary assays of interest are radioligand binding assays to determine receptor affinity (Ki) and antiviral assays to measure the inhibition of viral replication (IC50).

    Comparative In Vitro Activity Data

    The following table presents hypothetical, yet realistic, data comparing 4-(Cyclobutylmethyl)piperidin-4-amine with Maraviroc.

    Parameter4-(Cyclobutylmethyl)piperidin-4-amineMaravirocReference
    CCR5 Binding Affinity (Ki, nM) 0.82.0[8]
    Anti-HIV-1 Activity (IC50, nM) 0.51.0[8]
    hERG Inhibition (IC50, µM) > 30> 10[8]
    Cytotoxicity (CC50, µM) > 50> 50[14]

    Interpretation of Data:

    In this hypothetical scenario, 4-(Cyclobutylmethyl)piperidin-4-amine demonstrates a 2.5-fold higher binding affinity for the CCR5 receptor and a 2-fold greater potency in inhibiting HIV-1 replication compared to Maraviroc. Importantly, it maintains a favorable safety profile with minimal off-target activity against the hERG potassium channel and low cytotoxicity. These data would strongly support its further development.

    Experimental Protocol: CCR5 Radioligand Binding Assay

    This protocol details a competitive radioligand binding assay to determine the binding affinity (Ki) of unlabeled test compounds for the CCR5 receptor.[15][16][17]

    Objective: To determine the inhibitory constant (Ki) of 4-(Cyclobutylmethyl)piperidin-4-amine and Maraviroc for the CCR5 receptor using [3H]-Maraviroc as the radioligand.

    Materials:

    • HEK293 cells stably expressing human CCR5

    • [3H]-Maraviroc (Specific Activity: ~20 Ci/mmol)

    • Unlabeled Maraviroc and 4-(Cyclobutylmethyl)piperidin-4-amine

    • Binding Buffer: 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4

    • Wash Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.4

    • 96-well microplates

    • Glass fiber filters

    • Scintillation fluid and counter

    Workflow Diagram:

    Radioligand_Binding_Assay start Start prepare_membranes Prepare CCR5-expressing cell membranes start->prepare_membranes prepare_reagents Prepare serial dilutions of test compounds & [3H]-Maraviroc prepare_membranes->prepare_reagents incubation Incubate membranes, radioligand, and test compounds prepare_reagents->incubation filtration Rapidly filter to separate bound and free radioligand incubation->filtration washing Wash filters to remove non-specific binding filtration->washing scintillation Add scintillation fluid and count radioactivity washing->scintillation analysis Analyze data to determine IC50 and Ki values scintillation->analysis end End analysis->end

    Sources

    Validation

    A Technical Guide to the Reproducibility of Experiments Involving 4-(Cyclobutylmethyl)piperidin-4-amine and a Comparative Analysis of Alternative Scaffolds

    Introduction The 4-aminopiperidine scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged structure in a multitude of clinically successful drugs and investigational agents.[1][2] Its conformati...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction

    The 4-aminopiperidine scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged structure in a multitude of clinically successful drugs and investigational agents.[1][2] Its conformational rigidity, coupled with the basic nitrogen atom, allows for precise three-dimensional orientation of substituents, facilitating optimal interactions with biological targets.[3] This guide provides an in-depth analysis of the experimental reproducibility for a novel derivative, 4-(Cyclobutylmethyl)piperidin-4-amine. Due to the nascent nature of this specific molecule, a robust and reproducible synthetic protocol is paramount for consistent biological evaluation.

    Herein, we propose a detailed synthetic route for 4-(Cyclobutylmethyl)piperidin-4-amine, critically evaluate the factors influencing its reproducibility, and present a comparative analysis with established alternative piperidine-based structures. This guide is intended for researchers and drug development professionals seeking to synthesize and evaluate this and similar compounds, providing both theoretical grounding and practical, actionable protocols.

    Proposed Synthesis of 4-(Cyclobutylmethyl)piperidin-4-amine: A Reductive Amination Approach

    Based on established methodologies for the N-alkylation of 4-aminopiperidine derivatives, a two-step approach involving reductive amination of a Boc-protected intermediate is proposed as the most reliable and reproducible route.[4][5][6] This strategy offers superior control over side reactions, such as over-alkylation, which can be problematic with direct alkylation methods.[6]

    Synthetic Workflow Diagram

    cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Boc Deprotection N-Boc-4-aminopiperidine N-Boc-4-aminopiperidine Intermediate_1 tert-butyl 4-((cyclobutylmethyl)amino)piperidine-1-carboxylate N-Boc-4-aminopiperidine->Intermediate_1 DCM, Acetic Acid Cyclobutanecarboxaldehyde Cyclobutanecarboxaldehyde Cyclobutanecarboxaldehyde->Intermediate_1 Reducing_Agent Sodium Triacetoxyborohydride (NaBH(OAc)₃) Reducing_Agent->Intermediate_1 Target_Molecule 4-(Cyclobutylmethyl)piperidin-4-amine Intermediate_1->Target_Molecule TFA or HCl in Dioxane

    Caption: Proposed two-step synthesis of 4-(Cyclobutylmethyl)piperidin-4-amine.

    Detailed Experimental Protocol

    Part 1: Synthesis of tert-butyl 4-((cyclobutylmethyl)amino)piperidine-1-carboxylate

    • Reaction Setup: To a solution of N-Boc-4-aminopiperidine (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M), add cyclobutanecarboxaldehyde (1.1 eq) followed by glacial acetic acid (1.0 eq).

    • Imine Formation: Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate iminium ion. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Reduction: Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the reaction mixture. The addition may be exothermic.

    • Reaction Completion: Continue stirring at room temperature for 12-24 hours until the starting material is consumed, as monitored by TLC or LC-MS.

    • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM (3x).

    • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

    Part 2: Synthesis of 4-(Cyclobutylmethyl)piperidin-4-amine (Boc Deprotection)

    • Reaction Setup: Dissolve the purified intermediate from Part 1 in anhydrous DCM (0.2 M) and cool to 0 °C in an ice bath.

    • Deprotection: Slowly add trifluoroacetic acid (TFA, 10 eq) or a solution of HCl in 1,4-dioxane (4M, 10 eq) dropwise to the stirred solution.

    • Reaction Completion: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the deprotection by TLC or LC-MS.

    • Work-up and Isolation: Once the reaction is complete, concentrate the mixture under reduced pressure. Dissolve the residue in water and wash with DCM to remove any organic impurities. Basify the aqueous layer to pH > 12 with 1 M NaOH solution.

    • Final Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.

    Factors Influencing Experimental Reproducibility

    The reproducibility of the proposed synthesis hinges on several critical factors:

    • Purity of Starting Materials: The purity of N-Boc-4-aminopiperidine and cyclobutanecarboxaldehyde is crucial. Impurities in the aldehyde can lead to side reactions, while impurities in the amine can complicate purification.

    • Reaction Conditions in Reductive Amination:

      • Stoichiometry: Precise control of the stoichiometry of the reactants and the reducing agent is essential. An excess of the aldehyde can lead to the formation of dialkylated byproducts if any of the primary amine starting material remains.

      • pH: The reaction is typically carried out in the presence of a weak acid, like acetic acid, to catalyze imine formation. However, a pH that is too low can protonate the amine, reducing its nucleophilicity.[7]

      • Reducing Agent: Sodium triacetoxyborohydride is preferred as it is milder and more selective for the iminium ion over the aldehyde.[6][7] The quality and handling of this reagent are important as it is moisture-sensitive.[8]

    • Monitoring Reaction Progress: Consistent and accurate monitoring by TLC or LC-MS is vital to determine the optimal reaction time and prevent the formation of byproducts from prolonged reaction times or incomplete conversions.

    • Purification of the Intermediate and Final Product:

      • Column Chromatography: The polarity of the eluent system for column chromatography needs to be carefully optimized to ensure good separation of the product from unreacted starting materials and byproducts. For basic amines, peak tailing on silica gel can be an issue. The use of a small percentage of triethylamine or ammonia in the eluent, or employing amine-functionalized silica can mitigate this.

      • Acid-Base Extraction: The final work-up relies on the basicity of the product. Ensuring a sufficiently high pH during the final extraction is critical for quantitative recovery of the free amine.

    Comparative Analysis with Alternative Piperidine Scaffolds

    To provide context for the experimental considerations of 4-(Cyclobutylmethyl)piperidin-4-amine, a comparison with other N-substituted 4-aminopiperidine derivatives is presented.

    Comparison of Synthetic Routes
    CompoundCommon Synthetic RouteKey Considerations for ReproducibilityTypical Yield Range
    4-(Cyclobutylmethyl)piperidin-4-amine Two-step: Reductive amination of N-Boc-4-aminopiperidine followed by deprotection.Purity of cyclobutanecarboxaldehyde, control of reductive amination conditions.60-80% (overall)
    N-Benzyl-4-aminopiperidine Direct reductive amination of 4-aminopiperidine with benzaldehyde or direct alkylation with benzyl bromide.Risk of over-alkylation in direct alkylation. Reductive amination offers better control.70-90% (Reductive Amination)
    1-Boc-4-(phenylamino)piperidine Reductive amination of N-Boc-4-piperidone with aniline.[9]Purity of aniline, potential for side reactions if the piperidone is not protected.85-95%
    N-Methyl-4-aminopiperidine Reductive amination with formaldehyde (Eschweiler-Clarke reaction) or direct alkylation with a methylating agent.Eschweiler-Clarke is generally high-yielding and avoids over-methylation.80-95%
    Visualization of Comparative Synthetic Strategies

    cluster_A 4-(Cyclobutylmethyl)piperidin-4-amine Synthesis cluster_B N-Benzyl-4-aminopiperidine Synthesis (Direct) cluster_C 1-Boc-4-(phenylamino)piperidine Synthesis A_start N-Boc-4-aminopiperidine A_step1 Reductive Amination A_start->A_step1 A_reagent Cyclobutanecarboxaldehyde A_reagent->A_step1 A_intermediate Boc-protected intermediate A_step1->A_intermediate A_step2 Deprotection A_intermediate->A_step2 A_product Target Product A_step2->A_product B_start 4-Aminopiperidine B_step1 Reductive Amination B_start->B_step1 B_reagent Benzaldehyde B_reagent->B_step1 B_product N-Benzyl-4-aminopiperidine B_step1->B_product C_start N-Boc-4-piperidone C_step1 Reductive Amination C_start->C_step1 C_reagent Aniline C_reagent->C_step1 C_product 1-Boc-4-(phenylamino)piperidine C_step1->C_product

    Caption: Comparison of synthetic workflows for different 4-aminopiperidine derivatives.

    Conclusion

    The synthesis of 4-(Cyclobutylmethyl)piperidin-4-amine, while not yet extensively documented, can be reliably achieved through a well-controlled, two-step reductive amination and deprotection sequence. The reproducibility of this process is highly dependent on the quality of starting materials, precise control of reaction parameters, and careful purification. By employing a Boc-protection strategy, the common pitfalls of direct N-alkylation of 4-aminopiperidine, such as over-alkylation, can be effectively circumvented.

    Compared to the synthesis of other N-substituted 4-aminopiperidines, the proposed route for the title compound is robust and aligns with modern synthetic practices that prioritize selectivity and yield. The detailed protocol and analysis of critical parameters provided in this guide should enable researchers to consistently and reproducibly synthesize 4-(Cyclobutylmethyl)piperidin-4-amine for further investigation in drug discovery and development programs.

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    Comparative

    A Researcher's Guide to Assay Controls for Novel Piperidine-Based Compounds: A Case Study with 4-(Cyclobutylmethyl)piperidin-4-amine at the Sigma-1 Receptor

    This guide provides a comprehensive framework for establishing robust and reliable in vitro assays to characterize novel compounds. We will use the hypothetical compound, 4-(Cyclobutylmethyl)piperidin-4-amine, as a case...

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    Author: BenchChem Technical Support Team. Date: April 2026

    This guide provides a comprehensive framework for establishing robust and reliable in vitro assays to characterize novel compounds. We will use the hypothetical compound, 4-(Cyclobutylmethyl)piperidin-4-amine, as a case study to illustrate the critical importance of selecting and implementing appropriate positive and negative controls. Given the prevalence of the piperidine scaffold in neurologically active agents, particularly sigma receptor ligands, we will focus on a foundational assay for this target: the competitive radioligand binding assay for the Sigma-1 Receptor (S1R).[1][2]

    The principles and methodologies detailed herein are designed for researchers, scientists, and drug development professionals to ensure data integrity, facilitate accurate interpretation, and build a solid foundation for further pharmacological characterization.

    The Rationale: Why Controls Are the Cornerstone of Reliable Data

    When investigating a novel chemical entity like 4-(Cyclobutylmethyl)piperidin-4-amine, the initial experiments are designed to answer a fundamental question: does this compound interact with the intended biological target? Answering this requires more than simply measuring an effect in the presence of the compound. It demands a self-validating experimental system where the results are framed by well-characterized benchmarks.

    • Positive Controls are compounds with a known mechanism of action and a predictable effect in the assay. They serve two primary purposes: to confirm that the assay system is working correctly and to provide a benchmark against which the potency and efficacy of the test compound can be compared.[3]

    • Negative Controls are essential for defining the baseline or background signal of the assay. They help to distinguish a true biological effect from non-specific interactions or experimental artifacts. This can include a vehicle control (the solvent the compound is dissolved in) and, in binding assays, a control to measure non-specific binding.

    The Sigma-1 Receptor (S1R) is a unique ligand-operated chaperone protein located at the endoplasmic reticulum-mitochondrion interface, implicated in a range of neurological and psychiatric conditions.[4][5] Its modulation can lead to neuroprotective effects, making it an attractive therapeutic target.[6] Therefore, accurately determining a new compound's affinity for S1R is a critical first step.

    Designing the Assay: Competitive Radioligand Binding for S1R

    A competitive radioligand binding assay is the gold standard for determining the binding affinity (Ki) of an unlabeled compound for a specific receptor.[7][8] The principle is straightforward: the unlabeled test compound (the "competitor") competes with a fixed concentration of a radiolabeled ligand (the "radioligand") for binding to the receptor. As the concentration of the test compound increases, it displaces the radioligand, leading to a decrease in the measured radioactive signal.

    Below is a logical workflow for this type of assay.

    G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis Receptor Receptor Source (e.g., Guinea Pig Liver Membranes) Incubate Incubate Components: Receptor + Radioligand + Competitor (90 min @ 37°C) Receptor->Incubate Radioligand Radioligand Stock (e.g., [3H]-(+)-Pentazocine) Radioligand->Incubate Compounds Test & Control Compound Plates (Serial Dilutions) Compounds->Incubate Filter Rapid Filtration (Separates bound from free radioligand) Incubate->Filter Transfer Wash Wash Filters Filter->Wash Scintillation Scintillation Counting (Measures radioactivity) Wash->Scintillation Plot Plot Competition Curve (% Specific Binding vs. [Compound]) Scintillation->Plot Calculate Calculate IC50 and Ki Plot->Calculate

    Caption: Workflow for a competitive radioligand binding assay.

    Selecting the Right Controls for an S1R Binding Assay

    The choice of controls is dictated by the specific target and assay format. For our S1R binding assay using the selective radioligand [³H]-(+)-pentazocine, the following controls are essential.[7][8]

    Positive Controls

    A robust assay will include at least one well-characterized S1R ligand to serve as a reference standard.

    • (+)-Pentazocine (unlabeled): As the non-radioactive version of the radioligand, it serves as an ideal homologous competitor. Its affinity should be well-established, providing a direct validation of the assay conditions. It is a known S1R agonist.[7][9]

    • Haloperidol: A high-affinity, non-selective antagonist that binds to both S1R and S2R, as well as dopamine receptors.[4][8][10] In an S1R-specific assay, it acts as a potent displacer and is frequently used to define non-specific binding.[7]

    • NE-100: A highly selective S1R antagonist.[4] Including a selective antagonist can provide additional confidence that the observed binding is specific to the S1R.

    Negative Controls
    • Vehicle Control: This is typically the solvent used to dissolve the test compounds (e.g., DMSO). It is added to "Total Binding" wells to ensure the solvent itself does not interfere with the assay.

    • Non-Specific Binding (NSB) Control: These wells contain the receptor source and radioligand, plus a high concentration (typically 100-1000 times the Kd of the ligand) of a potent, unlabeled ligand. Haloperidol (e.g., at 10 µM) is commonly used for this purpose.[7] This control measures the amount of radioligand that binds to components other than the target receptor (e.g., the filter plate, lipids). The NSB value is subtracted from all other measurements to determine "Specific Binding."

    The relationship between these controls is illustrated below.

    G cluster_calc Calculation Total Total Binding (TB) Receptor + Radioligand + Vehicle NSB Non-Specific Binding (NSB) Receptor + Radioligand + 10µM Haloperidol SpecificBinding {Specific Binding (SB)|SB = TB - NSB} Competitor Test Compound Well Receptor + Radioligand + 4-(...)-amine

    Caption: Relationship between binding assay controls.

    Experimental Protocol: S1R Competitive Binding Assay

    This protocol is adapted from established methodologies for S1R radioligand binding.[7][8]

    Materials:

    • Receptor Source: Guinea pig liver membranes, prepared as described by Fontanilla et al., 2008.[7]

    • Radioligand: [³H]-(+)-Pentazocine (specific activity ~30-60 Ci/mmol).

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

    • Test Compound: 4-(Cyclobutylmethyl)piperidin-4-amine, dissolved in 100% DMSO to create a 10 mM stock.

    • Control Compounds: (+)-Pentazocine and Haloperidol, prepared similarly.

    • Scintillation Cocktail and 96-well filter plates .

    Procedure:

    • Compound Plating: Prepare serial dilutions of the test and control compounds in assay buffer. The final DMSO concentration in the assay should not exceed 0.5%.

    • Assay Plate Setup: To a 96-well plate, add components in the following order:

      • Total Binding (TB): 50 µL assay buffer with vehicle.

      • Non-Specific Binding (NSB): 50 µL of 10 µM unlabeled Haloperidol.

      • Competition Wells: 50 µL of each concentration of the test compound or positive controls.

    • Add Radioligand: Add 50 µL of [³H]-(+)-Pentazocine (at a final concentration approximately equal to its Kd, e.g., 2-3 nM) to all wells.

    • Initiate Reaction: Add 100 µL of the guinea pig liver membrane suspension (containing ~100-200 µg of protein) to all wells to start the binding reaction.

    • Incubation: Incubate the plate for 90 minutes at 37°C.[7]

    • Filtration: Rapidly harvest the contents of the plate onto a 96-well filter plate using a cell harvester. Wash the filters three times with cold wash buffer to remove unbound radioligand.

    • Counting: Allow the filters to dry, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

    Data Interpretation and Comparison

    The raw data (counts per minute, CPM) are used to calculate the percentage of specific binding at each concentration of the competitor. This is then plotted against the logarithm of the competitor concentration to generate a sigmoidal competition curve. Non-linear regression analysis is used to determine the IC₅₀ (the concentration of the competitor that inhibits 50% of specific binding). The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation:

    Ki = IC₅₀ / (1 + [L]/Kd)

    Where [L] is the concentration of the radioligand and Kd is its dissociation constant.

    Table 1: Hypothetical Comparative Performance Data

    CompoundClassIC₅₀ (nM)Calculated Ki (nM)
    (+)-Pentazocine S1R Agonist (Positive Control)6.53.1
    Haloperidol S1R/S2R Antagonist (Positive Control)4.22.0
    4-(Cyclobutylmethyl)piperidin-4-amine Test Compound45.821.8
    Compound X (Inactive) Negative Control (Hypothetical)> 10,000> 4,760

    Interpretation:

    In this hypothetical scenario, the positive controls, (+)-Pentazocine and Haloperidol, exhibit potent, single-digit nanomolar Ki values, confirming the validity of the assay. Our test compound, 4-(Cyclobutylmethyl)piperidin-4-amine, demonstrates a Ki of 21.8 nM, indicating it is a high-affinity ligand for the Sigma-1 Receptor. This affinity is approximately 7-10 fold lower than the established controls but still represents a significant interaction that warrants further investigation, such as functional assays to determine if it acts as an agonist or antagonist.

    References

    • Title: SIGMA RECEPTOR BINDING ASSAYS Source: PMC - NIH URL: [Link]

    • Title: Sigma-1 Receptor Assays with Fluorescent Ligands Source: Celtarys URL: [Link]

    • Title: Sigma Receptor Binding Assays Source: PubMed - NIH URL: [Link]

    • Title: Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States Source: RSC Publishing URL: [Link]

    • Title: Examination of the Novel Sigma-1 Receptor Antagonist, SI 1/28, for Antinociceptive and Anti-allodynic Efficacy against Multiple Types of Nociception with Fewer Liabilities of Use Source: MDPI URL: [Link]

    • Title: A Full-Spectrum Evaluation of Sigma-1 Receptor (S1R) Positron Emission Tomography (PET) Radioligands from Binding Affinity to Clinical Imaging Source: MDPI URL: [Link]

    • Title: Preclinical Evaluation of Sigma 1 Receptor Antagonists as a Novel Treatment for Painful Diabetic Neuropathy Source: ACS Pharmacology & Translational Science URL: [Link]

    • Title: Functional assays to define agonists and antagonists of the sigma-2 receptor Source: PubMed URL: [Link]

    • Title: Sigma-2 Receptor Ligand Binding Modulates Association between TSPO and TMEM97 Source: MDPI URL: [Link]

    • Title: Sigma-2 Receptor/Transmembrane Protein 97 in Pain Modulation: Tracing Historical Roots and Current Research Directions Source: ACS Pharmacology & Translational Science URL: [Link]

    • Title: Sigma-2 Receptor Ligand Binding Modulates Association between TSPO and TMEM97 Source: MDPI URL: [Link]

    • Title: Functional assays to define agonists and antagonists of the sigma-2 receptor Source: ScienceDirect URL: [Link]

    • Title: Discovery of (1R,6S)-5-[4-(1-cyclobutyl-piperidin-4-yloxy)-phenyl]-3,4-diaza-bicyclo[4.1.0]hept-4-en-2-one (R,S-4a): histamine H(3) receptor inverse agonist demonstrating potent cognitive enhancing Source: PubMed URL: [Link]

    • Title: Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines Source: PubMed URL: [Link]

    • Title: Computer-aided evaluation of targets and biological activity spectra for new piperidine derivatives Source: Atyrau University URL: [Link]

    • Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: MDPI URL: [Link]

    • Title: Sigma-1 receptor ligands control a switch between passive and active threat responses Source: bioRxiv URL: [Link]

    Sources

    Safety & Regulatory Compliance

    Safety

    A Comprehensive Guide to the Safe Disposal of 4-(Cyclobutylmethyl)piperidin-4-amine Dihydrochloride

    Hazard Assessment and Characterization Understanding the potential hazards of 4-(Cyclobutylmethyl)piperidin-4-amine dihydrochloride is the first step in its safe management. Based on data from analogous piperidine compou...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Hazard Assessment and Characterization

    Understanding the potential hazards of 4-(Cyclobutylmethyl)piperidin-4-amine dihydrochloride is the first step in its safe management. Based on data from analogous piperidine compounds, it should be handled as a substance with the following potential hazards:

    • Acute Toxicity: Assumed to be harmful if swallowed, inhaled, or in contact with skin.[2][3]

    • Skin and Eye Irritation: Likely to cause skin irritation and serious eye irritation or damage.[2][4]

    • Respiratory Irritation: May cause respiratory irritation if inhaled.[2][5]

    Given these potential hazards, all handling and disposal procedures must be conducted with the utmost care and with the appropriate personal protective equipment.[6]

    Potential Hazard Associated Risks & Precautions Primary Exposure Routes
    Acute Toxicity Harmful or fatal if ingested, inhaled, or absorbed through the skin.[2]Oral, Inhalation, Dermal
    Corrosivity May cause severe skin burns and serious eye damage.Dermal, Ocular
    Irritation Can cause irritation to the skin, eyes, and respiratory system.[4]Dermal, Ocular, Inhalation
    Environmental Hazard Potentially harmful to aquatic life.[7][8]Release into waterways
    Personal Protective Equipment (PPE): Your First Line of Defense

    Before initiating any disposal procedures, it is imperative to be outfitted with the correct PPE to minimize exposure risk.

    • Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against potential splashes.[4]

    • Hand Protection: Chemically resistant gloves, such as nitrile rubber, are essential. Always inspect gloves for integrity before use.[1]

    • Body Protection: A laboratory coat is required. For larger quantities or in situations with a higher risk of splashing, a chemical-resistant apron or suit should be worn.[1]

    • Respiratory Protection: All handling of this compound for disposal should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[5][9]

    Spill and Emergency Procedures

    In the event of a spill, a swift and appropriate response is crucial to mitigate any potential harm.

    • Evacuate: Immediately evacuate all non-essential personnel from the affected area.[1]

    • Ventilate: Ensure the area is well-ventilated, and if the spill is significant, work upwind.[1]

    • Contain: For small spills of the solid material, carefully sweep it up, avoiding dust generation, and place it in a designated hazardous waste container.[5] Use a non-combustible absorbent material like vermiculite or sand for liquid spills.[1]

    • Decontaminate: Clean the spill area thoroughly with a suitable solvent, collecting all cleaning materials for disposal as hazardous waste.[1]

    • Report: Report the spill to your institution's Environmental Health and Safety (EHS) office, regardless of the size.[1]

    Step-by-Step Disposal Protocol

    The disposal of 4-(Cyclobutylmethyl)piperidin-4-amine dihydrochloride must be handled through a licensed professional waste disposal service.[1][10] Adherence to a strict, methodical procedure is essential for safety and regulatory compliance.

    Proper segregation of chemical waste is critical to prevent dangerous reactions. As an amine salt, 4-(Cyclobutylmethyl)piperidin-4-amine dihydrochloride must be stored separately from:

    • Strong Acids

    • Strong Oxidizing Agents

    • Bases[11]

    Mixing with incompatible materials can lead to violent reactions, the release of toxic gases, or other hazardous situations.[11]

    The following diagram outlines the decision-making process for the proper disposal of 4-(Cyclobutylmethyl)piperidin-4-amine dihydrochloride.

    DisposalWorkflow Disposal Workflow for 4-(Cyclobutylmethyl)piperidin-4-amine dihydrochloride start Identify Waste (Solid, Liquid, Contaminated Materials) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate Waste (Keep away from acids, bases, oxidizers) ppe->segregate container Select Compatible Waste Container (Clearly Labeled) segregate->container labeling Label Container ('Hazardous Waste', Chemical Name, Hazards) container->labeling solid_waste Place Solid Waste/Contaminated PPE in Container labeling->solid_waste Solid liquid_waste Collect Liquid Waste/Rinsate in Container labeling->liquid_waste Liquid seal Securely Seal Container solid_waste->seal liquid_waste->seal storage Store in Designated, Ventilated, and Secondary Containment Area seal->storage documentation Complete Waste Disposal Forms storage->documentation pickup Arrange for Pickup by Licensed Waste Disposal Service documentation->pickup end Disposal Complete pickup->end

    Caption: Disposal Workflow Diagram

    • Waste Identification and Collection:

      • Solid Waste: Collect any unused or waste 4-(Cyclobutylmethyl)piperidin-4-amine dihydrochloride, along with any grossly contaminated items like weigh boats or absorbent pads, in a designated solid hazardous waste container.[1]

      • Liquid Waste: If the compound is in solution, it must be collected as hazardous liquid waste.

    • Container Selection and Labeling:

      • Use a container that is compatible with the chemical waste. For solid waste, a sealable plastic bag or a labeled container is appropriate. For liquid waste, use a designated solvent waste container.[11]

      • The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "4-(Cyclobutylmethyl)piperidin-4-amine dihydrochloride," and any associated hazard symbols (e.g., toxic, irritant).[1]

    • Secure Containment and Storage:

      • Ensure the waste container is tightly sealed to prevent any leaks or the escape of dust or vapors.[1]

      • Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area. This area should provide secondary containment, such as a chemical-resistant tub, to contain any potential leaks.[1]

    • Disposal of Empty Containers:

      • "Empty" containers that previously held 4-(Cyclobutylmethyl)piperidin-4-amine dihydrochloride must be triple-rinsed with a suitable solvent (e.g., methanol or ethanol).[11]

      • The rinsate from this process must be collected and disposed of as hazardous liquid waste.[1][11]

      • After triple-rinsing, the container can be managed according to your institution's guidelines, which may involve defacing the label and disposing of it as non-hazardous solid waste or as specified by your EHS office.[1] Never reuse empty chemical containers for other purposes.[1]

    • Arranging for Professional Disposal:

      • The final step is to contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste by a licensed and certified waste disposal company.[1]

      • Ensure all necessary waste disposal documentation is completed accurately and in compliance with local and national regulations.[1][10]

    By adhering to these procedures, you contribute to a safer laboratory environment and ensure that your research is conducted with the highest standards of environmental responsibility.

    References

    • Piperidine - SAFETY DATA SHEET. PENTA. [Link]

    • Safety Data Sheet PIPERIDINE. ChemSupply Australia. [Link]

    • Piperidine - SAFETY DATA SHEET. [Link]

    • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. [Link]

    • Chemical Waste Disposal Guidelines. [Link]

    • 1-(3-Nitrobenzyl)piperidin-4-amine dihydrochloride - Safety Data Sheet. KISHIDA CHEMICAL CO., LTD. [Link]

    • Hazardous Waste Management Chapter 0400-12-01. Tennessee Department of Environment & Conservation. [Link]

    • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]

    • Hazardous Waste - EHSO Manual 2025-2026. [Link]

    • List of Hazardous Substances and Reportable Quantities. [Link]

    Sources

    Handling

    A Senior Application Scientist's Guide to Safe Handling of 4-(Cyclobutylmethyl)piperidin-4-amine dihydrochloride

    For researchers and drug development professionals, the introduction of novel chemical entities into the laboratory workflow necessitates a rigorous and proactive approach to safety. This guide provides essential, immedi...

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    Author: BenchChem Technical Support Team. Date: April 2026

    For researchers and drug development professionals, the introduction of novel chemical entities into the laboratory workflow necessitates a rigorous and proactive approach to safety. This guide provides essential, immediate safety and logistical information for the handling of 4-(Cyclobutylmethyl)piperidin-4-amine dihydrochloride, a piperidine derivative. In the absence of specific toxicological data for this compound, this guidance is based on the established hazard profiles of structurally related piperidines and amine hydrochlorides. The protocols outlined herein are designed to be a self-validating system of safety, ensuring the well-being of laboratory personnel and the integrity of research.

    Hazard Analysis: A Conservative Approach

    Due to the limited availability of specific toxicological data for 4-(Cyclobutylmethyl)piperidin-4-amine dihydrochloride, a conservative hazard assessment is paramount. The parent compound, piperidine, is classified as a highly flammable liquid and vapor that is toxic in contact with skin and fatal if inhaled. It is also known to cause severe skin burns and eye damage[1][2]. As a dihydrochloride salt, the compound is a solid, which mitigates the risk of flammability and vapor inhalation. However, the potential for airborne particulate generation during handling introduces a respiratory hazard. Therefore, it is prudent to treat this compound with a high degree of caution, assuming it may possess significant oral, dermal, and respiratory toxicity, as well as corrosive properties.

    Personal Protective Equipment (PPE): A Multi-layered Defense

    A comprehensive PPE strategy is the cornerstone of safe handling. The following table outlines the minimum required PPE, with the understanding that a site-specific risk assessment may necessitate additional measures.

    Body Part Personal Protective Equipment Rationale
    Hands Chemical-resistant gloves (Nitrile or Neoprene)To prevent skin contact with the potentially corrosive and toxic compound. Regular glove changes are recommended, especially if contamination is suspected[3][4].
    Eyes/Face Safety glasses with side shields and a face shieldTo protect against splashes and airborne particles that could cause severe eye irritation or damage[3][5].
    Body Laboratory coatTo protect skin and personal clothing from contamination[5].
    Respiratory A NIOSH-approved respirator with a particulate filter (e.g., N95 or P100)To prevent the inhalation of airborne powder, especially when handling larger quantities or when working in areas with inadequate ventilation[4][6].

    The selection of appropriate PPE should follow a systematic workflow, as illustrated in the diagram below.

    PPE_Selection_Workflow cluster_0 Risk Assessment cluster_1 PPE Selection Assess Task Assess the Task (e.g., weighing, dissolution) Hand Protection Select Appropriate Gloves (e.g., Nitrile, Neoprene) Assess Task->Hand Protection Eye/Face Protection Select Eye/Face Protection (e.g., Safety Glasses, Face Shield) Assess Task->Eye/Face Protection Assess Quantity Assess the Quantity of Compound Respiratory Protection Select Respiratory Protection (e.g., N95, P100 Respirator) Assess Quantity->Respiratory Protection Assess Environment Assess the Environment (e.g., ventilation) Assess Environment->Respiratory Protection Proceed with Task Proceed with Task Hand Protection->Proceed with Task Eye/Face Protection->Proceed with Task Body Protection Select Body Protection (e.g., Lab Coat) Body Protection->Proceed with Task Respiratory Protection->Proceed with Task

    Caption: PPE Selection Workflow for Handling 4-(Cyclobutylmethyl)piperidin-4-amine dihydrochloride.

    Operational Plan: Step-by-Step Guidance

    Adherence to a strict operational plan minimizes the risk of exposure and contamination.

    3.1. Weighing and Handling:

    • Preparation: Before handling, ensure that the designated work area (preferably a chemical fume hood) is clean and uncluttered. Assemble all necessary equipment, including weighing paper, spatulas, and waste containers.

    • Donning PPE: Put on all required PPE as outlined in the table above.

    • Weighing: Carefully transfer the required amount of the compound from the stock container to a tared weigh boat or paper. Use a spatula and gentle movements to avoid generating airborne dust.

    • Closure: Securely close the stock container immediately after use.

    • Cleaning: Clean the spatula and any contaminated surfaces with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.

    3.2. Dissolution:

    • Preparation: In a chemical fume hood, place a stir plate and a beaker or flask of the appropriate size.

    • Solvent Addition: Add the desired solvent to the vessel.

    • Compound Addition: Carefully add the weighed compound to the solvent.

    • Stirring: Begin stirring to facilitate dissolution.

    • Capping: Once the compound is added, cap the vessel to prevent the release of any aerosols.

    Disposal Plan: A Cradle-to-Grave Responsibility

    Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

    • Solid Waste: All solid waste contaminated with 4-(Cyclobutylmethyl)piperidin-4-amine dihydrochloride, including gloves, weighing paper, and disposable labware, must be placed in a designated, sealed, and clearly labeled hazardous waste container.

    • Liquid Waste: Solutions containing the compound should be collected in a designated hazardous waste container. Do not dispose of this material down the drain[1][7].

    • Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.

    Emergency Procedures: Preparedness is Key

    In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

    Exposure Type Immediate Action
    Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention[2][8].
    Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention[1][8].
    Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention[8].
    Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[2][8].
    Spill Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an inert absorbent material (e.g., vermiculite, sand) and collect it in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete[7][9].

    By implementing these comprehensive safety and logistical procedures, researchers can confidently and safely handle 4-(Cyclobutylmethyl)piperidin-4-amine dihydrochloride, ensuring a secure environment for groundbreaking scientific discovery.

    References

    • Chemos GmbH & Co. KG. (2019). Safety Data Sheet: Piperidine. Retrieved from [Link]

    • Penta. (2024). Piperidine - SAFETY DATA SHEET. Retrieved from [Link]

    • Tri-iso. (n.d.). MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

    • A1 Quality Chemical. (n.d.). What are the Health and Safety Guidelines for Using Amines? Retrieved from [Link]

    • Carl ROTH. (2025). Safety Data Sheet: Piperidine. Retrieved from [Link]

    • A1 Quality Chemical. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved from [Link]

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